Product packaging for Helianorphin-19(Cat. No.:)

Helianorphin-19

Cat. No.: B12369355
M. Wt: 1790.2 g/mol
InChI Key: WEJHFJXWIBZZTQ-AHUOXLFJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Helianorphin-19 is a useful research compound. Its molecular formula is C81H132N26O16S2 and its molecular weight is 1790.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C81H132N26O16S2 B12369355 Helianorphin-19

Properties

Molecular Formula

C81H132N26O16S2

Molecular Weight

1790.2 g/mol

IUPAC Name

1-[3-[(1R,4S,7S,13S,16S,19S,22S,25R,28S,37S,40S,43S,46S)-16,22-bis(4-aminobutyl)-37-benzyl-4-[(2S)-butan-2-yl]-7,43-bis(3-carbamimidamidopropyl)-28-[(4-hydroxyphenyl)methyl]-19,40-bis(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47-pentadecaoxo-50,51-dithia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48-pentadecazatricyclo[23.23.4.09,13]dopentacontan-46-yl]propyl]guanidine

InChI

InChI=1S/C81H132N26O16S2/c1-7-47(6)65-77(122)100-55(25-17-35-92-81(88)89)78(123)107-36-18-26-62(107)76(121)99-52(22-12-14-32-83)68(113)101-56(37-45(2)3)71(116)97-51(21-11-13-31-82)69(114)104-60-43-124-125-44-61(75(120)106-65)105-70(115)54(24-16-34-91-80(86)87)96-67(112)53(23-15-33-90-79(84)85)98-72(117)57(38-46(4)5)102-73(118)59(39-48-19-9-8-10-20-48)95-64(110)42-93-63(109)41-94-66(111)58(103-74(60)119)40-49-27-29-50(108)30-28-49/h8-10,19-20,27-30,45-47,51-62,65,108H,7,11-18,21-26,31-44,82-83H2,1-6H3,(H,93,109)(H,94,111)(H,95,110)(H,96,112)(H,97,116)(H,98,117)(H,99,121)(H,100,122)(H,101,113)(H,102,118)(H,103,119)(H,104,114)(H,105,115)(H,106,120)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t47-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,65-/m0/s1

InChI Key

WEJHFJXWIBZZTQ-AHUOXLFJSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)CNC(=O)[C@@H](NC3=O)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CCCCN)CC(C)C)CCCCN)CCCNC(=N)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)N1)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C(NC3=O)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CCCCN)CC(C)C)CCCCN)CCCNC(=N)N

Origin of Product

United States

Foundational & Exploratory

Helianorphin-19: A Technical Guide to its Discovery and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of a novel, plant-derived peptide with potent and selective kappa-opioid receptor agonism for peripheral pain.

Introduction

Helianorphin-19 is a novel, synthetically-derived cyclic peptide that has emerged as a potent and selective agonist for the kappa-opioid receptor (KOR).[1][2][3][4][5] Its discovery was inspired by the traditional use of sunflower (Helianthus annuus) preparations for pain relief.[3][4][5] This technical guide provides a comprehensive overview of the discovery, origin, and pharmacological characterization of this compound, with a focus on the experimental methodologies and quantitative data that underpin its development. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, medicinal chemistry, and pain research.

Discovery and Origin

The development of this compound stemmed from a rational drug design approach that combined the structural stability of a plant-derived cyclic peptide with the pharmacological activity of an endogenous opioid peptide.[3][4] Researchers utilized the scaffold of the sunflower trypsin inhibitor-1 (SFTI-1), a 14-residue cyclic peptide from sunflower seeds known for its high stability, and incorporated sequence fragments from dynorphin A, an endogenous KOR agonist.[3][4] This molecular grafting strategy aimed to create novel, stabilized KOR ligands with improved pharmacological properties.[3][4] Through systematic modifications of the dynorphin A sequence within the SFTI-1 framework, this compound was identified as the most promising candidate with high affinity and selectivity for the KOR.[3][4]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro assays to determine its binding affinity, potency, and selectivity for opioid receptors. The key quantitative data are summarized in the tables below.

Parameter Value Receptor Reference
Binding Affinity (Ki) 21 nMMouse KOR[3][6]
25 nMHuman KOR[1][2]
>10,000 nMMouse MOR[3]
>10,000 nMMouse DOR[3]
Potency (EC50) 45 nMMouse KOR (cAMP)[1][2][3][6]
1.4 µMMouse KOR (β-arrestin-2)[3]
Efficacy (Emax) 108% (vs. Dyn A 1-13)Mouse KOR (cAMP)[3]
41.1% (vs. Dyn A 1-13)Mouse KOR (β-arrestin-2)[3]
Selectivity ~200-fold for KOR over MOR and DOR[1][2][3]

Table 1: In Vitro Pharmacological Profile of this compound

Experimental Protocols

The following sections detail the methodologies used to characterize this compound.

Peptide Synthesis

This compound and its analogues were synthesized using standard solid-phase peptide synthesis (SPPS) techniques, employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Radioligand Displacement Assay

This assay was performed to determine the binding affinity (Ki) of this compound for the kappa (κ), mu (μ), and delta (δ) opioid receptors.

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the mouse κ-opioid receptor (KOR), μ-opioid receptor (MOR), or δ-opioid receptor (DOR).

  • Radioligand: [³H]diprenorphine, a non-selective opioid antagonist.

  • Procedure:

    • Cell membranes were prepared from the respective stable cell lines.

    • Membranes were incubated with a fixed concentration of [³H]diprenorphine and varying concentrations of the competing ligand (this compound).

    • Non-specific binding was determined in the presence of a high concentration of an unlabeled opioid ligand.

    • The reaction was terminated by rapid filtration, and the radioactivity bound to the filters was quantified by liquid scintillation counting.

    • IC50 values were determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay was used to measure the potency (EC50) and efficacy (Emax) of this compound in activating the KOR, which is a Gi-coupled receptor that inhibits adenylyl cyclase and reduces intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Cell Line: HEK293 cells stably expressing the mouse KOR.

  • Procedure:

    • Cells were seeded in 96-well plates.

    • Cells were pre-treated with forskolin to stimulate cAMP production.

    • Cells were then treated with varying concentrations of this compound or the reference agonist, dynorphin A 1-13.

    • The intracellular cAMP levels were measured using a competitive immunoassay.

    • Dose-response curves were generated to determine EC50 and Emax values.

β-Arrestin-2 Recruitment Assay (BRET)

This assay was performed to assess the G protein bias of this compound by measuring its ability to recruit β-arrestin-2 to the KOR upon activation. A bioluminescence resonance energy transfer (BRET) assay was utilized.

  • Cell Line: HEK293 cells transiently co-expressing mouse KOR fused to green fluorescent protein (KOR-GFP) and β-arrestin-2 fused to NanoLuc luciferase (β-arrestin-2-Nluc).

  • Substrate: Furimazine.

  • Procedure:

    • Cells were seeded in 96-well plates.

    • Cells were treated with varying concentrations of this compound or dynorphin A 1-13.

    • The BRET substrate, furimazine, was added.

    • The BRET signal, representing the proximity of β-arrestin-2 to the KOR, was measured using a microplate reader.

    • Dose-response curves were generated to determine EC50 and Emax values for β-arrestin-2 recruitment.

In Vivo Analgesic Efficacy: Mouse Model of Chronic Visceral Pain

The analgesic effect of this compound was evaluated in a mouse model of chronic visceral hypersensitivity induced by colorectal distension (CRD).

  • Animal Model: Male C57BL/6J mice.

  • Procedure:

    • Chronic visceral hypersensitivity was induced in mice.

    • This compound was administered to the mice.

    • Visceromotor responses to graded colorectal distension pressures were measured via electromyography (EMG) of the abdominal muscles.

    • A reduction in the visceromotor response was indicative of an analgesic effect.

Assessment of Central Nervous System (CNS) Side Effects

To evaluate potential CNS side effects, two key behavioral tests were performed.

  • Rotarod Test (Motor Coordination):

    • Mice were trained to walk on a rotating rod.

    • After administration of this compound or the KOR agonist U-50,488, the latency to fall from the accelerating rod was measured. A decrease in latency indicates impaired motor coordination.

  • Jump-Flinch Test (Central Pain):

    • This test assesses the central analgesic effects of a compound.

    • Mice received foot shocks of increasing intensity, and the thresholds for flinching and jumping were determined. An increase in these thresholds suggests central analgesia.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound and the general workflow of the experimental procedures.

KOR_Signaling Helianorphin19 This compound KOR Kappa-Opioid Receptor (KOR) Helianorphin19->KOR Binds and Activates Gi Gi Protein KOR->Gi Activates BetaArrestin β-Arrestin-2 KOR->BetaArrestin Weakly Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Analgesia Peripheral Analgesia cAMP->Analgesia Leads to NoCNS No CNS Side Effects (Motor Coordination, Sedation) BetaArrestin->NoCNS Contributes to

Caption: KOR Signaling Pathway of this compound.

Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation SFTI1 SFTI-1 Scaffold (from Sunflower Seeds) Synthesis Solid-Phase Peptide Synthesis SFTI1->Synthesis DynA Dynorphin A Fragments DynA->Synthesis Helianorphin19 This compound Synthesis->Helianorphin19 Binding Radioligand Binding (Ki, Selectivity) Helianorphin19->Binding cAMP_Assay cAMP Accumulation (EC50, Emax) Helianorphin19->cAMP_Assay BRET_Assay β-Arrestin-2 BRET (G protein bias) Helianorphin19->BRET_Assay Pain_Model Visceral Pain Model (Analgesia) Helianorphin19->Pain_Model Rotarod Rotarod Test (Motor Coordination) Pain_Model->Rotarod Jump_Flinch Jump-Flinch Test (Central Effects) Pain_Model->Jump_Flinch

Caption: Experimental Workflow for this compound.

Conclusion

This compound represents a significant advancement in the development of peripherally acting analgesics.[3][4][5] Its unique design, leveraging a stable plant-derived scaffold, has resulted in a potent and selective KOR agonist with a favorable G protein-biased signaling profile.[1][2][3] The in vivo data demonstrating potent analgesia in a model of visceral pain without the central side effects commonly associated with opioid analgesics highlight its therapeutic potential.[3][4][5] This technical guide provides the foundational data and methodologies for further research and development of this compound and similar peptide-based therapeutics.

References

Helianorphin-19: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helianorphin-19 is a synthetic cyclic peptide derived from a sunflower seed protein, designed as a potent and selective agonist for the kappa-opioid receptor (KOR).[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways. The information herein is intended to support further research and development of this promising analgesic compound.

Core Mechanism of Action

This compound exerts its effects primarily through the activation of the KOR, a G-protein coupled receptor (GPCR).[1][2] Upon binding, it initiates a signaling cascade that ultimately leads to analgesic effects, particularly in the peripheral nervous system.[1][2][4] A key feature of this compound is its biased agonism, preferentially activating the G-protein signaling pathway over the β-arrestin-2 recruitment pathway.[1][5][6] This bias is thought to contribute to its favorable side-effect profile, minimizing centrally-mediated adverse effects often associated with KOR agonists, such as sedation and dysphoria.[1][4][5]

Data Presentation

The following tables summarize the quantitative data characterizing the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

ReceptorLigandKi (nM)Cell LineNotes
Kappa-Opioid Receptor (KOR)This compound21[1][5][7]HEK293[1][5]Demonstrates high affinity for the target receptor.
Mu-Opioid Receptor (MOR)This compound>10,000[1][5]HEK293[1][5]Indicates low affinity, contributing to high selectivity for KOR.
Delta-Opioid Receptor (DOR)This compound>10,000[1][5]HEK293[1][5]Indicates low affinity, contributing to high selectivity for KOR.

Table 2: Functional Activity of this compound

AssayParameterThis compoundDynorphin A (1-13)Cell Line
G-Protein Activation (cAMP)EC50 (nM)45[1][5][7]-HEK293[1][5]
G-Protein Activation (cAMP)Emax (%)108[1][5]100HEK293[1][5]
β-arrestin-2 Recruitment (BRET)EC50 (µM)1.4[1][5]0.116[1][5]HEK293[1][5]
β-arrestin-2 Recruitment (BRET)Emax (%)41[1][5]100HEK293[1][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for opioid receptors.

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the mouse kappa, mu, or delta opioid receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [3H]diprenorphine) and varying concentrations of the competing ligand (this compound).

  • Incubation: The reaction is carried out in a binding buffer at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of this compound to activate the G-protein signaling pathway, which for KOR involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

  • Cell Culture: HEK293 cells stably expressing the mouse KOR are seeded in multi-well plates.

  • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of this compound.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) and the maximum possible effect (Emax) are determined by non-linear regression analysis of the concentration-response curve.

β-arrestin-2 Recruitment Assay (BRET)

This assay quantifies the recruitment of β-arrestin-2 to the KOR upon agonist binding, a key step in receptor desensitization and internalization.

  • Cell Culture and Transfection: HEK293 cells are transiently co-transfected with plasmids encoding the KOR fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP).

  • BRET Measurement: Transfected cells are incubated with a substrate for the luciferase (e.g., coelenterazine h). Upon addition of varying concentrations of this compound, the proximity of the donor and acceptor molecules due to β-arrestin-2 recruitment results in Bioluminescence Resonance Energy Transfer (BRET). The BRET signal is measured as the ratio of light emitted by the acceptor to the light emitted by the donor.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal BRET signal (EC50) and the maximum BRET signal (Emax) are determined from the concentration-response curve.

Mandatory Visualization

Signaling Pathways

Helianorphin19_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gprotein G-Protein Pathway (Preferred) cluster_arrestin β-arrestin-2 Pathway (Weakly Activated) Helianorphin19 This compound KOR Kappa-Opioid Receptor (KOR) Helianorphin19->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates beta_arrestin β-arrestin-2 KOR->beta_arrestin Weakly Recruits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia_G Analgesia cAMP->Analgesia_G Leads to Desensitization Receptor Desensitization beta_arrestin->Desensitization Side_Effects Potential Side Effects Desensitization->Side_Effects

Caption: Signaling pathway of this compound at the kappa-opioid receptor.

Experimental Workflows

Radioligand_Binding_Assay_Workflow start Start cell_culture Culture HEK293 cells stably expressing KOR start->cell_culture membrane_prep Prepare cell membranes via homogenization and centrifugation cell_culture->membrane_prep incubation Incubate membranes with [3H]diprenorphine and varying concentrations of This compound membrane_prep->incubation filtration Separate bound and unbound ligand by rapid filtration incubation->filtration counting Measure radioactivity using a scintillation counter filtration->counting analysis Calculate IC50 and Ki values counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

Helianorphin-19: A Selective Kappa Opioid Receptor Agonist for Peripheral Analgesia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Helianorphin-19 is a potent and selective G protein-biased agonist for the kappa opioid receptor (KOR).[1][2][3] Derived from a cyclic peptide scaffold inspired by sunflower seed proteins, this novel compound presents a promising avenue for the development of peripherally acting analgesics.[4][5] By selectively targeting the KOR, this compound has demonstrated significant analgesic effects in preclinical models of visceral pain without inducing the central nervous system side effects commonly associated with traditional opioids, such as sedation and motor impairment.[1][2][3][5] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the experimental protocols for its characterization, and the underlying signaling pathways.

Pharmacological Profile and Data

This compound is a cyclic peptide with the sequence CYGGFLRRCIRPKLK and a disulfide bridge between the two cysteine residues.[1][3] Its molecular formula is C₈₁H₁₃₂N₂₆O₁₆S₂ and it has a molecular weight of 1790.21 g/mol .[1][3]

Binding Affinity and Potency

The binding affinity (Ki) and functional potency (EC50) of this compound for the kappa opioid receptor have been determined through radioligand binding and functional assays.

ParameterValueReceptorReference
Ki 21 nMKappa Opioid Receptor (KOR)[2]
EC50 45 nMKappa Opioid Receptor (KOR)[1][2][3]
Receptor Selectivity

This compound exhibits high selectivity for the KOR over other opioid receptor subtypes, namely the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR).

ReceptorSelectivity vs. KORReference
Mu Opioid Receptor (MOR) >200-fold[1][3]
Delta Opioid Receptor (DOR) >200-fold[1][3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the kappa, mu, and delta opioid receptors.

Materials:

  • HEK293 cells stably expressing the mouse kappa, mu, or delta opioid receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand for KOR: [³H]-U-69,593.

  • Radioligand for MOR and DOR: [³H]-diprenorphine.

  • Non-specific binding control: Naloxone (10 µM).

  • Glass fiber filters (GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the target opioid receptor subtype.

  • In a 96-well plate, add increasing concentrations of unlabeled this compound.

  • Add a fixed concentration of the appropriate radioligand to each well.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of this compound to activate the KOR and inhibit the production of cyclic adenosine monophosphate (cAMP).

Materials:

  • CHO-K1 cells co-expressing the human kappa opioid receptor and a cAMP-sensitive biosensor (e.g., GloSensor).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Forskolin.

  • GloSensor cAMP reagent.

  • Luminometer.

Procedure:

  • Seed the CHO-K1 cells in a 96-well plate and incubate overnight.

  • Equilibrate the cells with the GloSensor cAMP reagent in assay buffer.

  • Add increasing concentrations of this compound to the wells.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate the plate at room temperature for 15-20 minutes.

  • Measure the luminescence using a luminometer. A decrease in luminescence indicates a reduction in cAMP levels due to KOR activation.

  • Plot the concentration-response curve and determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition of cAMP production.

β-Arrestin-2 Recruitment Assay (BRET)

This assay is used to assess the G protein bias of this compound by measuring its ability to recruit β-arrestin-2 to the KOR.

Materials:

  • HEK293 cells co-expressing KOR fused to a Renilla luciferase (Rluc) donor and β-arrestin-2 fused to a yellow fluorescent protein (YFP) acceptor.

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Coelenterazine h (Rluc substrate).

  • Plate reader capable of measuring BRET signals.

Procedure:

  • Seed the HEK293 cells in a 96-well plate and incubate overnight.

  • Wash the cells with assay buffer.

  • Add increasing concentrations of this compound to the wells.

  • Add coelenterazine h to each well.

  • Incubate the plate in the dark for 5-10 minutes.

  • Measure the light emission at the wavelengths corresponding to the Rluc donor (e.g., 485 nm) and the YFP acceptor (e.g., 530 nm).

  • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

  • An increase in the BRET ratio indicates the recruitment of β-arrestin-2 to the KOR. Plot the concentration-response curve to determine the EC50 for β-arrestin-2 recruitment.

In Vivo Mouse Model of Visceral Pain

This model is used to evaluate the analgesic efficacy of this compound in a preclinical setting.

Materials:

  • C57BL/6 mice.

  • 2,4,6-trinitrobenzenesulfonic acid (TNBS) to induce chronic visceral hypersensitivity.

  • This compound solution for intracolonic administration.

  • Colorectal distension (CRD) apparatus to measure visceromotor response (VMR).

  • Electromyography (EMG) recording equipment.

Procedure:

  • Induce chronic visceral hypersensitivity in mice by intracolonic administration of TNBS.

  • Allow the mice to recover for a specified period (e.g., 7 days) to establish a stable hypersensitivity state.

  • Administer this compound or vehicle intracolonically.

  • After a predetermined time, measure the visceromotor response to graded colorectal distension pressures.

  • The VMR is quantified by measuring the EMG activity of the abdominal muscles.

  • A reduction in the VMR in the this compound-treated group compared to the vehicle group indicates an analgesic effect.

Signaling Pathways and Visualizations

Kappa Opioid Receptor G-Protein Signaling Pathway

Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of intracellular G proteins, primarily of the Gi/o family. This initiates a signaling cascade that ultimately results in the observed analgesic effects.

KOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Binds Gi_protein Gi/o Protein (αβγ) KOR->Gi_protein Activates G_alpha Gαi/o-GTP Gi_protein->G_alpha Dissociates to G_beta_gamma Gβγ Gi_protein->G_beta_gamma Dissociates to AC Adenylyl Cyclase G_alpha->AC Inhibits Channels Ion Channel Modulation G_beta_gamma->Channels cAMP ↓ cAMP AC->cAMP Neuronal_activity ↓ Neuronal Excitability cAMP->Neuronal_activity Channels->Neuronal_activity Analgesia Analgesia Neuronal_activity->Analgesia

Caption: KOR G-protein signaling pathway activated by this compound.

Experimental Workflow for this compound Characterization

The characterization of this compound involves a series of in vitro and in vivo experiments to determine its pharmacological profile and therapeutic potential.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Ki determination) Selectivity_Assay Selectivity Profiling (vs. MOR, DOR) Binding_Assay->Selectivity_Assay Functional_Assay cAMP Functional Assay (EC50 determination) Bias_Assay β-Arrestin Recruitment Assay (G-protein bias) Functional_Assay->Bias_Assay Pain_Model Mouse Model of Visceral Pain Selectivity_Assay->Pain_Model Bias_Assay->Pain_Model Analgesia_Test Analgesic Efficacy (VMR measurement) Pain_Model->Analgesia_Test Side_Effect_Test Side Effect Profiling (e.g., motor coordination) Analgesia_Test->Side_Effect_Test Lead_Compound Lead Compound for Further Development Side_Effect_Test->Lead_Compound Peptide_Synthesis This compound Synthesis & Purification Peptide_Synthesis->Binding_Assay Peptide_Synthesis->Functional_Assay

References

The Structure-Activity Relationship of Helianorphin-19: A G-Protein Biased κ-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Helianorphin-19 is a potent and selective G protein-biased agonist of the κ-opioid receptor (KOR), derived from a cyclic peptide scaffold found in sunflower seeds. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogues, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways. The development of this compound represents a promising step towards novel analgesics for chronic abdominal pain with a reduced side-effect profile compared to traditional opioids.

Introduction

The opioid crisis has highlighted the urgent need for safer and non-addictive analgesics. The κ-opioid receptor (KOR) has emerged as a promising therapeutic target for pain management, particularly visceral pain. However, activation of the KOR can also lead to undesirable side effects such as dysphoria and sedation, which are thought to be mediated by the β-arrestin2 signaling pathway. This compound, a synthetic cyclic peptide, is a G protein-biased KOR agonist, meaning it preferentially activates the therapeutic G protein signaling pathway over the β-arrestin2 pathway.[1][2][3] This biased agonism is a key feature that could lead to the development of analgesics with an improved safety profile.

This compound was developed by grafting fragments of the endogenous KOR ligand dynorphin A onto the SFTI-1 (sunflower trypsin inhibitor-1) scaffold, a naturally stable cyclic peptide.[4][5] This approach has yielded a potent and selective KOR agonist with excellent stability.

Structure-Activity Relationship of Helianorphin Analogues

The development of this compound involved the synthesis and evaluation of a series of analogues to understand the key structural features required for potent and selective KOR activation. The core concept was to incorporate the bioactive sequences of dynorphin A into the stable cyclic scaffold of SFTI-1.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound and its key analogues at the mouse κ-opioid receptor (KOR), μ-opioid receptor (MOR), and δ-opioid receptor (DOR).

PeptideSequenceKOR Kᵢ (nM)KOR EC₅₀ (nM)KOR Eₘₐₓ (%)MOR % Displacement @ 10 µMDOR % Displacement @ 10 µM
This compound CYGGFLRRCIRPKLK 21 45 108 < 50 < 50
Helianorphin-1CYGGFMRRVCIRPKLK220110092n.d.n.d.
Helianorphin-2CYGGFMRRVCIRPKLK (D-Phe)97430105n.d.n.d.
Helianorphin-3CRGGFMRRVCIPKLK3200> 1000025n.d.n.d.
Helianorphin-4CRGGFMRRVCIPKLK (D-Phe)2500> 1000010n.d.n.d.
Dynorphin A (1-13)YGGFLRRIRPKLK0.81.5100n.d.n.d.

Data sourced from Muratspahić et al., 2021.[4][5] n.d. = not determined

Experimental Protocols

This section details the key experimental methodologies used in the characterization of this compound and its analogues.

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS): The Helianorphin peptides were synthesized using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis on a rink amide resin. The synthesis protocol involves the sequential addition of Fmoc-protected amino acids to the growing peptide chain on the solid support.

  • Resin Swelling: The rink amide resin is swelled in N-methyl-2-pyrrolidinone (NMP).

  • Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid is removed using a solution of 20% piperidine in NMP.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and coupled to the deprotected N-terminus of the peptide chain.

  • Washing: The resin is washed with NMP and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Cycle Repetition: Steps 2-4 are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers.

  • Cyclization: The linear peptide is cyclized via disulfide bond formation between the two cysteine residues. This is typically achieved by air oxidation in a basic aqueous buffer.

  • Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight.

Radioligand Binding Assays

Radioligand binding assays were performed to determine the binding affinity (Kᵢ) of the synthesized peptides for the κ-, μ-, and δ-opioid receptors.

  • Membrane Preparation: HEK293 cells stably expressing the mouse κ-, μ-, or δ-opioid receptor are homogenized in a buffer solution and centrifuged to pellet the cell membranes. The membranes are then resuspended in an appropriate assay buffer.

  • Assay Components: The assay is performed in a 96-well plate containing the cell membranes, a radiolabeled ligand (e.g., [³H]-diprenorphine), and varying concentrations of the unlabeled competitor peptide (Helianorphin analogues).

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for binding equilibrium to be reached.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

cAMP Functional Assay

The functional activity (EC₅₀ and Eₘₐₓ) of the peptides was determined by measuring their ability to inhibit forskolin-stimulated cAMP accumulation in cells expressing the KOR.

  • Cell Culture: HEK293 cells stably expressing the mouse KOR are cultured in appropriate media.

  • Cell Plating: The cells are seeded into 96-well plates and allowed to attach overnight.

  • Assay Procedure:

    • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • The cells are pre-incubated with varying concentrations of the test peptide.

    • Forskolin, an adenylyl cyclase activator, is added to all wells (except the basal control) to stimulate cAMP production.

    • The plate is incubated for a specific time (e.g., 15 minutes) at 37°C.

  • cAMP Measurement: The intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay (e.g., HTRF or LANCE).

  • Data Analysis: The data is normalized to the response of a known full agonist (e.g., Dynorphin A) and analyzed using non-linear regression to determine the EC₅₀ (the concentration of the peptide that produces 50% of its maximal effect) and the Eₘₐₓ (the maximal effect of the peptide).

In Vitro Stability Assay in Simulated Gastric Fluid (SGF)

The stability of this compound in the gastrointestinal tract was assessed in simulated gastric fluid.

  • SGF Preparation: Simulated gastric fluid is prepared according to the United States Pharmacopeia (USP) guidelines, typically containing sodium chloride, pepsin, and hydrochloric acid to achieve a pH of approximately 1.2.

  • Incubation: this compound is incubated in the SGF at 37°C.

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, and 180 minutes).

  • Reaction Quenching: The enzymatic degradation is stopped by adding a quenching solution (e.g., ice-cold methanol).

  • Analysis: The concentration of the remaining intact peptide at each time point is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Half-Life Calculation: The degradation kinetics are analyzed to determine the half-life (t₁/₂) of the peptide in SGF.

Signaling Pathway and Experimental Workflow Visualizations

This compound G Protein-Biased Signaling Pathway

G_Protein_Biased_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Helianorphin19 This compound KOR κ-Opioid Receptor (KOR) Helianorphin19->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates Beta_arrestin β-Arrestin2 KOR->Beta_arrestin Minimal Recruitment AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Analgesia Analgesia G_protein->Analgesia Leads to cAMP ↓ cAMP Side_effects Side Effects (Dysphoria, Sedation) Beta_arrestin->Side_effects Experimental_Workflow start Peptide Design (Dynorphin A + SFTI-1) spps Solid-Phase Peptide Synthesis start->spps purification Purification (RP-HPLC) & Characterization (MS) spps->purification binding_assay Radioligand Binding Assay (KOR, MOR, DOR) purification->binding_assay functional_assay cAMP Functional Assay (KOR) purification->functional_assay stability_assay In Vitro Stability Assay (Simulated Gastric Fluid) purification->stability_assay sar_analysis Structure-Activity Relationship Analysis binding_assay->sar_analysis functional_assay->sar_analysis stability_assay->sar_analysis end Lead Candidate (this compound) sar_analysis->end

References

Helianorphin-19: A Technical Guide to a Novel Analgesic Peptide Derived from Sunflower Trypsin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helianorphin-19 is a synthetic, cyclic peptide that has emerged as a potent and selective agonist for the κ-opioid receptor (KOR), demonstrating significant potential as a novel analgesic.[1] Derived from the sunflower trypsin inhibitor-1 (SFTI-1) scaffold, a naturally occurring peptide in sunflower seeds, this compound represents a promising development in the quest for effective pain management with a reduced side effect profile compared to traditional opioids.[1] This technical guide provides an in-depth overview of this compound, including its synthesis, mechanism of action, and preclinical evaluation, with a focus on quantitative data and detailed experimental protocols.

Core Compound Profile

This compound is a 15-amino acid bicyclic peptide. Its structure is based on the SFTI-1 framework, which provides exceptional stability. The sequence of this compound is CYGGFLRRCIRPKLK, with a disulfide bridge between the two cysteine residues.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: Receptor Binding Affinity (Ki) of this compound and Reference Compounds

CompoundKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)Selectivity (KOR vs. MOR/DOR)
This compound 21[1], 25>10,000>10,000~200-fold vs. MOR & DOR
SFTI-1 >10,000>10,000>10,000-
Dynorphin A (1-17) 0.52.510-

Table 2: Functional Activity (EC50) of this compound and Reference Compounds

CompoundKOR EC50 (nM)MOR EC50 (nM)DOR EC50 (nM)
This compound 45[1]>10,000>10,000
Dynorphin A (1-17) 1.25.020

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Chronic Visceral Pain

TreatmentDose% Reduction in Visceral Pain
This compound 10 mg/kg (intracolonic)~50%
Vehicle -No significant reduction

Table 4: Stability of this compound in Simulated Gastric Fluid (SGF)

CompoundHalf-life in SGF (minutes)
This compound >180
Dynorphin A (1-13) <15

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This protocol describes the manual solid-phase synthesis of this compound using Fmoc/tBu chemistry.

Materials:

  • Rink-amide MBHA resin

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • Piperidine

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink-amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activated amino acid solution.

    • Add the coupling mixture to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, wash with diethyl ether, and air dry.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Cyclization:

    • Dissolve the purified linear peptide in a solution of ammonium bicarbonate (0.1 M, pH 8.5).

    • Stir the solution at room temperature and monitor the formation of the disulfide bridge by HPLC-MS.

    • Lyophilize the cyclized peptide.

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification cluster_cyclization Cyclization Resin Start: Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Deprotection->Coupling Coupling->Deprotection Repeat for each amino acid Wash Wash (DMF, DCM) Coupling->Wash Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation RP-HPLC Purification (RP-HPLC) Precipitation->RP-HPLC Oxidative Folding Disulfide Bond Formation (Ammonium Bicarbonate) RP-HPLC->Oxidative Folding Final Product This compound Oxidative Folding->Final Product

Caption: Experimental workflow for the synthesis of this compound.

Radioligand Displacement Assay

This protocol details the determination of the binding affinity (Ki) of this compound for the κ-, μ-, and δ-opioid receptors.

Materials:

  • HEK293 cells stably expressing human KOR, MOR, or DOR.

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).

  • Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM MnCl2, pH 7.4).

  • [3H]-Diprenorphine (radioligand).

  • Naloxone (for non-specific binding determination).

  • This compound and other test compounds.

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]-Diprenorphine (final concentration ~1 nM), and 25 µL of various concentrations of this compound.

    • For total binding, add 25 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 25 µL of naloxone (final concentration 10 µM).

    • Add 100 µL of the membrane preparation (50-100 µg of protein) to each well.

  • Incubation and Filtration:

    • Incubate the plate at 25°C for 60 minutes.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

  • Quantification:

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes the measurement of the functional activity (EC50) of this compound at the κ-opioid receptor by quantifying the inhibition of forskolin-stimulated cAMP production.

Materials:

  • CHO cells stably expressing human KOR.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Forskolin.

  • IBMX (3-isobutyl-1-methylxanthine).

  • This compound and other test compounds.

  • cAMP assay kit (e.g., HTRF-based or ELISA-based).

Procedure:

  • Cell Plating: Seed the KOR-expressing CHO cells in a 96-well plate and grow to confluence.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of this compound for 15 minutes at 37°C in the presence of IBMX (to inhibit phosphodiesterases).

    • Stimulate the cells with forskolin (final concentration ~10 µM) for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of this compound.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) by non-linear regression analysis.

β-Arrestin-2 Recruitment Assay (BRET)

This protocol outlines the assessment of G protein-biased agonism by measuring the recruitment of β-arrestin-2 to the activated KOR using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

  • HEK293 cells.

  • Plasmids encoding KOR-Rluc8 (donor) and β-arrestin-2-YFP (acceptor).

  • Transfection reagent.

  • BRET substrate (e.g., coelenterazine h).

  • This compound and other test compounds.

Procedure:

  • Transfection: Co-transfect HEK293 cells with the KOR-Rluc8 and β-arrestin-2-YFP plasmids.

  • Cell Plating: Plate the transfected cells in a white, clear-bottom 96-well plate.

  • Assay:

    • 24-48 hours post-transfection, wash the cells with assay buffer.

    • Add the BRET substrate and incubate for 5 minutes.

    • Add various concentrations of this compound.

  • BRET Measurement:

    • Measure the luminescence at two wavelengths (e.g., 485 nm for Rluc8 and 530 nm for YFP) using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (YFP emission / Rluc8 emission).

    • Generate a dose-response curve and determine the EC50 for β-arrestin-2 recruitment.

    • Compare the potency for G protein activation (from the cAMP assay) and β-arrestin recruitment to determine the bias factor.

G cluster_ligand_binding Ligand Binding & Receptor Activation cluster_g_protein_pathway G Protein-Mediated Signaling cluster_arrestin_pathway β-Arrestin-Mediated Signaling This compound This compound KOR κ-Opioid Receptor (KOR) This compound->KOR Binds and Activates This compound->KOR G_protein Gi/o Protein KOR->G_protein Activates GRK GPCR Kinase (GRK) KOR->GRK Recruits Arrestin β-Arrestin KOR->Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., GIRK) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Decreases Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Reduced Activation Analgesia Analgesia PKA->Analgesia Ion_Channels->Analgesia GRK->KOR Phosphorylates Internalization Receptor Internalization Arrestin->Internalization Signaling_Complex Signaling Complex (e.g., MAPK) Arrestin->Signaling_Complex

Caption: Signaling pathway of this compound at the κ-opioid receptor.

In Vivo Model of Chronic Visceral Pain

This protocol describes the evaluation of the analgesic efficacy of this compound in a mouse model of chronic visceral hyperalgesia induced by repeated intracolonic administration of capsaicin.

Materials:

  • Male C57BL/6 mice.

  • Capsaicin solution (0.1% in 10% ethanol, 10% Tween-80, and 80% saline).

  • This compound (10 mg/kg).

  • Vehicle control.

  • Von Frey filaments.

Procedure:

  • Induction of Visceral Hyperalgesia:

    • Administer intracolonic capsaicin (50 µL) to mice on days 1, 3, and 5 to induce chronic visceral hyperalgesia.

  • Drug Administration:

    • On day 14, administer this compound (10 mg/kg) or vehicle intracolonically.

  • Assessment of Visceral Pain:

    • Measure the visceromotor response (VMR) to colorectal distension (CRD) at various pressures before and after drug administration. The VMR is a measure of abdominal muscle contractions, quantified by electromyography.

    • Alternatively, assess abdominal withdrawal reflexes in response to stimulation with von Frey filaments of increasing force applied to the abdomen.

  • Data Analysis:

    • Compare the VMR or the withdrawal thresholds between the this compound-treated group and the vehicle-treated group to determine the analgesic effect.

Stability Assay in Simulated Gastric Fluid (SGF)

This protocol details the assessment of the stability of this compound in simulated gastric fluid.

Materials:

  • Simulated Gastric Fluid (SGF): 0.08 M HCl containing 0.2% NaCl and 0.32% pepsin, pH 1.2.

  • This compound.

  • Quenching solution (e.g., 10% trichloroacetic acid).

  • HPLC-MS system.

Procedure:

  • Incubation:

    • Dissolve this compound in SGF to a final concentration of 1 mg/mL.

    • Incubate the solution at 37°C.

  • Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 180 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a quenching solution to stop the enzymatic degradation.

  • Analysis:

    • Analyze the samples by HPLC-MS to quantify the amount of intact this compound remaining.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining against time.

    • Calculate the half-life (t1/2) of this compound in SGF.

G cluster_assays In Vitro & In Vivo Evaluation Binding Receptor Binding Assay (Determine Ki) InVivo In Vivo Pain Model (Assess Analgesia) Binding->InVivo Functional cAMP Functional Assay (Determine EC50) Bias β-Arrestin Recruitment Assay (Determine Bias) Functional->Bias Bias->InVivo Stability Stability Assay (Determine Half-life in SGF) Stability->InVivo Start This compound Candidate Start->Binding Start->Functional Start->Stability

Caption: Logical workflow for the preclinical evaluation of this compound.

Conclusion

This compound, a synthetic peptide derived from the SFTI-1 scaffold, demonstrates high affinity, potency, and selectivity for the κ-opioid receptor. Its G protein-biased agonism, coupled with significant analgesic efficacy in a preclinical model of chronic visceral pain and enhanced stability, positions it as a compelling lead compound for the development of novel, non-addictive analgesics. The detailed protocols provided in this guide are intended to facilitate further research and development of this promising therapeutic candidate.

References

The Endogenous Counterpart to Helianorphin-19: A Technical Guide to Dynorphins as Functionally Unbiased Kappa Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the endogenous equivalents of the synthetic G protein-biased kappa opioid receptor (KOR) agonist, Helianorphin-19. The primary endogenous ligands for the KOR are the dynorphin family of peptides, which, in contrast to this compound, generally exhibit a more balanced or unbiased signaling profile. This document will delineate the comparative pharmacology of this compound and endogenous dynorphins, detail the experimental protocols for their characterization, and illustrate the key signaling pathways involved.

This compound is a potent and selective synthetic peptide agonist for the KOR, with a binding affinity (Ki) of 25 nM and an EC50 of 45 nM. A key characteristic of this compound is its G protein signaling bias, showing approximately 200-fold selectivity for the KOR over mu (MOR) and delta (DOR) opioid receptors. This bias is significant as it is hypothesized that G protein-mediated signaling is responsible for the analgesic effects of KOR agonists, while β-arrestin recruitment is associated with undesirable side effects such as dysphoria and sedation.

The endogenous opioid system's primary ligands for the KOR are the dynorphins, a class of peptides derived from the precursor protein prodynorphin.[1] The major bioactive dynorphin peptides include Dynorphin A, Dynorphin B, and Big Dynorphin. While these peptides are considered the natural agonists for the KOR, they also exhibit varying degrees of affinity for the MOR and DOR.[2]

Comparative Pharmacological Data

To facilitate a direct comparison between the synthetic this compound and its endogenous counterparts, the following tables summarize their receptor binding affinities and functional potencies.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

LigandKappa (KOR)Mu (MOR)Delta (DOR)
This compound 25~5000~5000
Dynorphin A (1-17) ~0.1-1Low nMLow nM
Dynorphin B (1-13) HighLow nMLow nM
Big Dynorphin HighLow nMLow nM
α-Neoendorphin HighLow nMLow nM

Note: Exact Ki values for dynorphins can vary between studies and experimental conditions. The values presented are representative of the general affinity profile.

Table 2: Functional Activity (EC50, nM) at the Kappa Opioid Receptor

LigandG Protein Activation (GTPγS)β-Arrestin Recruitment
This compound 45Significantly higher or negligible
Dynorphin A (1-17) Potent (nM range)Potent (nM range)
Dynorphin B (1-13) Potent (nM range)Potent (nM range)
α-Neoendorphin Potent (nM range)Potent (nM range)

Note: While dynorphins are potent activators of G protein signaling, they are generally considered unbiased or only slightly G protein-biased, meaning they also potently recruit β-arrestin.

Signaling Pathways

The activation of the kappa opioid receptor by an agonist initiates intracellular signaling cascades. This compound, being G protein-biased, preferentially activates the G protein pathway over the β-arrestin pathway. In contrast, endogenous dynorphins tend to activate both pathways more equitably.

Signaling Pathways cluster_1 Receptor This compound This compound KOR KOR This compound->KOR High Affinity (Biased) G_Protein_Activation G Protein Activation (Analgesia) This compound->G_Protein_Activation Beta_Arrestin_Recruitment β-Arrestin Recruitment (Side Effects) This compound->Beta_Arrestin_Recruitment Dynorphins Dynorphins Dynorphins->KOR High Affinity (Unbiased) Dynorphins->G_Protein_Activation Dynorphins->Beta_Arrestin_Recruitment KOR->G_Protein_Activation Strongly Activated KOR->Beta_Arrestin_Recruitment Weakly/Not Activated

Figure 1: Comparative signaling of this compound and Dynorphins at the KOR.

Experimental Protocols

The characterization of opioid receptor ligands involves a suite of in vitro assays to determine their binding affinity, functional potency, and signaling bias.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor. It involves competing a test ligand against a radiolabeled ligand with known affinity for the receptor.

Radioligand Binding Assay Workflow A Prepare cell membranes expressing KOR B Incubate membranes with radiolabeled ligand (e.g., [3H]diprenorphine) and varying concentrations of test ligand A->B C Separate bound from unbound radioligand (e.g., via filtration) B->C D Quantify bound radioactivity (e.g., scintillation counting) C->D E Calculate IC50 and Ki values D->E

Figure 2: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the kappa opioid receptor are prepared through homogenization and centrifugation.

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled KOR ligand (e.g., [³H]diprenorphine) and a range of concentrations of the unlabeled test ligand (this compound or a dynorphin peptide).

  • Separation: The incubation mixture is filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor agonism. Agonist binding to a G protein-coupled receptor (GPCR) like the KOR facilitates the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.

GTPgammaS Binding Assay Workflow A Prepare cell membranes expressing KOR B Incubate membranes with [35S]GTPγS, GDP, and varying concentrations of agonist A->B C Separate bound from unbound [35S]GTPγS (e.g., via filtration) B->C D Quantify bound [35S]GTPγS (e.g., scintillation counting) C->D E Determine EC50 and Emax for G protein activation D->E

Figure 3: Workflow for a GTPγS binding assay.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the KOR are prepared.

  • Incubation: Membranes are incubated with [³⁵S]GTPγS, an excess of GDP, and varying concentrations of the agonist.

  • Separation and Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits is measured after separating bound from free radiolabel by filtration.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximum effect (Emax) are determined from the dose-response curve.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and an alternative signaling pathway. Various techniques can be used, such as bioluminescence resonance energy transfer (BRET) or enzyme-complementation assays (e.g., PathHunter).

Beta-Arrestin Recruitment Assay Workflow A Use cells co-expressing KOR and a β-arrestin fusion protein (e.g., with a luciferase fragment) B Treat cells with varying concentrations of agonist A->B C Measure the signal generated by β-arrestin recruitment (e.g., luminescence or fluorescence) B->C D Determine EC50 and Emax for β-arrestin recruitment C->D

References

Helianorphin-19: A Peripherally Acting Kappa-Opioid Receptor Agonist for Visceral Pain

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Helianorphin-19, a novel, potent, and selective G protein-biased kappa-opioid receptor (KOR) agonist with significant potential for the treatment of chronic visceral pain. Derived from sunflower seeds, this cyclic peptide has demonstrated robust peripheral analgesic effects without the central nervous system side effects commonly associated with opioid medications.[1][2][3] This document details its mechanism of action, quantitative pharmacological data, and the experimental protocols utilized in its characterization.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity and Functional Potency

ParameterValueReceptorCell LineReference
Ki (Binding Affinity) 21 nMκ-Opioid Receptor (KOR)HEK293[4][5][6]
25 nMκ-Opioid Receptor (KOR)HEK293[2]
EC50 (Functional Potency) 45 nMκ-Opioid Receptor (KOR)HEK293[2][4][5][6]
Emax (Maximum Efficacy) 108%κ-Opioid Receptor (KOR)HEK293[5][6]

Table 2: Receptor Selectivity

Receptor ComparisonSelectivity FoldReference
KOR vs. μ- and δ-Opioid Receptors ~200-fold[2]

Table 3: In Vitro Stability

AssayHalf-life (t1/2)ComparisonReference
Simulated Gastric Fluid (SGF) 3.1 hoursDynorphin A (1-13) was fully degraded after 15 minutes[5][6]

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects through the selective activation of kappa-opioid receptors, which are G protein-coupled receptors (GPCRs).[2] As a G protein-biased agonist, it preferentially activates G protein-dependent signaling pathways over other potential pathways, such as those involving β-arrestin.[2] The activation of KOR in peripheral sensory neurons is a key mechanism for producing analgesia without affecting the central nervous system.[1][3]

Upon binding of this compound to the KOR on the peripheral terminals of nociceptive neurons, the associated Gi/o protein is activated. This activation leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate downstream effectors to reduce neuronal excitability. The primary mechanisms include:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channels:

    • Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.

    • Inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of pronociceptive neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP).

The net effect of these actions is a reduction in the transmission of pain signals from the periphery to the central nervous system.

Helianorphin19_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KOR KOR This compound->KOR Binds to Gi_protein Gi/o Protein KOR->Gi_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to GIRK GIRK Channel K_ion GIRK->K_ion K+ Efflux VGCC VGCC Ca_ion VGCC->Ca_ion Ca2+ Influx G_alpha Gi_protein->G_alpha Dissociates G_betagamma Gβγ Gi_protein->G_betagamma Dissociates G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits Analgesia Analgesia cAMP->Analgesia Decreased Levels Contribute to K_ion->Analgesia Hyperpolarization Contributes to Neurotransmitter_Vesicle Vesicles Ca_ion->Neurotransmitter_Vesicle Triggers Release Neurotransmitter_Vesicle->Analgesia Reduced Neurotransmitter Release Leads to

Caption: this compound signaling pathway in a peripheral sensory neuron.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for the kappa-, mu-, and delta-opioid receptors.

  • Cell Lines: HEK293 cells stably expressing the mouse kappa- (KOR), mu- (MOR), or delta- (DOR) opioid receptors.[5][6]

  • Procedure:

    • Membrane Preparation: Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

    • Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [3H]-diprenorphine for KOR) and varying concentrations of the competitor ligand (this compound).

    • Incubation: The reaction is carried out in a suitable buffer at a controlled temperature for a defined period to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assays
  • Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the KOR.

  • Cell Line: HEK293 cells expressing the mouse KOR.[5][6]

  • Procedure:

    • Cell Culture: Cells are seeded in multi-well plates and grown to a suitable confluency.

    • Stimulation: Cells are pre-treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production, followed by the addition of varying concentrations of this compound.

    • Lysis: After incubation, the cells are lysed to release intracellular cAMP.

    • Quantification: The concentration of cAMP is measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit.

    • Data Analysis: Concentration-response curves are generated, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are calculated.

In Vivo Model of Chronic Visceral Pain
  • Objective: To evaluate the peripheral analgesic efficacy of this compound.

  • Animal Model: A mouse model of chronic visceral pain is utilized.[1][3][5][6]

  • Procedure:

    • Induction of Visceral Hypersensitivity: Visceral hypersensitivity is induced in mice, for example, through intracolonic administration of a mild irritant like trinitrobenzenesulfonic acid (TNBS).

    • Drug Administration: this compound is administered locally to the site of inflammation, for instance, via intracolonic administration, to specifically target peripheral receptors.[3][5][6]

    • Assessment of Nociception: The visceromotor response (VMR) to colorectal distension (CRD) is measured as an indicator of visceral pain. This is typically done by quantifying the abdominal muscle contractions via electromyography (EMG).

    • Data Analysis: The analgesic effect of this compound is determined by the reduction in the VMR to CRD compared to vehicle-treated control animals.

Assessment of Central Nervous System Side Effects
  • Objective: To determine if this compound induces CNS side effects such as sedation or motor incoordination.

  • Animal Model: Male C57BL/6N mice.[5][6]

  • Tests:

    • Rotarod Test: This test assesses motor coordination. Mice are placed on a rotating rod, and the latency to fall is recorded. A lack of effect of this compound on the time spent on the rod compared to controls indicates the absence of motor impairment.[3]

    • Flinch-Jump Test: This test can be used to assess central pain processing. A lack of effect of this compound in this test, in contrast to centrally acting KOR agonists, would further support its peripherally restricted action.[3]

  • Procedure:

    • Drug Administration: this compound is administered to the mice.

    • Behavioral Testing: At a time point corresponding to its expected peak effect, the mice are subjected to the rotarod or flinch-jump test.

    • Data Analysis: The performance of the this compound-treated group is compared to that of a vehicle-treated group and a group treated with a known centrally acting KOR agonist (e.g., U-50,488).[3]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel peripheral analgesic agent like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation Binding_Assay Receptor Binding Assays (KOR, MOR, DOR) Pharmacological_Profile Determine Ki, EC50, Selectivity Binding_Assay->Pharmacological_Profile Functional_Assay cAMP Functional Assays (KOR) Functional_Assay->Pharmacological_Profile Stability_Assay Stability Assays (e.g., SGF) Efficacy_Profile Evaluate Peripheral Analgesic Efficacy Stability_Assay->Efficacy_Profile Pain_Model Chronic Visceral Pain Model (e.g., TNBS-induced) Analgesia_Assessment Analgesia Assessment (Visceromotor Response) Pain_Model->Analgesia_Assessment CNS_Side_Effects CNS Side Effect Assessment (Rotarod, Flinch-Jump) Pain_Model->CNS_Side_Effects Analgesia_Assessment->Efficacy_Profile Safety_Profile Assess CNS Safety Profile CNS_Side_Effects->Safety_Profile

Caption: Preclinical experimental workflow for this compound.

Conclusion

This compound represents a promising step forward in the development of safer and more effective treatments for chronic visceral pain. Its high potency and selectivity for the kappa-opioid receptor, coupled with its peripheral restriction and stability, make it an attractive candidate for further development.[1][6] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this novel peptide analgesic. The ability to achieve significant pain relief without the debilitating central side effects of traditional opioids addresses a major unmet medical need and highlights the potential of targeting peripheral KORs for the management of chronic pain conditions.[3]

References

Helianorphin-19: A Novel Peptide Therapeutic for Chronic Visceral Pain

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic visceral pain, a hallmark of disorders like Irritable Bowel Syndrome (IBS) and inflammatory bowel disease (IBD), presents a significant therapeutic challenge. The escalating opioid crisis has intensified the search for non-addictive, potent analgesics. Helianorphin-19, a synthetic cyclic peptide derived from a sunflower seed protein, has emerged as a promising candidate. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacological properties, and preclinical efficacy in a model of chronic visceral pain. It is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel pain therapeutics.

Introduction: The Challenge of Chronic Visceral Pain and the Potential of Peripheral κ-Opioid Receptor Agonists

Chronic visceral pain affects a substantial portion of the global population and is often poorly managed by existing therapies.[1] Traditional opioids, while effective, carry a high risk of central nervous system (CNS) side effects, addiction, and gastrointestinal dysfunction.[1][2] The κ-opioid receptor (KOR) has been identified as a promising target for the treatment of visceral pain.[1][3][4][5] Peripherally acting KOR agonists can provide potent analgesia without the adverse central effects associated with µ-opioid receptor agonists and centrally-penetrant KOR agonists.[3][4][5] The primary challenge in developing peptide-based therapeutics, such as KOR agonists, lies in their poor metabolic stability and lack of oral bioavailability.[3][5]

This compound was developed by grafting a dynorphin A sequence fragment, a native KOR ligand, onto a stable cyclic peptide scaffold from sunflower seeds.[3][4][6] This innovative approach resulted in a potent and selective KOR agonist with enhanced stability.[3][4][6]

Pharmacological Profile of this compound

This compound is a high-affinity, potent, and selective agonist for the κ-opioid receptor.[7][8][9] Its pharmacological activity has been characterized through a series of in vitro assays, with key quantitative data summarized in the tables below.

Receptor Binding and Functional Activity
ParameterValueReceptor/Cell LineAssay TypeReference
Ki 21 nMMouse KOR (HEK293 cells)Radioligand Displacement Assay[3][9]
Ki 25 nMMouse KORRadioligand Displacement Assay[7][8]
EC50 45 nMMouse KOR (HEK293 cells)cAMP Accumulation Assay[3][6][7][8][9]
Emax 108%Mouse KOR (HEK293 cells)cAMP Accumulation Assay[3][6]
Receptor Selectivity

This compound exhibits significant selectivity for the κ-opioid receptor over µ- and δ-opioid receptors.[7][8]

ReceptorSelectivity Fold (over KOR)Reference
µ-opioid receptor ~200-fold[7][8]
δ-opioid receptor ~200-fold[7][8]
G Protein-Biased Agonism

This compound demonstrates biased agonism, preferentially activating the G protein signaling pathway over the β-arrestin-2 recruitment pathway.[6] This is a desirable characteristic for novel opioid therapeutics, as β-arrestin-2 recruitment is often associated with adverse effects.

ParameterThis compoundDynorphin A 1-13 (Reference)Assay TypeReference
EC50 (β-arrestin-2) 1.4 µM116 nMBRET Assay[6]
Emax (β-arrestin-2) 41%100%BRET Assay[6]
Stability

A key feature of this compound is its enhanced stability, particularly in conditions mimicking the gastrointestinal tract.

ParameterThis compoundDynorphin A 1-13 (Reference)ConditionReference
Half-life (t1/2) 3.1 hoursFully degraded after 15 minutesSimulated Gastric Fluid (SGF)[3][6]

Signaling Pathway of this compound

This compound exerts its analgesic effects by activating the κ-opioid receptor, a G protein-coupled receptor (GPCR). As a G protein-biased agonist, it preferentially initiates a signaling cascade that leads to the inhibition of neuronal activity, while minimally engaging the β-arrestin-2 pathway.

Helianorphin19_Signaling cluster_membrane Cell Membrane KOR κ-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Preferential Activation Beta_Arrestin β-Arrestin-2 KOR->Beta_Arrestin Impaired Recruitment AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Helianorphin19 This compound Helianorphin19->KOR Binds and Activates ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Reduced Neuronal Excitability

Caption: Signaling pathway of this compound at the κ-opioid receptor.

Experimental Protocols

The following sections detail the methodologies used to characterize this compound.

Radioligand Displacement Assay

This assay was used to determine the binding affinity (Ki) of this compound for the κ-opioid receptor.

  • Cell Line: HEK293 cells stably expressing the mouse κ-opioid receptor.

  • Radioligand: [3H]-diprenorphine (DPN), a non-selective opioid antagonist.

  • Procedure:

    • Membrane preparations from the HEK293 cells were incubated with a fixed concentration of [3H]-DPN.

    • Increasing concentrations of unlabeled this compound were added to compete with the radioligand for binding to the receptor.

    • Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.

    • After incubation, the membranes were harvested, and the amount of bound radioactivity was measured using liquid scintillation counting.

    • The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay was performed to measure the potency (EC50) and efficacy (Emax) of this compound in activating the KOR.

  • Cell Line: HEK293 cells stably expressing the mouse κ-opioid receptor.

  • Principle: Activation of the Gi/o-coupled KOR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Procedure:

    • Cells were pre-treated with forskolin to stimulate cAMP production.

    • Increasing concentrations of this compound were added to the cells.

    • The reaction was stopped, and the cells were lysed.

    • Intracellular cAMP levels were quantified using a competitive immunoassay (e.g., HTRF or ELISA).

    • Concentration-response curves were generated to determine the EC50 and Emax values.

β-Arrestin-2 Recruitment Assay

This assay was used to assess the G protein bias of this compound by measuring its ability to recruit β-arrestin-2.

  • Method: Bioluminescence Resonance Energy Transfer (BRET) assay.

  • Constructs: KOR fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a green fluorescent protein (GFP).

  • Procedure:

    • HEK293 cells were co-transfected with the KOR-Rluc and β-arrestin-2-GFP constructs.

    • The cells were treated with increasing concentrations of this compound.

    • Upon receptor activation and subsequent β-arrestin-2 recruitment, the Rluc and GFP come into close proximity, allowing for energy transfer from the luciferase to the fluorescent protein.

    • The BRET signal was measured, and concentration-response curves were plotted to determine the EC50 and Emax for β-arrestin-2 recruitment.

In Vivo Model of Chronic Visceral Hypersensitivity (CVH)

The analgesic efficacy of this compound was evaluated in a mouse model of chronic visceral pain.[3][6]

  • Animal Model: Male C57BL/6N mice.[3][6]

  • Induction of CVH: Intracolonic administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) to induce colitis, followed by a recovery period, resulting in persistent visceral hypersensitivity.

  • Assessment of Visceral Pain: Visceromotor response (VMR) to colorectal distension (CRD). The VMR is a quantifiable measure of abdominal muscle contractions in response to graded pressures of CRD.

  • Drug Administration: this compound was administered intracolonically.[3][6]

  • Experimental Workflow:

CVH_Workflow cluster_induction CVH Induction cluster_assessment Pain Assessment cluster_controls Control Groups TNBS Intracolonic TNBS Administration Recovery Recovery Period TNBS->Recovery Drug_Admin Intracolonic this compound Administration Recovery->Drug_Admin CRD Colorectal Distension (CRD) Drug_Admin->CRD VMR Measure Visceromotor Response (VMR) CRD->VMR Healthy Healthy Naive Mice Antagonist Co-administration with KOR Antagonist (nor-BNI)

Caption: Experimental workflow for the in vivo assessment of this compound.

  • Key Findings:

    • A single intracolonic dose of this compound significantly reduced the VMR to CRD in mice with CVH, indicating a potent analgesic effect.[6]

    • This compound had no effect on the VMR in healthy naïve mice.[6]

    • The analgesic effect of this compound was blocked by the selective KOR antagonist, norbinaltorphimine (nor-BNI), confirming its mechanism of action.[6]

    • Importantly, this compound did not induce unwanted central side effects on motor coordination or sedation.[3][4][5]

Conclusion and Future Directions

This compound represents a significant advancement in the development of peripherally-acting analgesics for chronic visceral pain. Its unique properties, including high potency and selectivity for the KOR, G protein-biased agonism, and enhanced stability, make it an attractive therapeutic candidate. The preclinical data strongly support its potential to provide effective pain relief without the debilitating side effects of traditional opioids.

Future research should focus on:

  • Comprehensive pharmacokinetic and pharmacodynamic studies in larger animal models.

  • Long-term safety and toxicology assessments.

  • Development of an oral formulation for clinical use.

  • Exploration of its efficacy in other models of chronic pain.

The development of this compound provides a compelling proof-of-concept for the use of plant-derived cyclic peptides as scaffolds for creating novel, stable, and orally bioavailable peptide therapeutics. This approach holds immense promise for addressing the unmet clinical need for safe and effective treatments for chronic visceral pain and other debilitating conditions.

References

Helianorphin-19: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helianorphin-19 is a potent and selective G protein-biased agonist for the κ-opioid receptor (KOR).[1][2] Derived from a sunflower seed peptide scaffold, this cyclic peptide has garnered significant interest for its potential therapeutic applications, particularly in the treatment of chronic abdominal pain without the central nervous system side effects associated with traditional opioids.[3] Its unique chemical structure and stability profile are key to its pharmacological activity and potential for enteric administration. This guide provides a comprehensive overview of the chemical properties and stability of this compound, along with detailed experimental protocols relevant to its study.

Chemical Properties

This compound is a cyclic peptide with a disulfide bridge, which contributes to its conformational rigidity and stability. Its key chemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 1790.21 g/mol [2]
Molecular Formula C81H132N26O16S2[2]
Amino Acid Sequence CYGGFLRRCIRPKLK[1][2]
Modifications Cyclic peptide with a disulfide bridge between Cys1 and Cys9[1][2]
Solubility Soluble to 2 mg/mL in water[1][2]
Purity ≥95% (as determined by HPLC)[2]
CAS Number 2883653-86-7[2]
Storage Store at -20°C[2]
Calculated logP Not publicly available. Can be estimated using fragment-based or whole molecule approaches.[4][5]

Stability

A critical feature of this compound is its enhanced stability, particularly in the gastrointestinal tract, which is a significant advantage for potential oral or enteric delivery.

ConditionStability DataReference
Simulated Gastric Fluid (SGF) Half-life (t½) = 3.1 hours[3]
Simulated Intestinal Fluid (SIF) While specific quantitative data is not available, it is suggested to be stable in the gastrointestinal tract.[3] General studies show cyclic peptides can have variable stability in SIF.[6]
Plasma Specific quantitative stability data for this compound in plasma is not publicly available. General protocols for assessing plasma stability of peptides are well-established.

Signaling Pathway

This compound acts as a G protein-biased agonist at the κ-opioid receptor. This means it preferentially activates the G protein-mediated signaling pathway, which is associated with analgesia, over the β-arrestin-2 recruitment pathway, which has been linked to some of the undesirable side effects of opioids.

G_Protein_Biased_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling KOR κ-Opioid Receptor (KOR) G_protein G Protein (Gi/o) KOR->G_protein Preferential Activation (High Potency) beta_arrestin β-Arrestin-2 KOR->beta_arrestin Weak Recruitment (Low Potency) Helianorphin19 This compound Helianorphin19->KOR Binds and Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Side_effects Potential Side Effects (e.g., dysphoria, sedation) beta_arrestin->Side_effects

G Protein-Biased Signaling of this compound at the κ-Opioid Receptor.

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of this compound.

Synthesis and Purification of this compound

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Protocol:

  • Resin Preparation: Start with a suitable resin, such as Rink Amide resin, for a C-terminally amidated peptide. Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids in the order specified by the reverse sequence of this compound (K-L-K-P-R-I-C-R-R-F-L-G-G-Y-C).

    • Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.

    • Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA, and add it to the resin.

    • Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step.

  • Cyclization: After the linear peptide is assembled, perform on-resin cyclization.

    • Selectively deprotect the side chains of the two cysteine residues.

    • Induce the formation of the disulfide bridge by oxidation, for example, using air oxidation or a specific oxidizing agent.

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.

Stability Assessment in Simulated Gastric Fluid (SGF)

Protocol:

  • Prepare SGF: According to the United States Pharmacopeia (USP), prepare SGF (typically pH 1.2) containing sodium chloride and pepsin.

  • Incubation: Dissolve this compound in SGF to a final concentration (e.g., 1 mg/mL) and incubate at 37°C with constant shaking.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic degradation by adding a quenching solution (e.g., a strong acid or organic solvent) and/or by heat inactivation.

  • Analysis: Analyze the samples by RP-HPLC to determine the percentage of intact this compound remaining at each time point.

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½) from the degradation curve.

KOR Activation Assay (cAMP Inhibition)

Protocol:

  • Cell Culture: Use a cell line stably expressing the human κ-opioid receptor, such as HEK293 or CHO cells.

  • Cell Stimulation: Plate the cells and stimulate them with varying concentrations of this compound. Include a known KOR agonist as a positive control.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels. This is often done using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based assay.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

β-Arrestin-2 Recruitment Assay (BRET)

Protocol:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with two constructs: one for the KOR fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and another for β-arrestin-2 fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Cell Stimulation: Plate the transfected cells and add the luciferase substrate (e.g., coelenterazine h). Then, stimulate the cells with varying concentrations of this compound.

  • BRET Measurement: Measure the light emission at two wavelengths corresponding to the donor and acceptor. The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated as the ratio of the acceptor emission to the donor emission.

  • Data Analysis: Plot the net BRET ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 and Emax for β-arrestin-2 recruitment.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Property & Activity Evaluation SPPS Solid-Phase Peptide Synthesis (Linear Peptide) Cyclization On-Resin Cyclization (Disulfide Bridge Formation) SPPS->Cyclization Cleavage Cleavage from Resin & Deprotection Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Chemical_Properties Determine Chemical Properties (MW, Formula, Solubility) Characterization->Chemical_Properties Stability_Assay Stability Assays (SGF, SIF, Plasma) Characterization->Stability_Assay KOR_Binding KOR Binding Assay (Ki determination) Characterization->KOR_Binding cAMP_Assay cAMP Inhibition Assay (G-protein activation, EC50) KOR_Binding->cAMP_Assay BRET_Assay β-Arrestin Recruitment Assay (BRET, EC50) KOR_Binding->BRET_Assay

References

The Cyclotide Scaffold of Helianorphin-19: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclotide scaffold of Helianorphin-19, a potent and selective G protein-biased κ-opioid receptor (KOR) agonist. This compound's unique structural and pharmacological properties, derived from its cyclotide framework, make it a promising candidate for the development of novel analgesics with reduced side effects. This document details the synthesis, biological activity, and mechanism of action of this compound, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing key pathways and workflows.

Introduction to the Cyclotide Scaffold

Cyclotides are a class of plant-derived peptides characterized by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds.[1] This unique cyclic cystine knot (CCK) motif confers exceptional stability to chemical, thermal, and enzymatic degradation, making the cyclotide scaffold an attractive framework for drug design.[1] By grafting bioactive peptide sequences onto this robust scaffold, it is possible to develop novel therapeutic agents with improved pharmacokinetic properties.

This compound was developed by incorporating a sequence derived from the endogenous opioid peptide dynorphin A onto a sunflower-derived cyclotide scaffold.[2] This resulted in a potent and selective KOR agonist with a G protein-biased signaling profile, offering the potential for potent analgesia without the adverse effects associated with unbiased KOR agonists, such as dysphoria and sedation.[1][2]

Physicochemical and Pharmacological Properties of this compound

This compound is a cyclic peptide with the sequence CYGGFLRRCIRPKLK, featuring a disulfide bridge between the two cysteine residues. Its molecular weight is 1790.21 g/mol , and its molecular formula is C81H132N26O16S2.[3]

Table 1: Quantitative Pharmacological Data for this compound
ParameterValueReceptor/SystemReference
Binding Affinity (Ki) 25 nMκ-Opioid Receptor (KOR)[3][4]
Functional Potency (EC50) 45 nMKOR (cAMP assay)[3][4]
Selectivity ~200-fold for KOR over μ- and δ-opioid receptorsOpioid Receptors[3][4]
In vivo Efficacy Potent peripheral analgesic in a mouse model of visceral painAnimal Model[2][4]

Experimental Protocols

The following sections detail the key experimental methodologies for the synthesis and characterization of this compound, based on the work by Muratspahić et al. (2021).[2]

Solid-Phase Peptide Synthesis (SPPS) of this compound

The linear precursor of this compound is synthesized using a microwave-assisted solid-phase peptide synthesizer on a Rink-amide resin.

Workflow for Solid-Phase Peptide Synthesis:

sps_workflow Resin Rink-Amide Resin Deprotection1 Fmoc Deprotection (20% piperidine in NMP) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, HOBt, DIEA in DMF) Deprotection1->Coupling Wash1 Wash (DMF, NMP, DCM) Coupling->Wash1 Repeat Repeat for each amino acid in sequence Wash1->Repeat Repeat->Deprotection1 Next cycle Cleavage Cleavage from Resin (TFA/TIS/H2O) Repeat->Cleavage Final cycle Precipitation Precipitation (Cold diethyl ether) Cleavage->Precipitation Purification1 Purification (RP-HPLC) Precipitation->Purification1 Lyophilization1 Lyophilization Purification1->Lyophilization1 LinearPeptide Linear this compound Precursor Lyophilization1->LinearPeptide

Caption: Workflow for the solid-phase synthesis of the linear this compound precursor.

  • Resin Swelling: Swell the Rink-amide resin in N-methyl-2-pyrrolidone (NMP).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating with 20% piperidine in NMP.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially using a solution of the amino acid, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 1-Hydroxybenzotriazole (HOBt), and N,N-Diisopropylethylamine (DIEA) in dimethylformamide (DMF).

  • Washing: After each coupling and deprotection step, wash the resin with DMF, NMP, and dichloromethane (DCM).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Precipitation and Purification: Precipitate the crude linear peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified linear peptide to obtain a white powder.

Cyclization and Disulfide Bond Formation

The linear peptide is cyclized and the disulfide bridge is formed in a single step through oxidative cyclization.

Workflow for Cyclization and Purification:

cyclization_workflow LinearPeptide Linear this compound Precursor OxidativeCyclization Oxidative Cyclization (e.g., K3[Fe(CN)6] in buffer) LinearPeptide->OxidativeCyclization Quenching Reaction Quenching (e.g., acidification) OxidativeCyclization->Quenching Purification2 Purification (RP-HPLC) Quenching->Purification2 Lyophilization2 Lyophilization Purification2->Lyophilization2 CyclicHelianorphin19 Cyclic this compound Lyophilization2->CyclicHelianorphin19

Caption: Workflow for the cyclization and purification of this compound.

  • Dissolution: Dissolve the linear peptide in an aqueous buffer (e.g., ammonium bicarbonate).

  • Oxidation: Add an oxidizing agent, such as potassium ferricyanide (K3[Fe(CN)6]), dropwise to the peptide solution to facilitate the formation of the disulfide bond and concomitant backbone cyclization.

  • Reaction Monitoring: Monitor the progress of the reaction by RP-HPLC and mass spectrometry.

  • Quenching: Quench the reaction by acidification (e.g., with acetic acid).

  • Purification: Purify the cyclic peptide by RP-HPLC.

  • Lyophilization: Lyophilize the final product to obtain pure, cyclic this compound.

Radioligand Displacement Assay for Binding Affinity (Ki)

This assay determines the affinity of this compound for the κ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human κ-opioid receptor.

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled KOR antagonist (e.g., [3H]diprenorphine) and varying concentrations of this compound in a binding buffer.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for Agonist Potency (EC50)

This assay measures the ability of this compound to activate the Gαi-coupled κ-opioid receptor, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Use a cell line stably expressing the human κ-opioid receptor.

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Agonist Treatment: Treat the cells with varying concentrations of this compound.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the concentration-response curve and determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).

β-Arrestin Recruitment Assay (BRET)

This assay assesses the G protein bias of this compound by measuring its ability to recruit β-arrestin-2 to the activated κ-opioid receptor using Bioluminescence Resonance Energy Transfer (BRET).[5]

  • Cell Co-transfection: Co-transfect cells (e.g., HEK293) with constructs for KOR fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein).

  • Agonist Stimulation: Treat the cells with varying concentrations of this compound.

  • BRET Measurement: Measure the BRET signal, which is the ratio of the light emitted by the acceptor to the light emitted by the donor. An increase in the BRET ratio indicates the recruitment of β-arrestin-2 to the receptor.

  • Data Analysis: Plot the concentration-response curve and determine the EC50 value for β-arrestin-2 recruitment. A significantly higher EC50 for β-arrestin recruitment compared to the EC50 for G protein activation (from the cAMP assay) indicates a G protein bias.

G Protein-Biased Signaling of this compound

This compound is a G protein-biased agonist at the κ-opioid receptor.[3][4] This means that it preferentially activates the G protein signaling pathway over the β-arrestin pathway. This biased agonism is thought to be responsible for its potent analgesic effects with a reduced side-effect profile.[1]

Signaling Pathway of a G Protein-Biased KOR Agonist:

kor_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_arrestin_pathway β-Arrestin Pathway (Weakly Activated) KOR κ-Opioid Receptor (KOR) G_protein Gi/o Protein (α, β, γ subunits) KOR->G_protein Preferentially activates beta_arrestin β-Arrestin KOR->beta_arrestin Weakly recruits AC Adenylyl Cyclase G_protein->AC αi/o inhibits GIRK GIRK Channels G_protein->GIRK βγ activates Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel βγ inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia PKA->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Analgesia Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Analgesia ReducedSideEffects Reduced Side Effects (e.g., dysphoria, sedation) MAPK MAPK Signaling (e.g., p38, JNK) beta_arrestin->MAPK SideEffects Adverse Effects (Dysphoria, Sedation) MAPK->SideEffects Helianorphin19 This compound Helianorphin19->KOR Binds and activates

References

Helianorphin-19: A Technical Guide to its Opioid Receptor Binding Affinity and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helianorphin-19, a cyclic peptide derived from sunflower seeds, has emerged as a potent and selective agonist for the kappa-opioid receptor (KOR). Its unique G protein-biased signaling profile presents a promising avenue for the development of novel analgesics with potentially fewer side effects than traditional opioids. This technical guide provides an in-depth analysis of this compound's binding affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors, details the experimental protocols used for its characterization, and visualizes its proposed signaling pathways.

Introduction

The opioid crisis has underscored the urgent need for safer and more effective pain management therapies. The kappa-opioid receptor (KOR) is a compelling target for non-addictive analgesics. This compound, a stable cyclic peptide, demonstrates high affinity and selectivity for the KOR, exhibiting potent peripheral analgesic effects in preclinical models without inducing significant motor coordination impairment or sedation.[1][2] This guide synthesizes the current understanding of this compound's molecular pharmacology, offering a valuable resource for researchers in pain, addiction, and peptide drug discovery.

Binding Affinity of this compound for Opioid Receptors

This compound displays a strong preference for the kappa-opioid receptor. Quantitative data from radioligand binding assays are summarized in Table 1. The binding affinity (Ki) for KOR is in the low nanomolar range, indicating a potent interaction. Notably, this compound exhibits approximately 200-fold selectivity for KOR over both μ- and δ-opioid receptors.[1][2]

Receptor SubtypeLigandKi (nM)EC50 (nM)Selectivity (fold vs. KOR)
Kappa (κ) This compound 21 - 25 [1][3]45 [1][3]-
Mu (μ)This compound~4200 - 5000-~200
Delta (δ)This compound~4200 - 5000-~200

*Ki values for μ and δ receptors are estimated based on the reported ~200-fold selectivity and the Ki for KOR.

Experimental Protocols

The characterization of this compound's binding affinity relies on established in vitro pharmacological assays. The following sections detail the typical methodologies employed.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.

Workflow:

Radioligand_Binding_Assay Membrane_Prep Membrane Preparation (CHO cells expressing hKOR, hMOR, or hDOR) Incubation Incubation (Membranes, Radioligand, this compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separation of bound and free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantification of bound radioactivity) Filtration->Counting Analysis Data Analysis (IC50 determination, Ki calculation) Counting->Analysis

Radioligand Competition Binding Assay Workflow.

Detailed Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human kappa (hKOR), mu (hMOR), or delta (hDOR) opioid receptor are cultured and harvested. The cells are then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Competition Binding Assay: The cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-diprenorphine for KOR) and increasing concentrations of unlabeled this compound.

  • Incubation: The reaction is carried out in a 96-well plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways of this compound

This compound is a G protein-biased agonist at the KOR. This means it preferentially activates the G protein signaling pathway over the β-arrestin pathway. This is significant because G protein signaling is thought to mediate the therapeutic analgesic effects of KOR agonists, while β-arrestin recruitment is associated with adverse effects such as dysphoria and sedation.

G Protein-Biased Signaling at the Kappa-Opioid Receptor

Upon binding of this compound, the KOR undergoes a conformational change that favors coupling to inhibitory G proteins (Gαi/o).

G_Protein_Biased_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Helianorphin This compound KOR KOR Helianorphin->KOR G_protein Gαi/oβγ KOR->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha Dissociation G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP G_alpha->AC Inhibition MAPK ↑ MAPK (ERK1/2) G_betagamma->MAPK PKA ↓ PKA cAMP->PKA Analgesia Therapeutic Effects (Analgesia) PKA->Analgesia MAPK->Analgesia

G Protein-Biased Signaling Pathway of this compound at KOR.

Pathway Description:

  • Agonist Binding: this compound binds to the extracellular domain of the KOR.

  • G Protein Activation: This induces a conformational change in the receptor, promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein (Gαi/o).

  • G Protein Dissociation: The G protein dissociates into its Gαi/o-GTP and Gβγ subunits.

  • Downstream Effectors:

    • Gαi/o-GTP: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

    • Gβγ: Can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

  • Cellular Response: The net effect of these signaling events is a modulation of ion channel activity and gene expression, ultimately leading to the desired analgesic effect.

Reduced β-Arrestin Recruitment

A key feature of G protein-biased agonists like this compound is their reduced ability to recruit β-arrestin proteins to the activated receptor.

Beta_Arrestin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Helianorphin This compound KOR KOR-P Helianorphin->KOR Reduced Phosphorylation GRK GRK KOR->GRK Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Reduced Recruitment GRK->KOR Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK_p38 ↑ p38 MAPK Beta_Arrestin->MAPK_p38 Adverse_Effects Adverse Effects (Dysphoria, Sedation) MAPK_p38->Adverse_Effects

Reduced β-Arrestin Recruitment by this compound.

Pathway Description:

  • Receptor Phosphorylation: In a typical (unbiased) agonist response, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor.

  • β-Arrestin Recruitment: Phosphorylated receptors serve as a docking site for β-arrestin proteins.

  • Downstream Effects of β-Arrestin: β-arrestin recruitment leads to:

    • Receptor Desensitization and Internalization: Uncoupling of the G protein and removal of the receptor from the cell surface.

    • Activation of Independent Signaling Pathways: Such as the p38 MAPK pathway, which has been implicated in the adverse effects of KOR activation.

  • Biased Agonism of this compound: this compound is thought to induce a receptor conformation that is a poor substrate for GRKs, leading to reduced phosphorylation and consequently, diminished β-arrestin recruitment. This biased signaling is hypothesized to be the reason for its favorable side-effect profile.

Conclusion

This compound represents a significant advancement in the field of opioid research. Its high affinity, selectivity, and G protein-biased agonism at the kappa-opioid receptor make it a valuable pharmacological tool and a promising lead compound for the development of next-generation analgesics. The detailed understanding of its binding characteristics and signaling pathways, as outlined in this guide, is crucial for guiding future drug discovery and development efforts aimed at creating safer and more effective pain therapies. Further research into the in vivo pharmacology and long-term effects of this compound and similar biased agonists is warranted to fully elucidate their therapeutic potential.

References

Methodological & Application

Application Note: Purification of Synthetic Helianorphin-19 by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helianorphin-19 is a potent and selective G protein-biased κ-opioid receptor (KOR) agonist, derived from a cyclic sunflower peptide scaffold.[1] Its unique pharmacological profile, offering peripheral analgesic effects without the central side effects commonly associated with KOR agonists, makes it a promising candidate for the treatment of chronic visceral pain.[1] Following solid-phase peptide synthesis (SPPS), the crude synthetic product contains various impurities, such as truncated sequences, deletion peptides, and by-products from protecting groups, which must be removed to ensure the purity and biological activity of the final peptide.[2] This application note provides a detailed protocol for the purification of synthetic this compound using reversed-phase high-performance liquid chromatography (RP-HPLC), a standard and highly effective method for peptide purification.[2]

This compound is a cyclic peptide with a disulfide bridge, and its purification strategy is based on established methods for similar bicyclic peptides, such as Sunflower Trypsin Inhibitor-1 (SFTI-1). The protocol described herein is designed to yield high-purity this compound suitable for in vitro and in vivo studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Sequence CYGGFLRRCIRPKLK (Disulfide bridge: Cys1-Cys9)
Molecular Formula C81H132N26O16S2
Molecular Weight 1790.21 g/mol
Purity (Target) ≥95%
Solubility Soluble to 2 mg/ml in water
Storage Store at -20°C

Experimental Protocols

Materials and Equipment
ItemSpecifications
HPLC System Preparative HPLC system with a gradient pump, UV detector, and fraction collector
HPLC Column C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size, 300 Å pore size)
Solvents HPLC-grade acetonitrile (ACN), HPLC-grade water, Trifluoroacetic acid (TFA)
Sample Crude synthetic this compound, lyophilized
Filtration 0.22 µm syringe filters
Lyophilizer Laboratory-grade freeze-dryer
Analytical HPLC For purity analysis of fractions
Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

It is crucial to filter and degas the mobile phases before use to prevent column blockage and ensure a stable baseline.

Sample Preparation
  • Dissolve the crude lyophilized this compound in a minimal amount of Mobile Phase A.

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

Preparative HPLC Protocol

The purification of this compound is achieved using a linear gradient of increasing acetonitrile concentration, which separates the peptide from more polar and less polar impurities.

ParameterSetting
Column C18 reversed-phase, 250 x 10 mm, 5 µm
Flow Rate 4.0 mL/min
Detection 220 nm
Injection Volume Dependent on sample concentration and column capacity
Gradient 20-50% Mobile Phase B over 30 minutes

Gradient Program:

Time (min)% Mobile Phase B
020
3050
31100
35100
3620
4020
Fraction Collection and Analysis
  • Collect fractions based on the UV chromatogram, focusing on the major peak corresponding to this compound.

  • Analyze the purity of each collected fraction using analytical RP-HPLC with a similar gradient but a faster flow rate (e.g., 1.0 mL/min).

  • Pool the fractions with a purity of ≥95%.

Post-Purification Processing: Lyophilization
  • Combine the high-purity fractions.

  • Freeze the pooled fractions at -80°C until completely frozen.

  • Lyophilize the frozen sample until a dry, fluffy white powder is obtained. Lyophilization removes the acetonitrile and water from the mobile phase, yielding the purified peptide as a stable powder.

  • Store the lyophilized this compound at -20°C.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Processing crude_peptide Crude Synthetic This compound dissolve Dissolve in Mobile Phase A crude_peptide->dissolve filter_sample Filter Sample (0.22 µm) dissolve->filter_sample hplc Preparative RP-HPLC filter_sample->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Analytical HPLC of Fractions fraction_collection->purity_analysis pool_fractions Pool High-Purity Fractions (≥95%) purity_analysis->pool_fractions lyophilization Lyophilization pool_fractions->lyophilization pure_peptide Pure this compound (Lyophilized Powder) lyophilization->pure_peptide

Caption: Experimental workflow for the purification of this compound.

Signaling Pathway of this compound

This compound is a G protein-biased agonist of the κ-opioid receptor (KOR). Upon binding, it preferentially activates the Gαi/o signaling pathway over the β-arrestin pathway. This biased agonism is thought to be responsible for its analgesic effects without the associated dysphoria and sedation.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_response Cellular Response helianorphin This compound kor κ-Opioid Receptor (KOR) helianorphin->kor gi_go Gi/o Protein kor->gi_go Activates adenylyl_cyclase Adenylyl Cyclase gi_go->adenylyl_cyclase Inhibits girk GIRK Channel gi_go->girk Activates camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia k_efflux ↑ K+ Efflux girk->k_efflux hyperpolarization Hyperpolarization k_efflux->hyperpolarization hyperpolarization->analgesia

Caption: G protein-biased signaling pathway of this compound.

Conclusion

The protocol detailed in this application note provides a robust method for the purification of synthetic this compound to a high degree of purity using preparative RP-HPLC. The use of a C18 column with a water/acetonitrile gradient containing TFA is a well-established and effective technique for peptide purification. The subsequent lyophilization step yields a stable, purified peptide ready for use in research and drug development applications. Understanding the G protein-biased signaling pathway of this compound is critical for elucidating its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for Helianorphin-19 in a Chronic Visceral Hypersensitivity Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helianorphin-19 is a potent and selective κ-opioid receptor (KOR) agonist with a notable peripherally restricted analgesic effect.[1][2][3] This characteristic makes it a promising candidate for the treatment of chronic visceral pain without the central nervous system side effects associated with traditional opioids.[1][2] this compound is a G protein-biased agonist, exhibiting a preference for G protein-mediated signaling pathways over β-arrestin recruitment.[4][5] These application notes provide detailed protocols for utilizing this compound in a preclinical mouse model of chronic visceral hypersensitivity (CVH), a condition relevant to disorders such as irritable bowel syndrome (IBS).

Data Presentation

The analgesic efficacy of this compound has been quantified by measuring the visceromotor response (VMR) to colorectal distension (CRD) in a mouse model of CVH. The data demonstrates that a single intracolonic administration of this compound significantly attenuates visceral pain responses in hypersensitive animals.

Treatment GroupColorectal Distension Pressure (mmHg)Mean Visceromotor Response (VMR) (% of baseline)Statistical Significance (p-value)
Healthy Control + Vehicle 80~100%N/A
Healthy Control + this compound (10 µM) 80No significant change from vehicle> 0.05
CVH + Vehicle 80Significantly elevated compared to healthy controls< 0.001
CVH + this compound (10 µM) 80Significantly reduced compared to CVH + Vehicle< 0.05

Table 1: Summary of the effect of intracolonic this compound on visceromotor response to colorectal distension (80 mmHg) in healthy and chronic visceral hypersensitivity (CVH) mice. Data compiled from Muratspahić et al., 2021.[1]

Experimental Protocols

Induction of Chronic Visceral Hypersensitivity (CVH) in Mice using TNBS

This protocol describes the induction of a chronic post-inflammatory visceral hypersensitivity model in mice using 2,4,6-trinitrobenzenesulfonic acid (TNBS). This model mimics key aspects of IBS, including persistent visceral hypersensitivity after the resolution of acute inflammation.[6][7][8]

Materials:

  • 2,4,6-trinitrobenzenesulfonic acid (TNBS) solution (e.g., 5% w/v in 50% ethanol)

  • Saline solution (0.9% NaCl)

  • C57BL/6 mice (or other appropriate strain)

  • Catheter for intracolonic administration

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Anesthetize the mice using a standardized isoflurane anesthesia protocol.

  • Gently insert a catheter intra-anally into the colon.

  • Slowly administer the TNBS solution intracolonically. A typical dose is 100-150 µl of a 2.5% TNBS solution in 50% ethanol. Control animals should receive a sham treatment with saline.

  • After administration, hold the mouse in a head-down position for approximately 60 seconds to ensure the solution remains in the colon.

  • Return the mouse to its cage and monitor for recovery from anesthesia.

  • Allow for a period of at least 7 to 14 days for the acute inflammation to resolve and for chronic visceral hypersensitivity to establish.[8] The peak of hypersensitivity is often observed around day 14 post-TNBS administration.[8]

Assessment of Visceral Nociception via Visceromotor Response (VMR) to Colorectal Distension (CRD)

The VMR to CRD is a standard method for quantifying visceral pain in rodents.[9][10][11][12][13] It involves measuring the electromyographic (EMG) activity of the abdominal muscles in response to graded inflation of a colonic balloon.

Materials:

  • EMG recording equipment (amplifier, data acquisition system)

  • Implantable EMG electrodes

  • Colorectal distension balloon catheter

  • Pressure transducer and inflation device

  • Restraining device for conscious mice (if applicable) or anesthesia for anesthetized recordings

Procedure:

  • Surgical Implantation of EMG Electrodes:

    • Anesthetize the mouse.

    • Surgically implant bipolar EMG electrodes into the external oblique abdominal muscles.

    • Allow the animal to recover from surgery for at least 3-4 days before baseline testing.

  • Colorectal Distension:

    • Gently restrain the conscious mouse or maintain anesthesia.

    • Insert the lubricated balloon catheter into the colon.

    • Connect the catheter to the pressure transducer and inflation device.

    • Deliver graded colorectal distensions at varying pressures (e.g., 15, 30, 45, 60, 80 mmHg). Each distension should last for a defined period (e.g., 20 seconds) with a sufficient rest interval between distensions (e.g., 4 minutes).

  • Data Acquisition and Analysis:

    • Record the EMG signal throughout the distension protocol.

    • Quantify the VMR by calculating the area under the curve (AUC) of the rectified EMG signal during the distension period, corrected for baseline activity.

Administration of this compound

This protocol details the intracolonic administration of this compound to assess its local analgesic effects on visceral hypersensitivity.

Materials:

  • This compound solution (e.g., 10 µM in saline)

  • Vehicle control (saline)

  • Catheter for intracolonic administration

Procedure:

  • Prepare the this compound solution and vehicle control.

  • Gently restrain the mouse.

  • Administer a 100 µL bolus of either the 10 µM this compound solution or vehicle directly into the colon via a catheter.[1]

  • Allow a sufficient period for the compound to take effect (e.g., 30-60 minutes) before proceeding with the VMR assessment.

Visualization of Signaling Pathways and Workflows

Helianorphin19_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Helianorphin19 This compound KOR κ-Opioid Receptor (KOR) Helianorphin19->KOR Binds and Activates G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., Ca2+, K+) G_protein->Ion_Channels Modulates MAPK MAPK Pathway (e.g., ERK, p38) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Analgesia Peripheral Analgesia (Reduced Nociceptor Excitability) cAMP->Analgesia Ion_Channels->Analgesia MAPK->Analgesia

Caption: this compound signaling pathway in peripheral sensory neurons.

Experimental_Workflow cluster_model_dev Model Development cluster_testing Experimental Testing cluster_analysis Data Analysis Induction Induce CVH with TNBS (Day 0) Development Allow for CVH Development (Day 1-14) Induction->Development Baseline Baseline VMR to CRD (Pre-treatment) Development->Baseline Treatment Intracolonic Administration (this compound or Vehicle) Baseline->Treatment Post_Treatment Post-treatment VMR to CRD Treatment->Post_Treatment Analysis Compare VMR between Treatment Groups Post_Treatment->Analysis

Caption: Experimental workflow for evaluating this compound in a CVH model.

References

Analytical Techniques for the Characterization of Helianorphin-19: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helianorphin-19 is a potent and selective synthetic cyclic peptide agonist of the κ-opioid receptor (KOR), derived from sunflower seeds.[1] Its unique structure, featuring a disulfide bridge, and its high affinity and selectivity for the KOR make it a person of interest for the development of novel analgesics with potentially fewer central nervous system side effects.[1][2] Thorough characterization of this compound is critical for quality control, stability studies, and further drug development. These application notes provide detailed protocols for the analytical characterization of this compound using state-of-the-art techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development and validation of analytical methods.

PropertyValueReference
Molecular Formula C₈₁H₁₃₂N₂₆O₁₆S₂[3]
Molecular Weight 1790.21 g/mol [3]
Amino Acid Sequence CYGGFLRRCIRPKLK[3]
Structure Cyclic peptide with a disulfide bridge between Cys¹ and Cys⁹[3]
Purity (typical) ≥95%[3]
Solubility Soluble to 2 mg/mL in water[3]
Biological Activity High affinity, potent and selective G protein-biased κ-opioid receptor (KOR) agonist (Ki = 25 nM; EC₅₀ = 45 nM)[3][4]

I. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring its stability. The following protocol is a general guideline that can be optimized for specific instrumentation and column chemistries.

Experimental Protocol

1. Materials and Reagents:

  • This compound sample

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm and 280 nm

  • Injection Volume: 20 µL

  • Gradient:

Time (min)% Mobile Phase B
010
3060
3595
4095
4110
5010

4. Sample Preparation:

  • Dissolve this compound in Mobile Phase A at a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • The purity of this compound is determined by calculating the peak area of the main peak as a percentage of the total peak area of all peaks in the chromatogram.

II. Mass Spectrometry (MS) for Identity Confirmation and Sequencing

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for elucidating its amino acid sequence. Due to its cyclic nature, tandem mass spectrometry (MS/MS) is essential for structural characterization.

Experimental Protocol: ESI-MS and MS/MS

1. Materials and Reagents:

  • This compound sample

  • Water, LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Mobile Phase A: 0.1% FA in Water

  • Mobile Phase B: 0.1% FA in Acetonitrile

2. Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source and liquid chromatography system.

3. LC-MS Conditions:

  • Use the same HPLC gradient as described in the HPLC section, substituting TFA with formic acid.

  • MS Mode: Positive ion mode

  • Scan Range (Full MS): m/z 300-2000

  • MS/MS: Data-dependent acquisition (DDA) of the top 3-5 most intense ions from the full MS scan.

  • Collision Energy: Use a stepped collision energy (e.g., 20-40 eV) to ensure comprehensive fragmentation.

4. Sample Preparation for Direct Infusion (optional):

  • Dissolve this compound in 50:50 Water:Acetonitrile with 0.1% formic acid to a concentration of 10 µM.

  • Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

5. Data Analysis:

  • Intact Mass: In the full MS spectrum, identify the multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺) and deconvolute the spectrum to determine the monoisotopic molecular weight. Compare this to the theoretical molecular weight of this compound (1789.95 Da).

  • Sequence Verification: Analyze the MS/MS spectra of the fragmented peptide. Due to the cyclic structure, the fragmentation pattern will be complex, requiring careful interpretation to confirm the amino acid sequence. Specialized software for de novo sequencing of cyclic peptides can be beneficial.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the three-dimensional structure of this compound in solution. A combination of 1D and 2D NMR experiments is necessary for complete structural assignment.

Experimental Protocol

1. Materials and Reagents:

  • This compound sample (lyophilized)

  • Deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O)

  • Internal standard (e.g., DSS or TSP)

2. Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

3. NMR Experiments:

  • 1D ¹H NMR: To obtain a general overview of the proton signals.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which is crucial for determining the 3D structure and the conformation of the peptide backbone.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

4. Sample Preparation:

  • Dissolve 1-5 mg of this compound in 500 µL of the chosen deuterated solvent.

  • Add the internal standard.

5. Data Analysis:

  • Process and analyze the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

  • The combination of TOCSY and NOESY data allows for the sequential assignment of amino acid residues and the determination of the overall fold of the peptide.

Signaling Pathway of this compound

This compound acts as an agonist at the κ-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1] Upon binding, it initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[5] Additionally, the dissociation of Gβγ subunits can modulate ion channels.[5] KOR activation can also trigger β-arrestin-dependent signaling pathways, which may be associated with some of the adverse effects of KOR agonists.[1][6]

KOR_Signaling_Pathway Helianorphin19 This compound KOR κ-Opioid Receptor (KOR) Helianorphin19->KOR Binds to G_protein Gαi/o Gβγ KOR->G_protein Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits Ion_Channels Ion Channels G_protein->Ion_Channels Gβγ modulates Analgesia Analgesia G_protein->Analgesia cAMP ↓ cAMP AC->cAMP MAPK MAPK Pathway (e.g., p38) beta_arrestin->MAPK Activates Adverse_Effects Adverse Effects (e.g., Dysphoria) MAPK->Adverse_Effects Characterization_Workflow start This compound Sample hplc RP-HPLC Analysis start->hplc ms LC-MS and MS/MS Analysis start->ms nmr NMR Spectroscopy start->nmr purity Purity Assessment (>95%) hplc->purity mw_confirm Molecular Weight Confirmation ms->mw_confirm seq_confirm Sequence and Disulfide Bridge Confirmation ms->seq_confirm structure_elucidate 3D Structure Elucidation nmr->structure_elucidate end Characterized This compound purity->end mw_confirm->end seq_confirm->end structure_elucidate->end

References

Application Note: LC-MS Analysis for Purity Assessment of Helianorphin-19

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust method for the purity analysis of Helianorphin-19, a synthetic cyclic peptide and selective κ-opioid receptor (KOR) agonist, using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4] Given the therapeutic potential of peptide-based drugs, ensuring the purity of the active pharmaceutical ingredient (API) is critical for safety and efficacy. Impurities can arise during solid-phase peptide synthesis (SPPS) or subsequent degradation.[5][6] This protocol employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with high-resolution mass spectrometry to separate, identify, and quantify this compound and its related impurities. The method is designed to be stability-indicating and suitable for quality control in a drug development setting.

Introduction

This compound is a potent and selective G protein-biased κ-opioid receptor (KOR) agonist with a molecular weight of 1790.21 g/mol and the sequence CYGGFLRRCIRPKLK, featuring a disulfide bridge between Cys-1 and Cys-9.[1][7] It has demonstrated significant peripheral analgesic effects in preclinical models, making it a promising candidate for treating chronic visceral pain without the central side effects associated with other opioids.[2][8]

The manufacturing of synthetic peptides like this compound via SPPS can introduce various process-related impurities, such as deletion sequences, truncated peptides, or incompletely deprotected molecules.[5][9] Furthermore, peptides can degrade during storage through mechanisms like oxidation.[10][11] LC-MS is an indispensable analytical technique that combines the high-resolution separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry, making it ideal for peptide purity analysis.[12][13] This document provides a comprehensive protocol for assessing the purity of this compound.

Experimental Protocol

This protocol is designed for a standard UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Materials and Reagents
  • This compound Reference Standard (≥95% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade, 18.2 MΩ·cm)

  • Formic acid (FA, LC-MS grade)

  • Sample vials with caps

Instrumentation
  • Liquid Chromatograph: UHPLC system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or equivalent) equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase column suitable for peptide separations, such as a Waters ACQUITY UPLC Peptide BEH C18 Column (130Å, 1.7 µm, 2.1 mm x 100 mm) or equivalent.

Sample Preparation
  • Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in LC-MS grade water.

  • Prepare the sample for analysis by diluting the stock solution to a final concentration of 0.1 mg/mL using LC-MS grade water.

  • Vortex briefly to ensure complete dissolution.

  • Transfer the final solution to an autosampler vial for injection.

LC-MS Method Parameters

The chromatographic and mass spectrometric parameters are summarized in the tables below. Formic acid is used as the mobile phase modifier as it is MS-compatible and provides good peak shape for peptides, avoiding the signal suppression often seen with trifluoroacetic acid (TFA).[6][14]

Table 1: Liquid Chromatography Parameters

ParameterCondition
ColumnPeptide BEH C18, 130Å, 1.7 µm, 2.1 mm x 100 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient Program Time (min)
0.0
15.0
16.0
18.0
18.1
22.0

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization ModeESI Positive (+)
MS Scan TypeFull MS / dd-MS2 (Data-Dependent Acquisition)
Full Scan Rangem/z 300–2000
Resolution70,000
Capillary Voltage3.5 kV
Sheath Gas Flow Rate35 (arbitrary units)
Aux Gas Flow Rate10 (arbitrary units)
Capillary Temp320 °C

Data Analysis and Results

The purity of the this compound sample is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram.

  • Identify the Main Peak: The main peak corresponding to this compound (Monoisotopic Mass: 1790.21 Da) should be identified by its retention time and the presence of its corresponding multiply charged ions (e.g., [M+2H]²⁺ at m/z 896.11, [M+3H]³⁺ at m/z 597.74).

  • Identify Impurities: Characterize impurity peaks by their mass-to-charge ratios. Common peptide impurities include deletion sequences or oxidation products (+16 Da).[5][10]

  • Calculate Purity: Use the following formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Representative Data

The following table presents hypothetical data from the analysis of a this compound sample, demonstrating the detection and identification of the main peptide and potential impurities.

Table 3: Summary of Analytical Results for this compound Sample

Peak No.Retention Time (min)Observed m/z ([M+2H]²⁺)Calculated Mass (Da)Proposed IdentityArea %
19.85854.581707.16Deletion (-Gly) Impurity0.45
210.51896.111790.21This compound 98.92
310.73904.111806.21Oxidized this compound (+O)0.63

Experimental Workflow Visualization

The overall workflow for the LC-MS purity analysis of this compound is illustrated below.

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (0.1 mg/mL in H₂O) LC_Separation UHPLC Separation (C18 Peptide Column) SamplePrep->LC_Separation MS_Detection MS Detection (High-Resolution ESI-MS) LC_Separation->MS_Detection DataAnalysis Data Analysis (Peak Integration & Identification) MS_Detection->DataAnalysis PurityReport Purity Calculation (Area Percent Report) DataAnalysis->PurityReport

Caption: Workflow for this compound purity analysis.

Conclusion

The LC-MS method described provides a reliable and robust approach for the purity assessment of this compound. The use of a high-resolution mass spectrometer allows for confident identification of the main peptide and characterization of potential process-related impurities and degradants. This application note serves as a foundational protocol for quality control and stability testing in the development of this compound as a therapeutic agent.

References

Application Notes: Developing a Receptor Internalization Assay for Helianorphin-19

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Helianorphin-19 is a potent and selective G protein-biased agonist for the κ-opioid receptor (KOR).[1][2] The κ-opioid receptor, a G protein-coupled receptor (GPCR), plays a crucial role in pain, addiction, and mood regulation.[3][4] Upon agonist binding, GPCRs are often internalized from the cell surface into endosomes. This process of internalization is a key mechanism for regulating receptor signaling, desensitization, and resensitization, and is implicated in the development of drug tolerance.[5][6]

These application notes provide detailed protocols for quantifying the internalization of the κ-opioid receptor in response to this compound stimulation using two common and robust methods: High-Content Imaging (HCI) and Flow Cytometry.

Principle of the Assay

Agonist-induced GPCR internalization is a multi-step process. The binding of an agonist like this compound to the KOR triggers a conformational change, leading to the recruitment and activation of G proteins. Subsequently, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor's intracellular domains, which promotes the binding of β-arrestin. β-arrestin binding uncouples the receptor from G proteins and targets it for endocytosis, typically through clathrin-coated pits. The internalized receptor is then trafficked to endosomes, where it can be either recycled back to the plasma membrane or targeted for lysosomal degradation.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm KOR KOR G_Protein G Protein KOR->G_Protein Activation GRK GRK KOR->GRK Recruitment Clathrin Clathrin-Coated Pit KOR->Clathrin Recruitment GRK->KOR Phosphorylation Arrestin β-Arrestin Arrestin->KOR Binding Endosome Endosome Clathrin->Endosome Internalization Ligand This compound Ligand->KOR Binding

Caption: KOR signaling and internalization pathway.

Method 1: High-Content Imaging / Confocal Microscopy

This method allows for direct visualization and quantification of receptor internalization. It can be performed using either a receptor tagged with a fluorescent protein (e.g., GFP) or by using a fluorescently labeled ligand or antibody.[7][8][9] High-content screening (HCS) platforms automate this process for higher throughput.[10][11]

Experimental Workflow

Workflow A Seed KOR-expressing cells in 96-well imaging plates B Starve cells to reduce basal internalization A->B C Treat cells with this compound (Dose-Response or Time-Course) B->C D Fix cells with Paraformaldehyde (4%) C->D E Permeabilize (optional) and stain nuclei (e.g., Hoechst) D->E F Acquire images using Confocal Microscope or HCS System E->F G Analyze images to quantify internalized puncta per cell F->G H Calculate EC50 / Time Constant G->H

References

Application Notes and Protocols for Measuring Helianorphin-19 Potency and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Helianorphin-19 is a potent and selective G protein-biased agonist for the κ-opioid receptor (KOR), with a binding affinity (Ki) of approximately 21-25 nM and an EC50 of 45 nM in functional assays.[1][2] As a G protein-coupled receptor (GPCR) agonist, its activation of the KOR initiates a cascade of intracellular events, primarily through the inhibitory G-protein (Gi/o) pathway.[3][4][5] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in its analgesic effects.[3] In vivo studies have demonstrated that this compound exhibits significant peripheral analgesic efficacy in mouse models of visceral pain.[1]

To characterize the pharmacological profile of this compound, a series of in vitro and in vivo assays are required to determine its potency (the concentration required to produce a defined effect) and efficacy (the maximum response achievable). This document provides detailed protocols for key experiments to quantify these parameters.

Part 1: In Vitro Characterization of this compound

In vitro assays are essential for determining a compound's direct interaction with its target receptor and its ability to initiate a cellular response. The primary assays for this compound include radioligand binding assays to measure affinity and functional assays (GTPγS binding, cAMP accumulation) to measure potency and efficacy at the cellular level.

Data Presentation: In Vitro Pharmacology of this compound

Quantitative data from in vitro experiments should be summarized for clear interpretation and comparison.

ParameterDescriptionReported Value for this compoundReceptor Target
Ki Inhibitory constant; a measure of binding affinity. Lower Ki indicates higher affinity.21 - 25 nM[1][2]κ-Opioid Receptor (KOR)
EC50 Half maximal effective concentration; measures the potency in a functional assay.45 nM[1][2]κ-Opioid Receptor (KOR)
Selectivity The ratio of binding affinity for the primary target vs. other receptors.~200-fold selective for KOR over µ and δ-opioid receptors.[1]KOR vs. MOR/DOR
Experimental Workflow for In Vitro Analysis

The following diagram illustrates the typical workflow for characterizing a compound like this compound in vitro.

Caption: Workflow for in vitro characterization of this compound.

Experimental Protocol: Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the KOR by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of this compound at the human KOR.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human κ-opioid receptor.

  • Radioligand: [³H]diprenorphine (a non-selective opioid antagonist) or a KOR-selective radioligand like [³H]U-69,593.

  • Non-specific determinant: Naloxone (10 µM).

  • This compound stock solution and serial dilutions.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine).

  • Filter manifold for vacuum filtration.[6]

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + naloxone), and competitive binding (radioligand + varying concentrations of this compound).

  • Reaction Mixture: To each well, add the following in order:

    • 150 µL of cell membrane preparation (50-100 µg protein).[6]

    • 50 µL of either buffer, non-specific determinant (Naloxone), or the competing this compound solution.[6]

    • 50 µL of radioligand solution (e.g., [³H]diprenorphine at a concentration near its Kd).[6] The final volume should be 250 µL.[6]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[6]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins, an early step in GPCR signaling.[7] It is well-suited for Gi-coupled receptors like KOR.[8]

Objective: To determine the EC₅₀ and Emax of this compound for G-protein activation at the KOR.

Materials:

  • Cell membranes expressing KOR.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • This compound stock solution and serial dilutions.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Basal control (buffer only) and positive control (a known full KOR agonist).

  • Scintillation Proximity Assay (SPA) beads (e.g., WGA-coated) or filtration apparatus.

Procedure:

  • Membrane Preparation: Thaw and resuspend KOR-expressing cell membranes in the assay buffer.

  • Reaction Setup: In a 96-well plate, add:

    • Cell membranes (10-20 µg protein/well).

    • GDP (10-30 µM final concentration, to keep basal binding low).

    • Varying concentrations of this compound or control compounds.

  • Pre-incubation: Incubate for 15 minutes at 30°C.

  • Initiate Reaction: Add [³⁵S]GTPγS (0.1-0.5 nM final concentration) to all wells to start the reaction.

  • Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination and Measurement:

    • Filtration Method: Stop the reaction by rapid filtration over GF/C filters. Wash with ice-cold buffer and measure radioactivity via liquid scintillation counting.[7][9]

    • SPA Method: Add WGA-coated SPA beads. The [³⁵S]GTPγS bound to the Gα subunit on the membrane will be in close proximity to the bead, generating a light signal. No washing is required.[7][8] Measure the signal on a suitable plate reader.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS).

    • Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy, relative to a standard full agonist).

KOR Signaling Pathway

This compound, as a KOR agonist, activates the Gi/o signaling pathway.

G Helianorphin This compound KOR KOR (κ-Opioid Receptor) Helianorphin->KOR Binds & Activates G_protein Gi/o Protein (αβγ) KOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits IonChannel Ion Channels (e.g., K+, Ca2+) G_betagamma->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (↓ Neuronal Excitability) cAMP->Response Leads to IonChannel->Response Leads to

Caption: KOR Gi/o-coupled signaling pathway activated by this compound.

Experimental Protocol: cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o activation: the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cAMP levels.

Objective: To determine the IC₅₀ of this compound for the inhibition of forskolin-stimulated cAMP production.

Materials:

  • KOR-expressing cells (e.g., CHO-K1 or HEK293-T).

  • Forskolin (an adenylyl cyclase activator).

  • IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).

  • This compound stock solution and serial dilutions.

  • cAMP detection kit (e.g., HTRF, ELISA, or GloSensor-based).[10][11][12]

  • Cell culture medium and plates.

Procedure:

  • Cell Plating: Seed cells in 96- or 384-well plates and grow to near confluency.

  • Pre-treatment: Wash cells with serum-free medium. Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except negative control) to stimulate cAMP production. The presence of the Gi-coupled agonist this compound will inhibit this stimulation.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[11]

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Plot the cAMP concentration against the log concentration of this compound.

    • Use non-linear regression to fit an inhibitory dose-response curve and determine the IC₅₀ value, which represents the potency of this compound in this downstream functional assay.

Part 2: In Vivo Characterization of this compound Efficacy

In vivo assays are critical for evaluating the physiological effect of a compound, in this case, the analgesic efficacy of this compound. Rodent models of pain are standard for this purpose.

Data Presentation: In Vivo Analgesic Efficacy
AssaySpecies/ModelKey MeasurementExample Result Interpretation
Hot-Plate Test Mouse/RatLatency to paw lick or jump (seconds).[13][14]An increase in latency indicates an analgesic effect.
Tail-Flick Test Mouse/RatLatency to flick tail from a heat source (seconds).[15][16]An increase in latency indicates an analgesic effect.
Experimental Protocol: Hot-Plate Test

This test measures the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics. The hot-plate test involves supraspinal pathways.[17]

Objective: To assess the analgesic efficacy of this compound in response to a thermal stimulus.

Materials:

  • Hot-plate apparatus with adjustable temperature.

  • Test animals (mice or rats).

  • This compound solution for administration (e.g., intraperitoneal, subcutaneous).

  • Vehicle control and positive control (e.g., morphine).

  • Timer.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[13][18]

  • Apparatus Setup: Set the hot-plate temperature to a constant, non-injurious temperature (typically 52-55°C).[13][17]

  • Baseline Measurement: Place each animal individually on the hot plate and start the timer. Record the latency (in seconds) to the first sign of nociception, such as paw licking, paw shaking, or jumping.[13][14] Remove the animal immediately upon response. A cut-off time (e.g., 30-60 seconds) must be set to prevent tissue damage.[18]

  • Drug Administration: Administer this compound, vehicle, or a positive control to different groups of animals.

  • Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency as done for the baseline.

  • Data Analysis:

    • Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .

    • Compare the %MPE between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

    • A dose-response curve can be generated to determine the ED₅₀ (the dose that produces 50% of the maximum effect).

Experimental Protocol: Tail-Flick Test

This test measures a spinal reflex to a thermal stimulus and is a common method for screening analgesic drugs.[16][17]

Objective: To evaluate the analgesic effect of this compound on a spinally mediated reflex.

Materials:

  • Tail-flick apparatus (radiant heat source).[15]

  • Test animals (mice or rats) and appropriate restrainers.

  • This compound solution, vehicle, and positive control.

  • Timer integrated with the apparatus.

Procedure:

  • Acclimation: Acclimate animals to the testing room and the restrainers to minimize stress.[19]

  • Baseline Measurement: Gently place the animal in the restrainer. Position the tail over the radiant heat source. Activate the heat source and timer. The apparatus will automatically record the time it takes for the animal to flick its tail away from the heat.[20] This is the baseline latency.

  • Cut-off Time: A cut-off time (e.g., 10-12 seconds) is pre-set to prevent tissue injury.[17][20]

  • Drug Administration: Administer this compound or controls to the respective animal groups.

  • Post-treatment Measurement: Test the tail-flick latency at set intervals after drug administration, similar to the hot-plate test.

  • Data Analysis:

    • Calculate the %MPE as described for the hot-plate test.

    • Analyze the data statistically to determine if this compound significantly increases tail-flick latency compared to the vehicle control.

    • Determine the ED₅₀ from a dose-response study.

References

Application Notes and Protocols for Studying Helianorphin-19 KOR Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing specific cell lines and detailed experimental protocols to investigate the activation of the kappa-opioid receptor (KOR) by the selective agonist Helianorphin-19.

This compound is a potent and selective G protein-biased agonist for the KOR.[1] Understanding its interaction with the receptor is crucial for the development of novel therapeutics with improved side-effect profiles. The following sections detail recommended cell lines, experimental procedures for key assays, and expected quantitative outcomes.

Recommended Cell Lines

A variety of commercially available cell lines are suitable for studying this compound's effects on KOR. These cell lines are typically human embryonic kidney (HEK293) or human bone osteosarcoma epithelial (U2OS) cells stably transfected to express the human kappa-opioid receptor. The choice of cell line may depend on the specific assay and desired endpoint.

Table 1: Recommended Cell Lines for this compound KOR Activation Studies

Cell Line TypeParent Cell LineKOR SourcePotential ApplicationsSupplier Examples
KOR Stably Expressing CellsHEK293HumancAMP assays, β-arrestin recruitment assays, binding assayseENZYME (ACTOne), Creative Biolabs
KOR-tGFP Stably Expressing CellsU2OSHumanReceptor internalization assaysInnoprot, Cells Online
KOR-CNG Stably Expressing CellsHEK293HumancAMP assays (using cyclic nucleotide-gated channels)eENZYME

Quantitative Data Summary

This compound exhibits high affinity and potency at the KOR, with a clear bias towards the G protein signaling pathway over β-arrestin recruitment.

Table 2: In Vitro Pharmacology of this compound at the Kappa-Opioid Receptor

ParameterValueAssay TypeReference
Binding Affinity (Ki)25 nMRadioligand Binding Assay[1]
Functional Potency (EC50)45 nMG protein activation assay[1]
G protein signalingFull agonistcAMP Assay (HTRF)
β-arrestin 2 recruitmentPartial agonistBRET Assay

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and equipment.

cAMP Accumulation Assay (Gαi Signaling)

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production following KOR activation by this compound.

Workflow for cAMP Accumulation Assay

cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Analysis Seed Cells Seed Cells Incubate Overnight Incubate Overnight Seed Cells->Incubate Overnight Pre-treat with this compound Pre-treat with this compound Incubate Overnight->Pre-treat with this compound Stimulate with Forskolin Stimulate with Forskolin Pre-treat with this compound->Stimulate with Forskolin Lyse Cells Lyse Cells Stimulate with Forskolin->Lyse Cells Detect cAMP Detect cAMP Lyse Cells->Detect cAMP Generate Dose-Response Curve Generate Dose-Response Curve Detect cAMP->Generate Dose-Response Curve Calculate EC50 Calculate EC50 Generate Dose-Response Curve->Calculate EC50

Caption: Workflow for the cAMP accumulation assay.

Materials:

  • HEK293 cells stably expressing human KOR

  • DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotic

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Forskolin

  • IBMX (phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96-well or 384-well white opaque plates

Procedure:

  • Cell Seeding:

    • Culture HEK293-KOR cells to 80-90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed cells into a 96-well or 384-well plate at a density of 5,000-10,000 cells/well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX).

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add 50 µL of the this compound dilutions to the respective wells.

    • Incubate for 15-30 minutes at 37°C.

  • Forskolin Stimulation:

    • Prepare a stock solution of forskolin in assay buffer to a final concentration that elicits a submaximal cAMP response (typically 1-10 µM, to be optimized).

    • Add 50 µL of the forskolin solution to all wells except the basal control.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the this compound concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay (PathHunter® EFC Assay)

This protocol outlines the steps for measuring the recruitment of β-arrestin to the activated KOR using an enzyme-fragment complementation (EFC) assay.

Signaling Pathway for KOR-mediated β-Arrestin Recruitment

cluster_0 Cell Membrane KOR KOR G Protein G Protein KOR->G Protein Activates β-Arrestin β-Arrestin KOR->β-Arrestin Recruits Signaling Signaling G Protein->Signaling Internalization & Signaling Internalization & Signaling β-Arrestin->Internalization & Signaling This compound This compound This compound->KOR Binds

Caption: KOR signaling pathways upon agonist binding.

Materials:

  • Cells stably co-expressing KOR tagged with a ProLink™ (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (e.g., from DiscoveRx/Eurofins)

  • Opti-MEM

  • This compound

  • PathHunter® Detection Reagents

  • Solid white 384-well assay plates

Procedure:

  • Cell Seeding:

    • Harvest and resuspend cells in antibiotic-free growth medium.

    • Seed 2,500-5,000 cells per well in a 384-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound in Opti-MEM.

    • Add the diluted compounds to the cell plate.

    • Incubate for 90 minutes at 37°C or room temperature (optimize for your specific cell line).

  • Signal Detection:

    • Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.

    • Add the detection reagent to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the chemiluminescent signal using a plate reader.

    • Plot the signal against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.

Receptor Internalization Assay

This protocol describes how to visualize and quantify the internalization of KOR upon agonist stimulation using a cell line expressing a fluorescently tagged receptor.

Workflow for Receptor Internalization Assay

cluster_0 Cell Preparation cluster_1 Assay cluster_2 Analysis Seed KOR-tGFP Cells Seed KOR-tGFP Cells Incubate Overnight Incubate Overnight Seed KOR-tGFP Cells->Incubate Overnight Treat with this compound Treat with this compound Incubate Overnight->Treat with this compound Fix and Stain Nuclei Fix and Stain Nuclei Treat with this compound->Fix and Stain Nuclei Image Acquisition Image Acquisition Fix and Stain Nuclei->Image Acquisition Quantify Internalization Quantify Internalization Image Acquisition->Quantify Internalization Generate Dose-Response Generate Dose-Response Quantify Internalization->Generate Dose-Response

Caption: Workflow for the KOR internalization assay.

Materials:

  • U2OS cells stably expressing KOR-tGFP

  • Culture medium

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • DAPI for nuclear staining

  • High-content imaging system or confocal microscope

  • 96-well clear bottom imaging plates

Procedure:

  • Cell Seeding:

    • Seed U2OS-KOR-tGFP cells into a 96-well imaging plate at an appropriate density to achieve 60-70% confluency on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Agonist Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Aspirate the existing medium and add the this compound dilutions to the cells.

    • Incubate for a specified time (e.g., 30, 60, 120 minutes) at 37°C to allow for receptor internalization.

  • Cell Fixation and Staining:

    • Carefully remove the treatment medium.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Stain the nuclei by incubating with DAPI solution for 5-10 minutes.

    • Wash the cells again with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or confocal microscope, capturing both the GFP and DAPI channels.

    • Use image analysis software to quantify the internalization of KOR-tGFP. This is often done by measuring the fluorescence intensity in intracellular vesicles or the ratio of intracellular to membrane fluorescence.

    • Plot the internalization metric against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.

References

Troubleshooting & Optimization

Technical Support Center: Cyclic Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with cyclic peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of cyclic peptides.

I. Synthesis Troubleshooting Guide

This section addresses common problems that can arise during the cyclization of peptides, both on-resin and in-solution.

Question: Why is my cyclization yield low?

Low cyclization yield is a frequent issue influenced by several factors. The following table and troubleshooting workflow can help identify and resolve the root cause.

Factors Influencing Cyclization Efficiency

FactorObservation / IssueRecommended Action
Peptide Sequence Sequences rich in sterically hindered residues (e.g., Thr(tBu)) or certain charged residues (e.g., Lys(Boc), Arg(Pbf)) can hinder cyclization.[1]- Sequence Modification: If possible, modify the linear precursor sequence. Peptides with alternating D- and L-amino acids often cyclize more efficiently.[1] - Precursor Library: Synthesize a small library of linear precursors to identify the sequence with the best cyclization profile before large-scale synthesis.[2]
Ring Size Small rings (tetrapeptides, pentapeptides) are more difficult to cyclize and are prone to significant dimer formation.[1] Medium to large rings (hexapeptides and larger) generally cyclize more efficiently.[1]- Adjust Concentration: For small rings, use very low concentrations (pseudo-dilution) for in-solution cyclization to minimize intermolecular reactions.[2]
Reaction Conditions Inappropriate solvent, coupling reagents, or temperature can lead to poor yields.- Solvent Optimization: For on-resin cyclization in DMF, adding aqueous additives can improve yields for difficult sequences.[1] - Reagent Selection: Use efficient coupling reagents like PyBOP or HBTU.[1][3]
Peptide Aggregation Hydrophobic sequences are prone to aggregation, which can prevent efficient cyclization.[4][5]- Disrupting Agents: Add chaotropic salts (e.g., CuLi, NaClO4) or nonionic detergents to the reaction mixture.[5] - Solvent Change: Switch to N-methylpyrrolidone (NMP) or add DMSO.[5] - Structural Modification: Incorporate pseudoproline dipeptides to disrupt hydrogen bonding.

Troubleshooting Workflow for Low Cyclization Yield

low_yield_troubleshooting start Low Cyclization Yield check_sequence Analyze Peptide Sequence (Steric hindrance, charged residues) start->check_sequence check_ring_size Evaluate Ring Size (Small vs. Large) start->check_ring_size check_conditions Review Reaction Conditions (Solvent, Reagents, Concentration) start->check_conditions check_aggregation Assess for Aggregation start->check_aggregation solution_sequence Modify Sequence or Screen Precursor Library check_sequence->solution_sequence Difficult Sequence solution_ring_size Adjust Concentration (Pseudo-dilution for small rings) check_ring_size->solution_ring_size < 6 residues solution_conditions Optimize Solvents/Reagents (e.g., Add aqueous additives) check_conditions->solution_conditions Suboptimal solution_aggregation Use Disrupting Agents or Incorporate Pseudoprolines check_aggregation->solution_aggregation Hydrophobic Sequence hplc_workflow start Poor HPLC Separation solubility Check Sample Solubility start->solubility column_select Screen Stationary Phases (C18, C8, Phenyl) solubility->column_select Soluble mobile_phase Optimize Mobile Phase column_select->mobile_phase Select Best Column gradient Adjust Gradient Slope mobile_phase->gradient organic Test ACN vs. MeOH mobile_phase->organic modifier Vary TFA Concentration mobile_phase->modifier purify Purify with Optimized Method gradient->purify organic->purify modifier->purify

References

Technical Support Center: Helianorphin-19 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Helianorphin-19 for in vivo delivery.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

A1: this compound is reported to be soluble in water up to 2 mg/mL[1]. However, achieving this concentration and maintaining stability can be influenced by factors such as pH, buffer composition, and temperature.

Q2: My lyophilized this compound is not readily dissolving in water. What should I do?

A2: If you are experiencing difficulty dissolving lyophilized this compound, consider the following troubleshooting steps:

  • Sonication: Gentle sonication can help break up aggregates and improve dissolution[2].

  • Temperature Control: Gradually warming the solution may improve solubility, but be cautious to avoid temperatures that could degrade the peptide[2].

  • pH Adjustment: The net charge of a peptide and the pH of the solution significantly affect its solubility. This compound's solubility is likely lowest at its isoelectric point (pI). Adjusting the pH away from the pI can increase solubility[3]. For peptides with basic amino acids, a slightly acidic solution may aid dissolution, while peptides with acidic amino acids may dissolve better in a slightly basic solution[2].

  • Initial Solvent: For hydrophobic peptides, it is sometimes recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO, and then slowly add the aqueous buffer to the desired concentration[2].

Q3: Can I use organic co-solvents to improve the solubility of this compound for in vivo studies?

A3: Yes, the use of co-solvents can be an effective strategy. However, their compatibility with in vivo experiments must be carefully considered[2].

  • DMSO: Dimethyl sulfoxide (DMSO) is a common co-solvent for hydrophobic peptides. For most biological assays, a final concentration of 1% DMSO is generally acceptable[2].

  • Ethanol and Acetonitrile: These are other potential co-solvents, but their concentrations must be optimized to avoid toxicity in your animal model[2].

  • Biocompatibility: Always verify the biocompatibility and potential toxicity of any co-solvent at the intended concentration in your specific in vivo model.

Q4: What are some advanced formulation strategies to enhance the in vivo delivery of poorly soluble this compound?

A4: For significant solubility challenges, especially for sustained release or targeted delivery, several advanced formulation strategies can be employed:

  • Nanoparticle Encapsulation: Loading this compound into nanoparticles can protect it from degradation, improve its solubility, and potentially enhance its absorption[3][4].

  • Liposomes: These lipid-based vesicles can encapsulate hydrophilic and hydrophobic peptides, improving their stability and delivery[4][5].

  • Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drug molecules, increasing their aqueous solubility[6][7].

  • Solid Dispersions: This technique involves dispersing the drug in a solid matrix at the molecular level, which can enhance the dissolution rate[5][6].

Troubleshooting Guides

Issue 1: Precipitation of this compound observed after reconstitution in buffer.
Potential Cause Troubleshooting Step Rationale
pH is near the isoelectric point (pI) Determine the theoretical pI of this compound. Adjust the buffer pH to be at least 2 units away from the pI.A peptide's solubility is minimal at its isoelectric point where it has a net neutral charge[3].
Aggregation Use gentle sonication or vortexing. Consider adding anti-aggregation agents like arginine.Physical agitation can break up non-covalent aggregates. Certain amino acids can act as excipients to prevent aggregation.
Buffer incompatibility Test solubility in a small aliquot of different biocompatible buffers (e.g., PBS, Tris, citrate) at various pH levels.The ionic strength and composition of the buffer can influence peptide solubility.
Concentration is too high Attempt to dissolve the peptide at a lower concentration.Even with solubility enhancers, there is a saturation limit for any compound.
Issue 2: Low bioavailability of this compound observed in in vivo experiments.
Potential Cause Troubleshooting Step Rationale
Poor solubility in physiological fluids Employ formulation strategies such as co-solvents, cyclodextrins, or lipid-based delivery systems.Enhancing solubility in the gastrointestinal tract or at the injection site is crucial for absorption[6][8][9].
Proteolytic degradation Consider chemical modifications like PEGylation or encapsulation in protective nanoparticles.Peptides are susceptible to degradation by proteases in vivo. Modifications can shield the peptide from enzymatic cleavage[3][10][11].
Rapid clearance Increase the hydrodynamic size of the peptide through PEGylation or lipidation.Larger molecules are cleared more slowly by the kidneys, prolonging their circulation time[3][10].

Experimental Protocols

Protocol 1: Basic Solubility Assessment of this compound
  • Preparation of Stock Solutions:

    • Prepare a series of aqueous buffers with varying pH values (e.g., pH 4.0, 7.4, 9.0).

    • Prepare stock solutions of potential co-solvents (e.g., 10% DMSO in water).

  • Solubility Testing:

    • Weigh a small, precise amount of lyophilized this compound into several microcentrifuge tubes.

    • Add a calculated volume of each buffer or co-solvent solution to achieve a target concentration (e.g., 1 mg/mL).

    • Vortex each tube for 30 seconds.

    • Visually inspect for any undissolved particles.

    • If not fully dissolved, sonicate the tubes in a water bath for 5-10 minutes.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Carefully collect the supernatant.

  • Quantification:

    • Measure the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC or a peptide-specific ELISA.

    • The measured concentration represents the solubility under those conditions.

Protocol 2: Preparation of a this compound Formulation with a Co-solvent
  • Initial Dissolution:

    • Based on the solubility assessment, select a suitable co-solvent (e.g., DMSO).

    • Dissolve the required amount of lyophilized this compound in the minimum necessary volume of the pure co-solvent.

  • Aqueous Dilution:

    • Slowly add the aqueous vehicle (e.g., saline or PBS) to the peptide-co-solvent mixture while gently vortexing.

    • Ensure the final concentration of the co-solvent is within a tolerable range for the intended in vivo model (e.g., <5% DMSO).

  • Final Preparation:

    • Visually inspect the final formulation for any signs of precipitation.

    • If necessary, filter the solution through a sterile 0.22 µm syringe filter before administration.

Data Summary

Table 1: Solubility of this compound in Different Solvents
Solvent System pH Temperature (°C) Maximum Solubility (mg/mL)
Deionized Water7.025~2.0[1]
PBS7.425User to determine
5% DMSO in Saline7.425User to determine
10% Ethanol in Water7.025User to determine
Acetate Buffer4.525User to determine

Note: The values marked "User to determine" should be experimentally derived.

Table 2: Comparison of Solubility Enhancement Strategies
Strategy Mechanism Potential Advantages Potential Disadvantages
pH Adjustment Increases net charge, moving away from the isoelectric point.Simple, cost-effective.May affect peptide stability or biological activity.
Co-solvents Reduces the polarity of the solvent.Effective for hydrophobic peptides.Potential for in vivo toxicity.
PEGylation Covalent attachment of polyethylene glycol chains.Increases solubility and half-life, reduces immunogenicity[3][10].May alter peptide pharmacology.
Lipidation Covalent attachment of fatty acid chains.Improves binding to serum albumin, extending circulation time[3].Can be synthetically challenging.
Nanoparticles Encapsulation within a polymer or lipid matrix.Protects from degradation, allows for controlled release[3][4].Complex formulation and characterization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_troubleshoot Troubleshooting cluster_delivery Delivery Lyophilized this compound Lyophilized this compound Reconstitution Reconstitution Lyophilized this compound->Reconstitution Solubility Issue? Solubility Issue? Reconstitution->Solubility Issue? Adjust pH Adjust pH Solubility Issue?->Adjust pH Yes Add Co-solvent Add Co-solvent Solubility Issue?->Add Co-solvent Yes Sonication Sonication Solubility Issue?->Sonication Yes In Vivo Administration In Vivo Administration Solubility Issue?->In Vivo Administration No Adjust pH->In Vivo Administration Add Co-solvent->In Vivo Administration Sonication->In Vivo Administration

Caption: Troubleshooting workflow for this compound reconstitution.

signaling_pathway This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Binds to G_Protein G-protein Activation KOR->G_Protein Downstream Downstream Signaling (e.g., ↓cAMP) G_Protein->Downstream Analgesia Peripheral Analgesia Downstream->Analgesia

Caption: Simplified signaling pathway of this compound.

logical_relationship Poor_Solubility Poor Aqueous Solubility Low_Bioavailability Low In Vivo Bioavailability Poor_Solubility->Low_Bioavailability Formulation_Strategies Formulation Strategies (e.g., Nanoparticles, Co-solvents) Low_Bioavailability->Formulation_Strategies Addressed by Chemical_Modification Chemical Modification (e.g., PEGylation) Low_Bioavailability->Chemical_Modification Addressed by Degradation Proteolytic Degradation Degradation->Low_Bioavailability Rapid_Clearance Rapid Renal Clearance Rapid_Clearance->Low_Bioavailability Improved_Delivery Improved In Vivo Delivery Formulation_Strategies->Improved_Delivery Chemical_Modification->Improved_Delivery

Caption: Relationship between solubility challenges and solutions.

References

avoiding aggregation of Helianorphin-19 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Helianorphin-19. The information provided is intended to help users avoid common issues, such as aggregation in solution, and to provide guidance on proper handling and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective G protein-biased kappa-opioid receptor (KOR) agonist. It is a cyclic peptide derived from sunflower seeds and has shown potential as a peripheral analgesic.[1][2] Its cyclic nature and disulfide bridge contribute to its stability.[1]

Q2: What are the basic physicochemical properties of this compound?

Here is a summary of the key properties of this compound:

PropertyValueReference
Molecular Weight 1790.21 g/mol
Amino Acid Sequence CYGGFLRRCIRPKLK (Disulfide bridge: Cys1-Cys9)
Appearance White to off-white powder
Solubility in Water Up to 2 mg/mL
Storage Store at -20°C

Q3: What are the main causes of peptide aggregation?

Peptide aggregation is a common issue influenced by several factors, both intrinsic to the peptide and external to the solution environment.[3] Key factors include:

  • pH: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero, leading to increased aggregation.

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[3]

  • Ionic Strength: The effect of salt concentration can be complex. At low concentrations, salts can shield charges and promote aggregation, while at high concentrations, they can have a salting-in or salting-out effect.[3]

  • Temperature: Higher temperatures can increase the rate of aggregation by promoting hydrophobic interactions.

  • Hydrophobicity: Peptides with a high proportion of hydrophobic residues are more prone to aggregation.

  • Secondary Structure: Peptides that can adopt β-sheet conformations are particularly susceptible to forming amyloid-like fibrils.

Troubleshooting Guide: Avoiding this compound Aggregation

This guide provides a systematic approach to troubleshooting and preventing the aggregation of this compound in solution.

Initial Solubilization Protocol

For initial solubilization of lyophilized this compound, it is recommended to start with a solvent that is compatible with your downstream experiments and is known to be effective for peptides.

Recommended Solvents:

SolventRecommendation
Sterile Deionized Water Recommended for initial attempts, as this compound is soluble up to 2 mg/mL.
Aqueous Buffers (e.g., PBS, Tris) Suitable for many biological assays. Ensure the pH is appropriate (see below).
Aqueous Acetonitrile or DMSO For stock solutions of higher concentration. Use a minimal amount of organic solvent and then dilute with your aqueous buffer.
Troubleshooting Aggregation Issues

If you observe turbidity, precipitation, or a loss of activity that you suspect is due to aggregation, consider the following troubleshooting steps.

1. pH Adjustment:

The net charge of a peptide is highly dependent on the pH of the solution. To minimize aggregation, it is generally advised to work at a pH that is at least 1-2 units away from the peptide's isoelectric point (pI).

Estimated pI of this compound: Based on its amino acid sequence (CYGGFLRRCIRPKLK), this compound has a high number of basic residues (Arginine, Lysine) and is expected to have a high pI (likely > 9).

Recommendations:

pH RangeEffect on this compoundRecommendation
Acidic (pH 3-6) The peptide will be highly positively charged, increasing electrostatic repulsion and potentially reducing aggregation.Recommended for initial troubleshooting if aggregation is observed at neutral pH.
Neutral (pH 7-7.5) The peptide will still carry a significant positive charge.Generally suitable, but aggregation is possible at high concentrations.
Basic (pH 8-10) The net positive charge will decrease as the pH approaches the pI, potentially increasing the risk of aggregation.Generally not recommended.

2. Ionic Strength Modification:

The salt concentration of your solution can influence peptide stability.

Recommendations:

Ionic StrengthPotential EffectRecommendation
Low (e.g., < 50 mM NaCl) May not be sufficient to shield electrostatic interactions effectively.If aggregation is observed, consider increasing the salt concentration.
Physiological (e.g., 150 mM NaCl) Generally a good starting point for biological assays.
High (e.g., > 250 mM NaCl) Can have varying effects. For some peptides, it can increase solubility (salting-in), while for others, it can cause precipitation (salting-out).[3]Test a range of higher salt concentrations if aggregation persists.

3. Use of Excipients and Additives:

Certain additives can help to stabilize peptides in solution and prevent aggregation.

Recommendations:

AdditiveConcentrationMechanism of Action
Arginine 50-100 mMCan suppress aggregation by interacting with hydrophobic and charged residues.
Glycerol 5-20% (v/v)Acts as a cryoprotectant and can increase solvent viscosity, reducing aggregation rates.
Non-ionic Surfactants (e.g., Tween-20, Polysorbate 80) 0.01-0.1% (v/v)Can prevent surface-induced aggregation and stabilize the peptide.

Experimental Protocols

Protocol 1: Solubilization of this compound
  • Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening.

  • Solvent Addition: Add the desired volume of sterile deionized water or a suitable buffer (e.g., 50 mM Tris, pH 7.4) to the vial to achieve the desired stock concentration (not exceeding 2 mg/mL).

  • Mixing: Gently vortex or sonicate the solution for a few seconds to aid dissolution. Avoid vigorous shaking, which can cause aggregation.

  • Verification: Visually inspect the solution for any particulate matter. If the solution is not clear, refer to the troubleshooting guide.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Monitoring Aggregation using Dynamic Light Scattering (DLS)
  • Sample Preparation: Prepare this compound solutions under different conditions (e.g., varying pH, ionic strength, or with additives).

  • DLS Measurement:

    • Set the DLS instrument to the appropriate temperature.

    • Transfer a suitable volume of the peptide solution to a clean cuvette.

    • Allow the sample to equilibrate in the instrument for a few minutes.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis: Analyze the size distribution of particles in the solution. An increase in the average particle size or the appearance of a second, larger population of particles is indicative of aggregation.

Visualizations

Kappa-Opioid Receptor Signaling Pathway

KOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Helianorphin19 This compound KOR Kappa-Opioid Receptor (KOR) Helianorphin19->KOR Agonist Binding G_protein Gi/o Protein KOR->G_protein Activation beta_arrestin β-Arrestin KOR->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK (p38, JNK, ERK) beta_arrestin->MAPK Activation cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation Analgesia Analgesia PKA->Analgesia Leads to Adverse_Effects Adverse Effects (e.g., Dysphoria) MAPK->Adverse_Effects Leads to

Caption: Kappa-Opioid Receptor Signaling Pathways.

Experimental Workflow for this compound Solubilization and Use

Solubilization_Workflow start Start: Lyophilized This compound prepare Equilibrate to Room Temp start->prepare dissolve Dissolve in Sterile Water or Buffer (≤ 2 mg/mL) prepare->dissolve check_solubility Visually Inspect for Clarity dissolve->check_solubility clear_solution Solution is Clear check_solubility->clear_solution Yes not_clear Solution is Turbid or has Precipitate check_solubility->not_clear No use_in_assay Use in Experiment clear_solution->use_in_assay store Aliquot and Store at -20°C or -80°C clear_solution->store troubleshoot Go to Aggregation Troubleshooting Guide not_clear->troubleshoot

Caption: this compound Solubilization Workflow.

Troubleshooting Logic for this compound Aggregation

Aggregation_Troubleshooting start Aggregation Observed check_pH Is pH far from pI (>9)? start->check_pH adjust_pH Adjust pH to acidic range (e.g., pH 4-6) check_pH->adjust_pH No check_concentration Is concentration high (> 1 mg/mL)? check_pH->check_concentration Yes retest Re-evaluate for Aggregation adjust_pH->retest lower_concentration Lower the working concentration check_concentration->lower_concentration Yes check_ionic_strength Is ionic strength optimal? check_concentration->check_ionic_strength No lower_concentration->retest add_excipients Consider adding excipients (Arginine, Glycerol, etc.) check_ionic_strength->add_excipients No check_ionic_strength->retest Yes adjust_ionic_strength Test different salt concentrations (50-250 mM) adjust_ionic_strength->retest add_excipients->retest

Caption: Troubleshooting Aggregation of this compound.

References

Optimizing Helianorphin-19 Concentration for cAMP Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Helianorphin-19 and how does it affect cAMP levels?

A1: this compound is a potent and selective G protein-biased agonist for the κ-opioid receptor (KOR).[1][2] The KOR is a Gαi/o-coupled receptor.[3][4] Activation of Gαi/o-coupled receptors leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cAMP. Therefore, stimulating KOR with this compound will result in a decrease in intracellular cAMP levels.[1][3]

Q2: What is the reported EC50 for this compound?

A2: The reported half-maximal effective concentration (EC50) for this compound is approximately 45 nM.[1][2][5] The binding affinity (Ki) is reported to be between 21-25 nM.[1][5] This value serves as a starting point for determining the optimal concentration range in your specific cell system.

Q3: Why do I need to use forskolin in my cAMP assay with this compound?

A3: Since this compound inhibits cAMP production, you first need to stimulate the cells to produce a measurable amount of cAMP. Forskolin is a direct activator of adenylyl cyclase and is commonly used to increase basal cAMP levels.[2][3] By pre-treating your cells with forskolin, you create a signal window that allows for the detection of the inhibitory effect of this compound.[2][3]

Q4: What cell types are suitable for a this compound cAMP assay?

A4: Any cell line that endogenously or recombinantly expresses the κ-opioid receptor is suitable. Commonly used cell lines for GPCR assays include HEK293, CHO, and AtT-20 cells. It is crucial to confirm KOR expression in your chosen cell line.

Q5: How should I prepare and store this compound?

A5: this compound is soluble in water up to 2 mg/ml.[1] For creating stock solutions, use high-purity water or a buffer appropriate for your assay. It is recommended to store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

General cAMP Assay Protocol for this compound (a Gi/o-coupled agonist)

This protocol provides a general framework. Optimization of cell number, forskolin concentration, and incubation times is essential for each specific cell line and experimental condition.

Materials:

  • KOR-expressing cells (e.g., CHO-K1 or HEK293)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX) - a phosphodiesterase inhibitor

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • White, opaque 96-well or 384-well microplates suitable for your plate reader

Procedure:

  • Cell Seeding:

    • The day before the assay, seed your KOR-expressing cells into the microplates at a pre-determined optimal density.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in water. Create a serial dilution of this compound in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) to achieve the desired final concentrations.[4]

    • Prepare a stock solution of forskolin in DMSO. Dilute the forskolin to the desired working concentration in the stimulation buffer.

    • Prepare the stimulation buffer containing IBMX. IBMX is used to prevent the degradation of cAMP by phosphodiesterases.[6]

  • Assay Execution:

    • Wash the cells once with warm PBS.

    • Add the stimulation buffer containing IBMX to all wells and incubate for a short period (e.g., 10-30 minutes) at room temperature or 37°C.

    • Add the various concentrations of this compound to the respective wells.

    • Immediately add the optimized concentration of forskolin to all wells (except for the basal control).

    • Incubate the plate for the optimized time (typically 15-60 minutes) at room temperature or 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Calculate the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.

Data Presentation

This compound Properties
PropertyValueReference
Mechanism of Action G protein-biased κ-opioid receptor (KOR) agonist[1][2]
Coupling Gαi/o[3][4]
Effect on cAMP Decrease[1][3]
Ki 21-25 nM[1][5]
EC50 45 nM[1][2][5]
Solubility Soluble to 2 mg/ml in water[1]
Storage Store stock solutions at -20°C[1]
Optimization Parameters for a Typical Gi/o-coupled cAMP Assay
ParameterTypical RangePurpose
Cell Density 2,000 - 10,000 cells/well (for 384-well plate)To ensure a robust signal that falls within the linear range of the assay.[2]
Forskolin Concentration 1 - 10 µMTo stimulate adenylyl cyclase and generate a measurable cAMP window.[2]
IBMX Concentration 0.1 - 0.5 mMTo inhibit phosphodiesterases and prevent cAMP degradation.[6]
Incubation Time 15 - 60 minutesTo allow for receptor stimulation and cAMP modulation.
This compound Conc. Range 1 pM - 10 µMTo generate a full dose-response curve around the expected EC50.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or weak inhibition of cAMP by this compound 1. Low or no KOR expression in cells.2. Forskolin concentration is too high, masking the inhibitory effect.3. This compound concentration is too low.4. Peptide degradation.1. Verify KOR expression via qPCR, Western blot, or by using a positive control KOR agonist.2. Optimize the forskolin concentration to achieve a robust but submaximal cAMP signal.3. Test a wider and higher concentration range of this compound.4. Prepare fresh dilutions of this compound for each experiment. Consider including protease inhibitors in the assay buffer if degradation is suspected.
High variability between replicate wells 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in the microplate.1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.2. Use calibrated pipettes and proper pipetting techniques.3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
High basal cAMP levels (without forskolin) 1. Cells are over-confluent or stressed.2. Endogenous GPCR activity in the cells.1. Optimize cell seeding density and ensure cells are healthy and in the logarithmic growth phase.2. Use a serum-free medium for the assay to reduce the presence of activating factors.
Unexpected agonist activity (increase in cAMP) 1. Off-target effects at high concentrations.2. Cell line expresses other GPCRs that couple to Gαs.1. Test a lower concentration range of this compound.2. Use a selective KOR antagonist (e.g., nor-Binaltorphimine) to confirm the effect is KOR-mediated.
Assay window is too small 1. Suboptimal cell density.2. Insufficient forskolin stimulation.3. Inefficient inhibition by this compound.1. Titrate the cell number to find the optimal density that provides the best signal-to-background ratio.2. Increase the forskolin concentration (while avoiding saturation).3. Ensure the this compound is active and used at an appropriate concentration.

Visualizations

G_protein_signaling_pathway cluster_membrane Cell Membrane KOR KOR G_protein Gαi/oβγ KOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Helianorphin19 This compound Helianorphin19->KOR Binds G_protein->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Modulates cAMP_Assay_Workflow A Seed KOR-expressing cells in microplate B Incubate overnight A->B C Wash cells with PBS B->C D Add stimulation buffer with IBMX C->D E Add this compound dilutions D->E F Add Forskolin E->F G Incubate F->G H Lyse cells and add cAMP detection reagents G->H I Read plate H->I J Analyze data and calculate EC50 I->J Troubleshooting_Tree Start No/Weak cAMP Inhibition Q1 Is KOR expression confirmed? Start->Q1 A1_No Verify KOR expression (e.g., qPCR, Western Blot) Q1->A1_No No A1_Yes Yes Q1->A1_Yes Yes Q2 Is Forskolin concentration optimized? A1_Yes->Q2 A2_No Titrate Forskolin to find submaximal stimulation Q2->A2_No No A2_Yes Yes Q2->A2_Yes Yes Q3 Is this compound concentration range appropriate? A2_Yes->Q3 A3_No Test a wider and higher concentration range Q3->A3_No No A3_Yes Yes Q3->A3_Yes Yes A4 Consider peptide degradation. Use fresh dilutions. A3_Yes->A4

References

dealing with variability in KOR binding assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering variability in their Kappa Opioid Receptor (KOR) binding assay results.

Troubleshooting Guides

This section addresses common problems encountered during KOR binding assays, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: High Non-Specific Binding

Question: My non-specific binding is very high, exceeding 50% of the total binding. What could be the cause and how can I fix it?

Possible Causes and Solutions:

CauseRecommended Solution
Radioligand concentration is too high. Reduce the radioligand concentration. For competition assays, the ideal concentration is at or below the Kd value.[1]
Inadequate washing. Increase the number and/or volume of washes to more effectively remove unbound radioligand. Ensure the washing buffer is cold to minimize dissociation of the bound ligand.
Radioligand is sticking to filters or wells. Pre-soak filters in a blocking agent like 0.5% polyethyleneimine (PEI). Consider using alternative filter types or plates with low-binding surfaces.
The unlabeled competitor concentration is too low. Use a high concentration of an unlabeled compound (ideally structurally different from the radioligand) to accurately determine non-specific binding, typically 1000 times its Ki or Kd value.[1]
Receptor preparation contains interfering substances. Re-purify your membrane preparation. Ensure complete removal of any residual detergents or other chemicals used during preparation.

Issue 2: Low Specific Binding or Signal Window

Question: I am observing very low specific binding, resulting in a poor signal-to-noise ratio. How can I improve my signal?

Possible Causes and Solutions:

CauseRecommended Solution
Low receptor concentration (Bmax). Increase the amount of membrane preparation used per assay point. If using cultured cells, ensure optimal expression of the KOR.
Radioligand concentration is too low. While high concentrations can increase non-specific binding, a concentration that is too low will result in a weak signal. Aim for a concentration around the Kd value for saturation assays.
Assay has not reached equilibrium. Increase the incubation time to ensure the binding reaction has reached a steady state.[2] This is particularly important for ligands with slow kinetics.
Incorrect incubation temperature. Optimize the incubation temperature. While lower temperatures (e.g., 4°C) can reduce degradation, room temperature or 37°C may be required for some ligands to reach equilibrium faster.
Degradation of the receptor or ligand. Add protease inhibitors to the binding buffer. Ensure proper storage of membrane preparations (-80°C) and radioligands.[2]
Incorrect buffer composition. Optimize the pH and ionic strength of the binding buffer. Some assays require specific ions like MgCl2.[3][4]

Issue 3: High Variability Between Replicates

Question: My replicate data points show significant variation. What are the common sources of this variability?

Possible Causes and Solutions:

CauseRecommended Solution
Inconsistent pipetting. Ensure accurate and consistent pipetting, especially of small volumes of radioligand and competitor compounds. Use calibrated pipettes.
Inhomogeneous membrane suspension. Thoroughly vortex the membrane preparation before aliquoting to ensure a uniform suspension. Keep the suspension on ice and mix periodically during the experiment.
Incomplete separation of bound and free ligand. Optimize the filtration or centrifugation step. For filtration, ensure a rapid and consistent process. For centrifugation, ensure complete pelleting of the membranes.[2][5]
Bead settling in Scintillation Proximity Assays (SPA). Gently shake the assay plate during incubation to keep the SPA beads in suspension.[6]
Edge effects on assay plates. Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.

Frequently Asked Questions (FAQs)

Q1: What are the different types of KOR binding assays?

There are three primary types of radioligand binding assays:

  • Saturation Binding: Measures total and non-specific binding at various concentrations of a radioligand to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1][2]

  • Competition (or Displacement) Binding: Uses a single concentration of a radioligand and varying concentrations of an unlabeled competitor to determine the binding affinity (Ki) of the competitor.

  • Kinetic Binding: Measures the association (kon) and dissociation (koff) rates of a radioligand to determine its Kd (Kd = koff/kon).[2][6]

Q2: How do I choose the right radioligand for my KOR binding assay?

The ideal radioligand should have:

  • High affinity for the KOR.

  • High selectivity for the KOR over other opioid receptors (MOR, DOR).

  • Low non-specific binding.

  • High specific activity.

Commonly used radioligands for KOR include [³H]-diprenorphine ([³H]-DPN) and [³H]-U69,593.[4][7]

Q3: What is radioligand depletion and how can I avoid it?

Radioligand depletion occurs when a significant portion (>10%) of the total radioligand binds to the receptor, leading to an underestimation of Kd and Ki values. To avoid this, you can:

  • Decrease the receptor concentration.[1]

  • Use a lower concentration of the radioligand.

  • Ensure that the total amount of bound radioactivity is less than 10% of the total added radioactivity.[1][7]

Q4: My agonist and antagonist binding results are inconsistent. Why might this be?

Agonists can stabilize a high-affinity, G protein-coupled state of the receptor, which may be influenced by the presence of GTP in the membrane preparation.[6] The lack of GTP can lead to a more stable agonist-receptor-G protein complex.[6] Antagonists generally do not show this G protein-dependent affinity shift. Ensure your membrane preparation and assay buffer conditions are consistent.

Data Presentation: KOR Ligand Binding Affinities

The following table summarizes the binding affinities (Ki or Kd in nM) of common ligands for the Kappa Opioid Receptor (KOR) as reported in the literature.

LigandReceptor SpeciesAssay TypeKi/Kd (nM)Reference
[³H]-DiprenorphineHumanSaturation1.1 ± 0.2[8]
Dynorphin A (1-13)RatCompetition2.0 ± 0.4[8]
U69,593RatCompetition18 ± 3[8]
NaloxoneRatCompetition18 ± 2[8]
nor-Binaltorphimine (nor-BNI)HumanFunctional ([³⁵S]GTPγS)Ke = 0.04[9]
JDTicHumanFunctional ([³⁵S]GTPγS)Ke = 0.01[9]

Experimental Protocols

1. Standard Radioligand Filtration Binding Assay

This protocol is a general guideline and should be optimized for specific ligands and receptor preparations.

  • Reagents:

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA.[3]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Radioligand: e.g., [³H]-diprenorphine (final concentration ~1 nM).[3]

    • Unlabeled Ligand: For non-specific binding determination (e.g., 10 µM naloxone).[3] For competition assays, a range of concentrations of the test compound.

    • Membrane Preparation: HEK293 cell membranes expressing KOR (3.5-7 µ g/assay ).[3]

  • Procedure:

    • In a 96-well plate, combine the binding buffer, radioligand, and either the unlabeled ligand (for non-specific binding) or the test compound.

    • Add the membrane preparation to initiate the binding reaction. The final assay volume is typically 200-300 µL.[3]

    • Incubate at room temperature for 60-120 minutes to reach equilibrium.[4][7]

    • Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.[7]

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

2. [³⁵S]GTPγS Functional Binding Assay

This assay measures the functional consequence of agonist binding, i.e., G protein activation.

  • Reagents:

    • Assay Buffer: 25 mM HEPES, pH 7.4, 1 mM EDTA, 5 mM MgCl₂, 100 mM NaCl, 1 mM DTT, 0.7 mg/mL BSA.[10]

    • [³⁵S]GTPγS: ~0.1-0.2 nM.[10]

    • GDP: 3 µM.[10]

    • Test Compound: Agonist at various concentrations.

    • Membrane Preparation: CHO-KOR cell membranes (~15 µ g/tube ).[10]

  • Procedure:

    • Combine the assay buffer, GDP, [³⁵S]GTPγS, and the test compound in a microcentrifuge tube.

    • Add the membrane preparation.

    • Incubate at 25°C for 60 minutes.[4]

    • Terminate the reaction by rapid filtration through Whatman GF/C filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the filter-bound radioactivity by liquid scintillation counting.

Visualizations

KOR_Signaling_Pathways cluster_agonist Agonist Binding cluster_gprotein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Adverse Effects) Agonist KOR Agonist (e.g., Dynorphin) KOR_inactive KOR (Inactive) Agonist->KOR_inactive Binds to receptor KOR_active_G KOR (Active) KOR_inactive->KOR_active_G KOR_active_A KOR (Active) KOR_inactive->KOR_active_A G_protein Gi/o Protein KOR_active_G->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP GRK GRK KOR_active_A->GRK Recruits KOR_P Phosphorylated KOR GRK->KOR_P Phosphorylates Arrestin β-Arrestin KOR_P->Arrestin Recruits MAPK p38 MAPK Activation Arrestin->MAPK

Caption: KOR Agonist Signaling Pathways.

experimental_workflow start Start: Prepare Reagents prepare_mix Prepare Assay Mix (Buffer, Radioligand, +/- Competitor) start->prepare_mix add_membrane Add KOR Membrane Preparation prepare_mix->add_membrane incubate Incubate (e.g., 60 min at 25°C) add_membrane->incubate separate Separate Bound/Free Ligand (Rapid Filtration) incubate->separate wash Wash Filters separate->wash count Scintillation Counting wash->count analyze Data Analysis (Kd, Ki, Bmax) count->analyze

Caption: Radioligand Filtration Binding Assay Workflow.

troubleshooting_logic start Problem with Assay high_nsb High Non-Specific Binding? start->high_nsb low_signal Low Specific Binding? start->low_signal high_variability High Variability? start->high_variability high_nsb->low_signal No solution_nsb Check: - Ligand Concentration - Washing Steps - Competitor Concentration high_nsb->solution_nsb Yes low_signal->high_variability No solution_signal Check: - Receptor Concentration - Incubation Time/Temp - Reagent Integrity low_signal->solution_signal Yes solution_variability Check: - Pipetting Technique - Membrane Homogeneity - Separation Step high_variability->solution_variability Yes end Optimized Assay solution_nsb->end solution_signal->end solution_variability->end

Caption: Troubleshooting Logic for KOR Binding Assays.

References

refining dosage of Helianorphin-19 for optimal analgesic effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Helianorphin-19 in preclinical analgesic studies. The information is tailored for researchers, scientists, and drug development professionals to facilitate the design and execution of experiments aimed at refining the dosage of this compound for optimal analgesic effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective κ-opioid receptor (KOR) agonist with a high affinity for the receptor.[1] It is a G protein-biased agonist, meaning it preferentially activates G protein signaling pathways over β-arrestin recruitment. This biased agonism is a key feature, as G protein signaling is associated with the therapeutic analgesic effects of KOR agonists, while β-arrestin pathways are often linked to adverse effects such as dysphoria and sedation. This compound exhibits approximately 200-fold selectivity for KOR over µ- and δ-opioid receptors.

Q2: What is the recommended starting dosage for in vivo analgesic studies in mice?

For inducing peripheral analgesia in a mouse model of visceral pain, a starting point is the intracolonic administration of a 10 µM solution in a 100 µL bolus. For assessing potential central nervous system (CNS) side effects, a dose of 5 mg/kg has been used in rotarod and flinch-jump tests. It is crucial to perform dose-response studies to determine the optimal analgesic dose with minimal side effects for your specific experimental model.

Q3: How should this compound be prepared for in vivo administration?

This compound is soluble in water up to 2 mg/mL. For intracolonic administration, dissolve this compound in a vehicle such as phosphate-buffered saline (PBS). Ensure the solution is sterile-filtered before administration.

Q4: What are the expected analgesic effects of this compound?

In preclinical mouse models of chronic visceral pain, this compound has been shown to produce potent peripheral analgesic effects.[1] A key advantage of this compound is its peripherally restricted action, which means it is not expected to cross the blood-brain barrier to a significant extent. This minimizes the risk of central side effects commonly associated with other opioids, such as sedation and motor coordination impairment.

Q5: Are there any known side effects or toxicity concerns with this compound?

Current research suggests that this compound does not induce unwanted central effects on motor coordination or sedation at doses effective for peripheral analgesia. However, comprehensive toxicity studies, including the determination of an LD50, have not been widely published. As with any investigational compound, it is essential to conduct appropriate safety pharmacology studies.

Troubleshooting Guides

Problem: Inconsistent analgesic response in the visceral pain model.

  • Possible Cause 1: Improper induction of visceral hypersensitivity.

    • Solution: Ensure the protocol for inducing visceral hypersensitivity (e.g., with TNBS) is strictly followed. Verify the concentration and volume of the irritant and the duration of the induction period. Refer to the detailed experimental protocol below.

  • Possible Cause 2: Incorrect intracolonic administration.

    • Solution: The administration technique is critical for delivering the compound to the target site. Use a flexible catheter and ensure it is inserted to the correct depth to reach the colon without causing perforation. The animal should be lightly anesthetized to minimize stress and ensure proper administration.

  • Possible Cause 3: Degradation of the peptide.

    • Solution: Although this compound is designed for stability, ensure proper storage of the compound at -20°C. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

Problem: Observed motor impairment in the rotarod test.

  • Possible Cause 1: Dose is too high.

    • Solution: Although a 5 mg/kg dose has been reported not to cause motor impairment, this can vary depending on the specific mouse strain and experimental conditions. Conduct a dose-response study to identify the analgesic dose that does not affect motor coordination.

  • Possible Cause 2: Improper acclimatization to the rotarod apparatus.

    • Solution: Ensure mice are adequately trained on the rotarod for several days before the actual experiment. This will reduce stress and anxiety, which can affect performance. Refer to the detailed rotarod protocol below.

Data Presentation

ParameterValueReference
Binding Affinity (Ki) 21-25 nM[1]
Functional Potency (EC50) 45 nM[1]
Receptor Selectivity ~200-fold for KOR over MOR and DOR
In Vivo Analgesic Dose (Visceral Pain) 10 µM (100 µL, intracolonic)
In Vivo CNS Side Effect Testing Dose 5 mg/kg
Solubility Soluble to 2 mg/mL in water
Molecular Weight 1790.21 g/mol
Formula C81H132N26O16S2
Amino Acid Sequence CYGGFLRRCIRPKLK (Cyclic, Disulfide bridge: 1-9)

Experimental Protocols

Induction of Visceral Hypersensitivity (TNBS Model)
  • Animal Preparation: Use male C57BL/6 mice. Anesthetize the mice lightly with isoflurane.

  • TNBS Administration:

    • Prepare a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol. A typical concentration is 130 mg/kg.

    • Gently insert a 3.5 F catheter intrarectally to a depth of 4 cm.

    • Slowly administer 100 µL of the TNBS solution.

    • Keep the mouse in a head-down position for 1 minute to ensure the solution remains in the colon.

  • Recovery and Hypersensitivity Development: Allow the mice to recover for 7 days. Visceral hypersensitivity is typically established by this time.

Assessment of Visceral Pain (Colorectal Distension)
  • Animal Preparation: Anesthetize the mice with isoflurane.

  • Catheter Insertion: Insert a 2 mm diameter balloon catheter, lubricated with paraffin oil, into the descending colon, 2 cm from the anus.

  • Electrode Placement: Place electromyography (EMG) electrodes into the external oblique abdominal muscles to record the visceromotor response (VMR).

  • Distension Protocol:

    • Allow the mice to acclimate for a 10-minute stabilization period.

    • Apply graded colorectal distension pressures (e.g., 20, 40, 60, 80 mmHg) for 10 seconds each, with a 4-minute interval between distensions.

  • Drug Administration: Administer this compound (e.g., 10 µM in 100 µL) or vehicle intracolonically.

  • Post-Drug Assessment: Repeat the colorectal distension protocol 10 minutes after drug administration and record the VMR.

Assessment of Motor Coordination (Rotarod Test)
  • Apparatus: Use an accelerating rotarod for mice.

  • Acclimatization and Training:

    • Acclimatize the mice to the testing room for at least 1 hour before the experiment.

    • Train the mice on the rotarod for 3 consecutive days prior to testing. Each training session should consist of 3 trials with the rotarod accelerating from 4 to 40 rpm over 300 seconds.

  • Test Procedure:

    • Administer this compound (e.g., 5 mg/kg, route to be determined by study design) or vehicle.

    • At a predetermined time point after administration (e.g., 30 minutes), place the mouse on the rotarod.

    • Start the rotarod, accelerating from 4 to 40 rpm over 300 seconds.

    • Record the latency to fall from the rod. A trial is typically ended if the mouse falls or remains on the rod for the full 300 seconds.

    • Perform 3 trials with a 15-minute inter-trial interval.

Mandatory Visualizations

KOR_Signaling_Pathway KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates (Biased) GRK GRK KOR->GRK Phosphorylates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Beta_arrestin β-Arrestin GRK->Beta_arrestin Recruits Adverse_effects Adverse Effects (e.g., Dysphoria, Sedation) Beta_arrestin->Adverse_effects Helianorphin This compound Helianorphin->KOR Binds to Analgesia Analgesia cAMP->Analgesia

Caption: G protein-biased signaling pathway of this compound at the kappa-opioid receptor.

Experimental_Workflow cluster_visceral_pain Visceral Pain Model cluster_cns_effects CNS Side Effect Assessment Induction 1. Induce Visceral Hypersensitivity (e.g., TNBS) Baseline 2. Baseline VMR Measurement (Colorectal Distension) Induction->Baseline Administration_V 3. Administer this compound (Intracolonic) Baseline->Administration_V Post_Drug_V 4. Post-Drug VMR Measurement Administration_V->Post_Drug_V Analysis_V 5. Analyze Analgesic Effect Post_Drug_V->Analysis_V Training 1. Rotarod Training Administration_C 2. Administer this compound Training->Administration_C Rotarod_Test 3. Rotarod Test Administration_C->Rotarod_Test Analysis_C 4. Analyze Motor Coordination Rotarod_Test->Analysis_C

Caption: Experimental workflow for assessing the analgesic effect and potential CNS side effects of this compound.

References

addressing off-target effects in Helianorphin-19 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Helianorphin-19. This resource is designed for researchers, scientists, and drug development professionals to address potential issues, particularly off-target effects, that may be encountered during experimentation with this potent and selective κ-opioid receptor (KOR) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a high-affinity, potent, and selective G protein-biased κ-opioid receptor (KOR) agonist. Its primary mechanism is to selectively bind to and activate KORs, leading to a G protein-mediated signaling cascade. This activation is associated with potent peripheral analgesic effects, as demonstrated in mouse models of visceral pain, without significantly affecting motor coordination or causing sedation.

Q2: How selective is this compound for the κ-opioid receptor?

A2: this compound exhibits high selectivity for the KOR. It has an approximately 200-fold greater affinity for the KOR compared to the µ-opioid receptor (MOR) and δ-opioid receptor (DOR).

Q3: What are the known binding affinities and functional potencies of this compound?

A3: The binding affinity (Ki) of this compound for the KOR is approximately 21-25 nM. Its functional potency (EC50) for KOR activation is around 45 nM.

Q4: What does it mean that this compound is a "G protein-biased" agonist?

A4: A G protein-biased agonist preferentially activates the G protein signaling pathway downstream of the receptor, with reduced recruitment of β-arrestin. For KOR agonists, G protein signaling is associated with analgesia, while β-arrestin recruitment has been linked to adverse effects such as dysphoria. The G protein bias of this compound suggests a potentially favorable therapeutic profile with fewer side effects.

Q5: What potential off-target effects should I be aware of when using this compound?

A5: While highly selective for KOR over other opioid receptors, it is crucial to consider other potential off-target interactions. As a peptide, this compound could theoretically interact with other receptors, ion channels, or enzymes. It is good practice to perform a broad off-target liability screen, especially when observing unexpected cellular phenotypes. Additionally, at high concentrations, peptides can sometimes cause non-specific membrane effects or cytotoxicity.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during experiments with this compound, with a focus on identifying and mitigating off-target effects.

Issue 1: Unexpected or inconsistent cellular response notaligning with KOR activation.
Possible Cause Suggested Solution
Off-target binding Perform a competitive binding assay against a panel of other relevant GPCRs, ion channels, and transporters. Commercial services like Eurofins' SafetyScreen panels can provide a broad assessment of off-target interactions.[1][2][3][4][5]
Activation of non-canonical signaling pathways This compound is a G protein-biased agonist. If your assay measures endpoints other than G protein activation (e.g., β-arrestin recruitment), you may see a weak or absent signal. Confirm the signaling pathway being measured.
Peptide degradation Ensure proper storage of this compound at -20°C. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Incorrect peptide concentration Verify the concentration of your stock solution. Peptides can adhere to plasticware, so use low-adhesion tubes and pipette tips.
Issue 2: Observed cytotoxicity or a decrease in cell viability at high concentrations.
Possible Cause Suggested Solution
Non-specific membrane disruption Peptides, particularly at high concentrations, can have membranolytic effects. Perform a cytotoxicity assay, such as an MTT or LDH release assay, to determine the concentration range at which this compound is non-toxic to your cell model.
Off-target receptor-mediated toxicity If cytotoxicity is observed at concentrations close to the EC50 for KOR, this may indicate an on-target or off-target receptor-mediated effect. Use a KOR antagonist (e.g., nor-Binaltorphimine) to see if the cytotoxicity is blocked. If not, it is likely an off-target effect.
Contaminants in the peptide preparation Ensure you are using high-purity (≥95%) this compound. If in doubt, obtain a new batch from a reputable supplier.
Issue 3: Lack of expected analgesic effect in in vivo models.
Possible Cause Suggested Solution
Poor bioavailability or rapid degradation in vivo While designed for stability, the pharmacokinetic properties of this compound can vary between experimental models. Conduct pharmacokinetic studies to determine the concentration and half-life of the peptide at the target site.
Species differences in KOR The binding affinity and pharmacology of this compound may differ between species. Confirm the binding affinity and potency of this compound in tissues or cells from the animal model being used.
Experimental model not suitable for peripheral analgesia This compound is reported to have potent peripheral analgesic effects. Ensure your pain model is appropriate for detecting peripheral analgesia.

Quantitative Data Summary

ParameterValueReceptorReference
Binding Affinity (Ki) 21 - 25 nMκ-Opioid Receptor[6][7]
Functional Potency (EC50) 45 nMκ-Opioid Receptor[6][7]
Selectivity ~200-fold over µ and δκ vs µ/δ Opioid Receptors[6][7]

Experimental Protocols

Protocol 1: Off-Target Liability Assessment using Competitive Radioligand Binding Assay

This protocol outlines a general procedure for screening this compound against a panel of receptors.

  • Receptor Membrane Preparation : Obtain commercially available membranes or prepare them from cells overexpressing the receptor of interest.

  • Assay Buffer Preparation : Prepare a binding buffer appropriate for the receptor being tested.

  • Reaction Setup : In a 96-well plate, add the following in order:

    • Binding buffer

    • This compound at a range of concentrations (e.g., 10 nM to 100 µM).

    • A known radioligand for the receptor at a concentration near its Kd.

    • Receptor membranes.

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand for the target receptor.

  • Incubation : Incubate the plate at a specified temperature and for a time sufficient to reach equilibrium.

  • Filtration : Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification : Dry the filter plate and add scintillation cocktail. Count the radioactivity in a scintillation counter.

  • Data Analysis : Calculate the specific binding and determine the IC50 of this compound for the inhibition of radioligand binding. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[8][9][10]

Protocol 2: β-Arrestin Recruitment Assay

This assay determines if this compound promotes the recruitment of β-arrestin to the KOR.

  • Cell Culture : Use a cell line engineered to express the KOR and a β-arrestin recruitment reporter system (e.g., DiscoverX PathHunter). Plate the cells in a 96-well or 384-well plate and incubate overnight.

  • Compound Preparation : Prepare serial dilutions of this compound and a known β-arrestin-recruiting KOR agonist (positive control) in assay buffer.

  • Cell Treatment : Add the diluted compounds to the cells and incubate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.

  • Signal Detection : Add the detection reagents according to the manufacturer's protocol and incubate at room temperature.

  • Measurement : Read the chemiluminescent or fluorescent signal using a plate reader.

  • Data Analysis : Plot the signal as a function of the this compound concentration and determine the EC50 for β-arrestin recruitment. Compare the maximal effect to that of the positive control.[11][12][13][14][15]

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol assesses the potential cytotoxicity of this compound.

  • Cell Plating : Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition : Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells.[6][16][17]

Visualizations

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR κ-Opioid Receptor G_protein Gi/o Protein KOR->G_protein Preferentially Activates (G protein bias) beta_arrestin β-Arrestin KOR->beta_arrestin Weakly Recruits Analgesia Peripheral Analgesia G_protein->Analgesia Leads to Adverse_Effects Potential Adverse Effects (e.g., Dysphoria) beta_arrestin->Adverse_Effects Can lead to Helianorphin19 This compound Helianorphin19->KOR Binds & Activates

Caption: Signaling pathway of the G protein-biased KOR agonist this compound.

Off_Target_Workflow start Start: Unexpected Experimental Result check_on_target Verify On-Target Activity (KOR Binding & Function) start->check_on_target off_target_screen Broad Off-Target Screen (e.g., Eurofins SafetyScreen) check_on_target->off_target_screen If on-target activity is confirmed cytotoxicity_assay Assess Cytotoxicity (MTT / LDH Assay) check_on_target->cytotoxicity_assay If cytotoxicity is suspected analyze_data Analyze & Interpret Data off_target_screen->analyze_data cytotoxicity_assay->analyze_data troubleshoot Refine Experiment / Consult Literature analyze_data->troubleshoot

Caption: Experimental workflow for investigating off-target effects.

Troubleshooting_Tree start Unexpected Result Observed is_cytotoxic Is there evidence of cytotoxicity? start->is_cytotoxic is_on_target_functional Is on-target KOR function confirmed? is_cytotoxic->is_on_target_functional No cytotoxicity_protocol Perform MTT or LDH Assay is_cytotoxic->cytotoxicity_protocol Yes is_on_target_mediated Is cytotoxicity blocked by a KOR antagonist? off_target_toxicity Conclusion: Off-target toxicity is_on_target_mediated->off_target_toxicity No on_target_toxicity Conclusion: On-target mediated toxicity is_on_target_mediated->on_target_toxicity Yes off_target_binding_protocol Perform broad off-target binding screen is_on_target_functional->off_target_binding_protocol Yes recheck_protocol Re-evaluate experimental protocol and reagents is_on_target_functional->recheck_protocol No cytotoxicity_protocol->is_on_target_mediated off_target_functional Conclusion: Off-target functional effect off_target_binding_protocol->off_target_functional

Caption: Decision tree for troubleshooting unexpected experimental results.

References

challenges in assessing peripheral vs central effects of Helianorphin-19

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Helianorphin-19

Welcome to the technical support center for researchers working with this compound. This resource provides troubleshooting guidance and answers to frequently asked questions related to the experimental assessment of this novel κ-opioid receptor (KOR) agonist, with a special focus on the challenges of differentiating its peripheral and central effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective G protein-biased agonist for the κ-opioid receptor (KOR).[1] It is a synthetic cyclic peptide derived from a sunflower seed protein.[2] Its design aims to leverage the analgesic properties of KOR activation while avoiding the central nervous system (CNS) side effects commonly associated with traditional opioids.[2][3]

Q2: What is the primary challenge in assessing the effects of this compound?

The main challenge lies in definitively demonstrating that its analgesic effects are mediated peripherally, without centrally-mediated side effects such as sedation, motor impairment, or dysphoria.[2][3] Because the KOR is expressed in both the central and peripheral nervous systems, researchers must design experiments that can unambiguously distinguish between these two sites of action.[3]

Q3: How does the peptide structure of this compound influence its pharmacological profile?

As a peptide, this compound's ability to cross the blood-brain barrier (BBB) is expected to be limited.[4][5] This inherent property is advantageous for developing peripherally restricted drugs, as it can prevent the compound from reaching central KORs and causing undesirable side effects.[6][7] Its cyclic structure also confers greater stability compared to linear peptides, which is a crucial attribute for drug development.[2]

Q4: Why is targeting peripheral κ-opioid receptors a promising strategy for pain management?

Targeting peripheral KORs has emerged as a powerful approach to develop new pain medications.[2] Activation of KORs in the peripheral nervous system can produce strong analgesia, particularly in models of visceral and inflammatory pain.[2][6][8] By developing agonists like this compound that do not readily enter the brain, it may be possible to create effective painkillers that are free from the debilitating CNS side effects (like sedation, dysphoria, and hallucinations) that have limited the clinical use of centrally-acting KOR agonists.[3][6]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Unexpected CNS side effects (e.g., sedation, altered motor coordination) are observed after systemic administration.

  • Question: My experiment using the rotarod test shows motor impairment after administering this compound, which is supposed to be peripherally restricted. What could be the cause?

  • Answer: While this compound is designed for peripheral action, observing central effects warrants investigation. Here are the most common causes and troubleshooting steps:

    • Possible Cause A: High Dosage. An excessively high dose might overcome the blood-brain barrier's restrictive properties, leading to centrally-mediated effects.

      • Troubleshooting Step: Conduct a thorough dose-response study. Start with lower doses and carefully observe the therapeutic window for analgesia versus the onset of any CNS effects.

    • Possible Cause B: Compound Integrity. The peptide may have degraded, or the sample may contain impurities that are centrally active.

      • Troubleshooting Step: Verify the purity and integrity of your this compound sample using High-Performance Liquid Chromatography (HPLC). Ensure proper storage conditions (e.g., store at -20°C) are maintained.[1]

    • Possible Cause C: Administration Route. The chosen route of administration might inadvertently lead to rapid, high concentrations in systemic circulation that favor BBB transit.

      • Troubleshooting Step: Review your administration protocol. For visceral pain models, intracolonic administration has been shown to be effective for this compound and may better restrict its effects to the periphery compared to intravenous administration.[2][6]

Issue 2: Difficulty in confirming that the observed analgesia is exclusively peripheral.

  • Question: How can I design an experiment to conclusively prove that the analgesic effect of this compound is not due to central action?

  • Answer: A comparative in vivo study is the gold standard for this purpose. This involves using control compounds and different administration routes to isolate the site of action.

    • Recommended Experimental Design:

      • Compare Administration Routes: Administer this compound systemically (e.g., intraperitoneally or intracolonically) and centrally (intracerebroventricularly, i.c.v.). A truly peripheral compound should be highly effective via systemic routes but show little to no effect when administered centrally at an equivalent dose.[6]

      • Use a Peripherally Restricted Antagonist: Co-administer systemic this compound with a peripherally restricted opioid antagonist (e.g., naloxone methiodide). If the analgesia is peripheral, the antagonist will block the effect.[9]

      • Use a Centrally Acting Agonist as a Positive Control: Include a group treated with a known centrally acting KOR agonist (e.g., U-50,488). This compound should produce analgesia but also cause clear CNS side effects in motor coordination tests (e.g., rotarod), providing a benchmark for central activity.[3][6]

Quantitative Data

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: Receptor Binding Affinity and Functional Potency of this compound

ParameterReceptorValueCitation
Binding Affinity (Ki) κ-Opioid Receptor (KOR)25 nM[1]
μ-Opioid Receptor (MOR)~5,000 nM[1]
δ-Opioid Receptor (DOR)~5,000 nM[1]
Functional Potency (EC50) κ-Opioid Receptor (KOR)45 nM[1]
Selectivity KOR vs. MOR / DOR~200-fold[1]

Table 2: Comparative In Vivo Efficacy in a Mouse Model of Visceral Pain

CompoundAdministration RouteAnalgesic EffectCNS Side Effect (Motor Coordination)Citation
This compound IntracolonicPotent, KOR-mediated antinociceptionNot observed[2][6]
U-50,488 (Central Agonist) SystemicPotent antinociceptionSignificant impairment observed[6]

Experimental Protocols

Protocol 1: Acetic Acid-Induced Writhing Test for Visceral Pain

This protocol is used to assess the analgesic efficacy of this compound in a model of chemically-induced visceral pain.

  • Animals: Use male Swiss mice (or another appropriate strain). Acclimatize animals to the testing environment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or intracolonic) at a predetermined time before the acetic acid challenge (e.g., 30 minutes).

  • Induction of Writhing: Inject a 0.6% solution of acetic acid in saline intraperitoneally (i.p.) at a volume of 10 mL/kg.

  • Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber.

  • Data Collection: Count the number of writhes (a characteristic stretching and constriction of the abdomen) for a set period, typically 20-30 minutes, starting 5 minutes after the injection.

  • Analysis: Compare the number of writhes in the this compound-treated group to the vehicle-treated control group. A significant reduction indicates an analgesic effect.

Protocol 2: Rotarod Test for Motor Coordination

This protocol assesses whether this compound induces CNS side effects related to sedation or motor impairment.[3]

  • Apparatus: Use a standard rotarod apparatus for mice, with a rotating rod of a specified diameter.

  • Training: Prior to the test day, train the mice to stay on the rotating rod. This is typically done over 2-3 days, with multiple trials per day at a constant, low speed (e.g., 4-5 rpm).

  • Baseline Measurement: On the test day, record the baseline latency to fall for each mouse before any drug administration. You can use an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).

  • Drug Administration: Administer this compound, vehicle, or a positive control (e.g., U-50,488) systemically.

  • Testing: At the time of expected peak effect (e.g., 30 minutes post-injection), place the mouse back on the rotarod and measure the latency to fall.

  • Analysis: Compare the post-drug latency to fall with the baseline measurement for each animal. A significant decrease in latency indicates impaired motor coordination. This compound is not expected to alter performance in this test.[2][6]

Visualizations

Diagram 1: Experimental Workflow

G cluster_0 Objective: Differentiate Peripheral vs. Central Effects cluster_1 Experimental Groups cluster_2 Predicted Outcomes for Peripheral Action A Hypothesis: This compound acts peripherally B Animal Model: Chronic Visceral Pain (e.g., writhing test) A->B C Behavioral Assays B->C D Analgesia Assessment (Writhing Count) C->D Primary Endpoint E CNS Effects Assessment (Rotarod Test) C->E Safety Endpoint G1 Group 1: Vehicle (Control) C->G1 G2 Group 2: Systemic this compound C->G2 G3 Group 3: Systemic this compound + Peripheral Antagonist C->G3 G4 Group 4: Central (i.c.v.) this compound C->G4 G5 Group 5: Systemic Central Agonist (e.g., U-50,488) C->G5 O1 Analgesia: Group 2 shows effect Group 3 effect is blocked Group 4 shows no effect G2->O1 G3->O1 G4->O1 O2 CNS Effects: Groups 1, 2, 3, 4 show no impairment Group 5 shows impairment G5->O2

Caption: Workflow to distinguish peripheral from central analgesic effects.

Diagram 2: this compound Signaling Pathway

G cluster_0 Cell Membrane KOR KOR Gi Gi/o Protein KOR->Gi Preferentially Couples Arrestin β-Arrestin KOR->Arrestin Minimal Recruitment (G protein bias) H19 This compound H19->KOR Binds & Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia SideEffects Side Effects (e.g., Sedation) Arrestin->SideEffects

Caption: G protein-biased signaling of this compound at the KOR.

Diagram 3: Troubleshooting Logic for Unexpected CNS Effects

G Start Problem: Unexpected CNS Effects (e.g., Sedation) CheckDose Is the dose too high? Start->CheckDose CheckPurity Is the compound pure and stable? CheckDose->CheckPurity No ActionDose Action: Perform dose-response study. Reduce dose. CheckDose->ActionDose Yes CheckRoute Is the administration route appropriate? CheckPurity->CheckRoute Yes ActionPurity Action: Verify purity via HPLC. Check storage conditions. CheckPurity->ActionPurity No ActionRoute Action: Consider alternative routes (e.g., intracolonic). CheckRoute->ActionRoute No Resolved Problem Resolved CheckRoute->Resolved Yes ActionDose->Resolved ActionPurity->Resolved ActionRoute->Resolved

Caption: Troubleshooting guide for observed CNS side effects.

References

Technical Support Center: Helianorphin-19 Functional Data Protocol Refinement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the consistent and reliable generation of functional data for Helianorphin-19, a potent and selective G protein-biased κ-opioid receptor (KOR) agonist.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a direct question-and-answer format.

Question/Issue Potential Causes Recommended Solutions
High variability between replicate wells in my functional assay. 1. Improper Peptide Handling: Inconsistent dissolution, degradation due to multiple freeze-thaw cycles, or adsorption to plasticware.[1] 2. Inconsistent Cell Seeding: Uneven cell distribution across the plate.[2] 3. Pipetting Errors: Inaccurate dispensing of peptide or assay reagents.[2]1. Peptide Aliquoting: Upon reconstitution, aliquot this compound into single-use volumes to avoid freeze-thaw cycles. Use low-protein-binding tubes and pipette tips. 2. Cell Suspension: Gently and thoroughly resuspend cells before plating to ensure a homogenous mixture.[2] 3. Pipette Calibration & Technique: Regularly calibrate pipettes. When pipetting, ensure the tip is below the liquid surface without touching the bottom of the well.
Lower than expected or no response to this compound. 1. Peptide Degradation: Improper storage, oxidation of sensitive residues (Cys, Met, Trp), or enzymatic degradation in serum-containing media.[3][4] 2. Sub-optimal Cell Density: Too few cells can lead to a signal that is below the detection limit of the assay.[2][5] 3. Incorrect Assay Buffer: Components in the buffer may interfere with the peptide or receptor.1. Storage & Stability: Store lyophilized peptide at -20°C, protected from light. For assays longer than 2 hours, consider using a serum-free medium or protease inhibitors to prevent degradation.[3] 2. Cell Density Optimization: Perform a cell titration experiment to determine the optimal cell number per well that yields a robust assay window. 3. Buffer Composition: Use a recommended buffer such as HBSS with 5 mM HEPES, pH 7.4, and 0.1% BSA.
High background signal in the absence of agonist. 1. Over-confluent Cells: Stressed or unhealthy cells can lead to non-specific signaling.[2] 2. Constitutive Receptor Activity: Some cell lines may have high basal KOR activity. 3. Reagent Contamination: Contaminated assay reagents or cell culture media.1. Healthy Cell Culture: Do not allow cells to become over-confluent before plating for an assay. Ensure cell viability is high.[2] 2. Receptor Expression Levels: If using a transient transfection system, optimize the amount of receptor DNA to minimize constitutive activity. 3. Fresh Reagents: Use fresh, sterile-filtered assay buffers and reagents.
EC50 value for this compound is significantly different from published values. 1. Assay System Differences: The choice of cell line, receptor expression level, and specific assay readout (e.g., cAMP vs. β-arrestin) can influence potency measurements.[6][7] 2. Incorrect Peptide Concentration: Inaccurate initial weighing of the lyophilized peptide or errors in serial dilutions. 3. Kinetic Effects: Insufficient incubation time for the agonist to reach equilibrium with the receptor.1. Reference Compound: Always include a known KOR agonist with a well-characterized EC50 (e.g., U-50488) in your experiments for comparison. 2. Peptide Quantification: For precise concentration determination, consider using methods like amino acid analysis or UV absorbance if the peptide contains Trp or Tyr residues. 3. Incubation Time Optimization: Perform a time-course experiment to ensure that the chosen incubation time allows the agonist response to reach a plateau.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for reconstituting lyophilized this compound?

This compound is soluble in water up to 2 mg/ml. For initial reconstitution, use sterile, nuclease-free water to prepare a concentrated stock solution (e.g., 1 mM).

2. How should I store this compound solutions?

Store lyophilized this compound at -20°C. After reconstitution, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles which can lead to peptide degradation.

3. What cell lines are suitable for this compound functional assays?

Commonly used cell lines for studying KOR signaling include CHO-K1 (Chinese Hamster Ovary) and HEK293 (Human Embryonic Kidney) cells stably or transiently expressing the human κ-opioid receptor. U2OS cells are also utilized, particularly for β-arrestin recruitment assays.

4. Should I use serum in my assay medium?

Serum contains peptidases that can degrade peptide agonists like this compound, potentially leading to an underestimation of potency.[4] It is generally recommended to perform functional assays in a serum-free buffer (e.g., HBSS supplemented with BSA). If serum is required for cell health during a long incubation, its potential interfering effects should be evaluated.[8][9]

5. How do I optimize the cell number for my assay?

To determine the optimal cell density, perform a titration experiment. Seed a range of cell numbers (e.g., from 2,500 to 40,000 cells per well in a 96-well plate) and measure the response to a maximal concentration of a known KOR agonist. The optimal density will provide the best signal-to-background ratio without being over-confluent.[2]

6. What are the key differences between a cAMP assay and a β-arrestin recruitment assay for a G protein-biased agonist like this compound?

Since this compound is a G protein-biased agonist, it is expected to show higher potency and/or efficacy in a G protein-mediated signaling assay (like a cAMP inhibition assay) compared to a β-arrestin recruitment assay.[6][7]

  • cAMP Assay: Measures the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This is a primary measure of G protein signaling.[10]

  • β-arrestin Recruitment Assay: Measures the recruitment of β-arrestin proteins to the activated receptor, a key event in receptor desensitization and an alternative signaling pathway.[11]

Quantitative Data Summary

For consistent experimental outcomes, it is crucial to benchmark against known standards. The following table summarizes key quantitative parameters for common KOR agonists.

Parameter This compound U-50488 (Reference Agonist) Norbinaltorphimine (Antagonist)
Receptor Target κ-Opioid Receptor (KOR)κ-Opioid Receptor (KOR)κ-Opioid Receptor (KOR)
Binding Affinity (Ki) ~25 nM--
EC50 (Functional Potency) ~45 nM (G protein signaling)~0.45 nM (cAMP assay)[12]-
IC50 (Inhibitory Potency) --~0.52 nM[12]
Solubility Soluble to 2 mg/ml in water--
Storage Store at -20°CStore at -20°CStore at -20°C

Experimental Protocols

KOR-Mediated cAMP Inhibition Assay (TR-FRET)

This protocol is designed to measure the inhibition of cyclic AMP (cAMP) production following the activation of the Gαi/o-coupled κ-opioid receptor by this compound.

Materials:

  • CHO-K1 cells stably expressing human KOR (CHO-hKOR)

  • Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4

  • Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine)

  • Adenylyl Cyclase Activator: Forskolin

  • This compound and reference compounds

  • cAMP detection kit (e.g., HTRF or LANCE TR-FRET-based kits)

  • White, opaque 384-well microplates

Procedure:

  • Cell Preparation: Culture CHO-hKOR cells to ~80-90% confluency. On the day of the assay, detach cells and resuspend in Assay Buffer to the pre-determined optimal density (e.g., 1 x 10^5 cells/ml).

  • Compound Plating: Prepare serial dilutions of this compound and reference compounds in Assay Buffer. Add the diluted compounds to the wells of the 384-well plate.

  • Cell Dispensing: Dispense the cell suspension into each well containing the test compounds.

  • Agonist Incubation: Incubate the plate at 37°C for 20-30 minutes to allow for receptor stimulation.

  • Forskolin Stimulation: Add a solution of Forskolin (to a final concentration that elicits ~80% of its maximal response) to all wells except the negative controls. This will stimulate adenylyl cyclase and increase cAMP levels.

  • cAMP Detection: Following the manufacturer's instructions for the cAMP detection kit, add the detection reagents (e.g., d2-labeled cAMP and anti-cAMP cryptate conjugate).

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: Calculate the ratio of the two emission wavelengths and convert to cAMP concentration using a standard curve. Plot the % inhibition of the forskolin response versus the log of the agonist concentration to determine the EC50 value.

KOR β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This protocol describes the measurement of β-arrestin 2 recruitment to the KOR upon agonist stimulation, using a commercially available assay system like PathHunter®.

Materials:

  • U2OS or HEK293 cells stably co-expressing hKOR-ProLink and β-arrestin-Enzyme Acceptor (e.g., from DiscoverX)

  • Cell Plating Reagent (as per manufacturer's recommendation)

  • Assay Buffer: HBSS or other serum-free medium

  • This compound and reference compounds

  • Detection Reagent Kit (containing substrate for the complemented enzyme)

  • White, solid-bottom 384-well microplates

Procedure:

  • Cell Plating: Plate the cells in 384-well plates at a density of 10,000-20,000 cells/well using the recommended cell plating reagent and allow them to attach overnight at 37°C, 5% CO2.[13]

  • Compound Preparation: Prepare serial dilutions of this compound and reference compounds in Assay Buffer.

  • Agonist Treatment: Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for 90 minutes at 37°C.

  • Signal Detection: Equilibrate the plate to room temperature. Prepare and add the detection reagents according to the manufacturer's protocol.

  • Final Incubation: Incubate at room temperature for 60 minutes.

  • Data Acquisition: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (0% activation) and a saturating concentration of a reference full agonist (100% activation). Plot the normalized response versus the log of the agonist concentration to determine the EC50 value.

Visualizations

G_protein_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Helianorphin19 This compound KOR κ-Opioid Receptor (KOR) Helianorphin19->KOR Binds G_protein Gi/o Protein (αβγ) KOR->G_protein Activates beta_arrestin β-Arrestin KOR->beta_arrestin Low Affinity Recruitment (Biased Agonist) G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP G_alpha->AC Inhibits

Caption: this compound G protein-biased signaling pathway at the κ-opioid receptor.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reconstitute 1. Reconstitute & Aliquot This compound plate_compounds 4. Plate Serial Dilutions of Peptide reconstitute->plate_compounds culture 2. Culture & Harvest KOR-expressing cells plate_cells 5. Add Cells to Plate culture->plate_cells prepare_reagents 3. Prepare Assay Buffers & Reagents prepare_reagents->plate_compounds prepare_reagents->plate_cells plate_compounds->plate_cells incubate 6. Incubate (e.g., 30 min @ 37°C) plate_cells->incubate add_detection 7. Add Detection Reagents (e.g., cAMP kit) incubate->add_detection read_plate 8. Read Plate (e.g., TR-FRET, Luminescence) add_detection->read_plate calculate 9. Calculate Response read_plate->calculate plot 10. Plot Dose-Response Curve & Determine EC50 calculate->plot

Caption: General experimental workflow for a this compound functional assay.

troubleshooting_guide start Inconsistent or Unexpected Results high_variability High Variability? start->high_variability e.g., High CV no_signal No/Low Signal? start->no_signal e.g., Low Signal Window high_bg High Background? start->high_bg e.g., Vehicle signal is high check_plating Check Cell Plating Technique & Density high_variability->check_plating Yes high_variability->no_signal No check_peptide_handling Review Peptide Handling: - Aliquoting? - Low-bind plastic? check_plating->check_peptide_handling check_pipetting Verify Pipette Calibration & Technique check_peptide_handling->check_pipetting check_peptide_storage Verify Peptide Storage (-20°C, protected from light) no_signal->check_peptide_storage Yes no_signal->high_bg No check_cell_health Assess Cell Health & Viability check_peptide_storage->check_cell_health optimize_cell_density Optimize Cell Density (Titration) check_cell_health->optimize_cell_density check_reagents Confirm Reagent Concentrations & Activity optimize_cell_density->check_reagents check_confluency Check for Over-confluency Before Plating high_bg->check_confluency Yes check_serum Assay in Serum-Free Buffer? check_confluency->check_serum

Caption: Troubleshooting decision tree for this compound functional assays.

References

Technical Support Center: Overcoming Poor Bioavailability of Peptide-Based KOR Agonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with peptide-based Kappa Opioid Receptor (KOR) agonists.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability Observed in Preclinical Models

Question: My peptide-based KOR agonist shows high in vitro potency but very low oral bioavailability in animal models. What are the potential causes and how can I troubleshoot this?

Answer:

Low oral bioavailability of peptide drugs is a common challenge stemming from several factors.[1][2][3][4][5][6] The primary barriers in the gastrointestinal (GI) tract are enzymatic degradation and poor permeability across the intestinal epithelium.[1][2][3][4][5][6]

Potential Causes & Troubleshooting Steps:

  • Enzymatic Degradation: Peptides are susceptible to degradation by proteases and peptidases in the stomach and small intestine.[3][4][7]

    • Troubleshooting:

      • Co-administer Protease Inhibitors: Use of inhibitors like aprotinin (for trypsin/chymotrypsin) or bestatin (for aminopeptidases) can protect the peptide from enzymatic cleavage.[1][8]

      • Chemical Modification:

        • D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers can enhance stability against enzymatic degradation.[4][9]

        • N- and C-terminal Capping: Acetylation of the N-terminus or amidation of the C-terminus can block exopeptidase activity.[7]

        • Cyclization: Creating a cyclic peptide structure can improve stability by removing exposed termini.[4][9][10][11]

  • Poor Membrane Permeability: The hydrophilic nature and large size of many peptides limit their ability to cross the lipid-rich intestinal cell membranes.[1][3][7]

    • Troubleshooting:

      • Formulate with Permeation Enhancers: These agents transiently open tight junctions between epithelial cells or increase membrane fluidity to allow peptide passage.[1][9][12] Examples include medium-chain fatty acids (e.g., sodium caprate) and surfactants.[9]

      • Lipidation: Covalently attaching a lipid moiety to the peptide can increase its lipophilicity, favoring transcellular absorption.[7][8]

      • PEGylation: Attaching polyethylene glycol (PEG) chains can increase the hydrodynamic volume, which can shield the peptide from enzymes and reduce renal clearance.[4][7][13]

  • Physicochemical Properties: Issues like poor solubility can also limit absorption.

    • Troubleshooting:

      • pH Optimization: Adjusting the formulation pH can improve the solubility and stability of the peptide.[13][14]

      • Salt Form Optimization: Investigating different salt forms of the peptide, such as arginate salts, may improve solubility and bioavailability.[15]

Experimental Workflow for Troubleshooting Low Bioavailability

G Start Low Oral Bioavailability Observed Degradation Assess Enzymatic Degradation (In vitro gut fluids) Start->Degradation Permeability Evaluate Membrane Permeability (e.g., Caco-2 assay) Start->Permeability High_Deg High Degradation Degradation->High_Deg Low_Perm Low Permeability Permeability->Low_Perm Mod_Peptide Modify Peptide: - D-Amino Acids - Terminal Capping - Cyclization High_Deg->Mod_Peptide Yes Form_Inhibitors Formulate with Protease Inhibitors High_Deg->Form_Inhibitors Yes Form_Enhancers Formulate with Permeation Enhancers Low_Perm->Form_Enhancers Yes Chem_Mod_Perm Chemical Modification: - Lipidation - PEGylation Low_Perm->Chem_Mod_Perm Yes Re_evaluate Re-evaluate Bioavailability in vivo Mod_Peptide->Re_evaluate Form_Inhibitors->Re_evaluate Form_Enhancers->Re_evaluate Chem_Mod_Perm->Re_evaluate

Caption: Troubleshooting workflow for low oral bioavailability.

Issue 2: Undesirable Central Nervous System (CNS) Side Effects

Question: My peptide-based KOR agonist is showing good peripheral efficacy but is also causing centrally-mediated side effects like dysphoria and sedation. How can I mitigate these effects?

Answer:

The adverse effects of KOR agonists are often attributed to their action within the CNS, particularly through the β-arrestin-2 signaling pathway.[16][17] Strategies to reduce these side effects focus on limiting CNS penetration or biasing the agonist's signaling towards desired pathways.

Potential Causes & Troubleshooting Steps:

  • CNS Penetration: The peptide may be crossing the blood-brain barrier (BBB).

    • Troubleshooting:

      • Increase Hydrophilicity: Modify the peptide to make it more hydrophilic, which will hinder its ability to cross the BBB.[16]

      • Nanocarrier-based Approaches: Encapsulating the peptide in nanocarriers that do not cross the BBB can restrict its distribution to the periphery.[16]

      • Develop Peripherally Restricted Agonists: Design peptide analogs with physicochemical properties that favor peripheral action.[18]

  • Signaling Pathway Activation: The agonist may be strongly activating the β-arrestin-2 pathway, which is linked to dysphoria.[16][19]

    • Troubleshooting:

      • Develop G-protein Biased Agonists: Screen for or design agonists that preferentially activate the G-protein signaling pathway over the β-arrestin-2 pathway. The G-protein pathway is associated with the desired analgesic and anti-pruritic effects.[16][19]

      • Partial Agonism: Investigate partial agonists, as they may have a better side-effect profile by not fully activating the receptor.[16][19]

KOR Signaling Pathways and Therapeutic Effects

G cluster_agonist KOR Agonist cluster_receptor Kappa Opioid Receptor (KOR) cluster_pathways Signaling Pathways cluster_effects Physiological Effects Agonist Peptide-based KOR Agonist KOR KOR Agonist->KOR G_Protein G-protein Pathway (Gi/Go) KOR->G_Protein Beta_Arrestin β-arrestin-2 Pathway KOR->Beta_Arrestin Analgesia Analgesia, Anti-pruritic Effects G_Protein->Analgesia Dysphoria Dysphoria, Sedation, Aversion Beta_Arrestin->Dysphoria

Caption: KOR agonist signaling and associated effects.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges to achieving good oral bioavailability for peptide-based KOR agonists?

A1: The primary challenges are:

  • Enzymatic Degradation: Peptides are rapidly broken down by digestive enzymes in the GI tract.[3][4][7]

  • Poor Permeability: Their large size and hydrophilic nature prevent efficient absorption across the intestinal lining.[1][3][7]

  • Physicochemical Instability: Peptides can be unstable in the varying pH environments of the GI tract.[3][14]

  • Rapid Clearance: Once absorbed, smaller peptides can be quickly eliminated by the kidneys.[7]

Q2: What formulation strategies can enhance the oral bioavailability of peptide KOR agonists?

A2: Several formulation strategies can be employed:

  • Absorption Enhancers: These chemicals temporarily increase the permeability of the intestinal epithelium.[1][9][12]

  • Enzyme Inhibitors: Co-formulation with protease inhibitors protects the peptide from degradation.[1][8]

  • Mucoadhesive Systems: These systems use polymers that adhere to the mucus layer of the intestine, increasing the residence time of the drug at the absorption site.[1][8]

  • Nanoparticle Delivery Systems: Encapsulating peptides in nanoparticles (e.g., liposomes, solid lipid nanoparticles) can protect them from degradation and enhance absorption.[1][20]

Q3: How can I chemically modify my peptide to improve its bioavailability?

A3: Common chemical modifications include:

  • PEGylation: Attaching polyethylene glycol (PEG) to increase size and shield from enzymes.[4][7][13]

  • Lipidation: Adding a fatty acid chain to increase lipophilicity and aid membrane crossing.[7][8]

  • Cyclization: Forming a cyclic structure to improve stability against exopeptidases.[4][9][10][11]

  • Amino Acid Substitution: Incorporating non-natural amino acids (e.g., D-amino acids) to resist enzymatic cleavage.[4][9]

  • Terminal Modifications: Capping the N- and C-termini (e.g., acetylation, amidation) to block enzyme access.[7]

Q4: What are the key signaling pathways activated by KOR agonists, and why are they important for drug development?

A4: KOR agonists primarily activate two main signaling pathways:

  • G-protein Pathway (Gi/Go): This pathway is associated with the desired therapeutic effects, such as analgesia and anti-pruritus.[16][19]

  • β-arrestin-2 Pathway: This pathway is linked to the undesirable side effects, including dysphoria, sedation, and aversion.[16][17][19] Understanding these pathways is crucial for developing "biased" agonists that preferentially activate the G-protein pathway, potentially leading to safer and more effective drugs.[16][19]

Q5: What in vitro and ex vivo methods are used to assess the bioavailability of peptide KOR agonists?

A5: A variety of methods are used to predict in vivo performance:

  • In Vitro Models:

    • Caco-2 Cell Monolayers: This is a widely used model to study intestinal permeability (both transcellular and paracellular transport).[10][21]

    • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay to quickly screen for passive membrane permeability.[10][21]

    • In Vitro Digestion Models: Using simulated gastric and intestinal fluids to assess enzymatic stability.

  • Ex Vivo Models:

    • Everted Gut Sac: A segment of animal intestine is turned inside out to study absorption.[21]

    • Ussing Chamber: A technique that uses a piece of intestinal tissue to measure transport across the epithelium.[21]

Data Summary Tables

Table 1: Strategies to Enhance Oral Bioavailability of Peptides

StrategyMechanism of ActionExamples
Chemical Modification
PEGylationIncreases hydrodynamic size, shields from enzymes.[7]PEGylated interferon
LipidationIncreases lipophilicity for better membrane permeation.[8]Liraglutide
CyclizationImproves proteolytic stability by removing termini.[4][11]Cyclosporine A
D-Amino Acid SubstitutionResists degradation by proteases.[4]Synthetic peptide analogs
Formulation Approaches
Permeation EnhancersTemporarily open tight junctions or disrupt cell membranes.[1][9]Sodium caprate, Salcaprozate sodium
Enzyme InhibitorsBlock the activity of digestive proteases.[1][8]Aprotinin, Bestatin
Mucoadhesive SystemsIncrease residence time at the absorption site.[1][8]Chitosan, Carbopol
NanocarriersEncapsulate and protect the peptide, can facilitate uptake.[1][20]Liposomes, Solid Lipid Nanoparticles (SLNs)

Table 2: Pharmacokinetic Parameters of Selected Peptide-Based KOR Agonists (Illustrative)

PeptideAdministrationTmax (min)t1/2 (min)Relative BioavailabilityReference
Peptide 7i.v. (mouse)15.020.6N/A[18]
FP200041i.v. (mouse)5.012.7N/A[18]
BPC-157 Acetateoral (rat)--~1% (relative to Arginate form)[15]
BPC-157 Arginateoral (rat)--~7-fold higher than Acetate form[15]
TB-500oral (rodent)--<1%[15]
SDKP (TB-500 fragment)oral (rodent)--~30%[15]

Note: Data is compiled from various studies and experimental conditions may differ.

Detailed Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a peptide-based KOR agonist in vitro.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A high TEER value indicates well-formed tight junctions.

  • Permeability Study (Apical to Basolateral):

    • The culture medium in the apical (upper) and basolateral (lower) chambers is replaced with transport buffer.

    • The test peptide is added to the apical chamber at a known concentration.

    • Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the peptide in the basolateral samples is quantified using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of peptide appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Protocol 2: In Vitro Enzymatic Stability Assay

Objective: To evaluate the stability of a peptide-based KOR agonist in the presence of simulated gastrointestinal fluids.

Methodology:

  • Preparation of Simulated Fluids:

    • Simulated Gastric Fluid (SGF): Prepare a solution containing pepsin at a pH of ~1.5-3.0.

    • Simulated Intestinal Fluid (SIF): Prepare a solution containing pancreatin (a mix of trypsin, chymotrypsin, etc.) at a pH of ~6.5-7.0.

  • Incubation:

    • The test peptide is added to both SGF and SIF at a known concentration.

    • The solutions are incubated at 37°C with gentle shaking.

    • Aliquots are taken at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic reaction in the aliquots is stopped immediately, for example, by adding a strong acid or an organic solvent.

  • Quantification: The concentration of the remaining intact peptide in each sample is determined by a suitable analytical method, such as HPLC or LC-MS/MS.

  • Data Analysis: The percentage of peptide remaining at each time point is plotted against time to determine the degradation rate and half-life of the peptide in each simulated fluid.

References

strategies to reduce non-specific binding in Helianorphin-19 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the reduction of non-specific binding (NSB) in Helianorphin-19 assays.

Troubleshooting Guide

This guide addresses common issues encountered during this compound assays, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: High background signal across the entire plate.

Question: My assay is showing a uniformly high background signal, making it difficult to distinguish specific binding from noise. What could be the cause and how can I fix it?

Answer: High background is often a result of inadequate blocking or washing, or suboptimal antibody concentrations.[1][2]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Blocking Increase the concentration of your blocking agent (e.g., from 1% to 3% BSA) or extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[3] Consider testing alternative blocking agents.
Inadequate Washing Increase the number of wash cycles (e.g., from 3 to 5) and the volume of wash buffer per well (e.g., from 200 µL to 300 µL).[4] Ensure complete aspiration of wash buffer between steps to remove all unbound reagents.[4][5]
Primary/Secondary Antibody Concentration Too High Titrate your antibodies to determine the optimal concentration that provides a strong signal without increasing background. Create a dilution series and test to find the best signal-to-noise ratio.[2][3]
Detection Reagent Too Sensitive If using an enzymatic detection method, you may need to dilute the substrate or reduce the incubation time. High sensitivity can lead to a high background if not properly optimized.[3]
Membrane Drying Ensure the plate or membrane does not dry out at any point during the assay, as this can cause irreversible non-specific binding.[3]
Issue 2: My results are inconsistent and not reproducible.

Question: I am observing significant variability between duplicate wells and between different assays. What factors could be contributing to this lack of reproducibility?

Answer: Poor reproducibility can stem from inconsistent sample handling, reagent preparation, or environmental factors during the assay.[1]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inconsistent Pipetting Ensure accurate and consistent pipetting, especially for small volumes. Calibrate your pipettes regularly. Use low-retention pipette tips to minimize peptide loss.[6]
Matrix Effects Biological samples like serum or plasma contain components that can interfere with binding.[7][8][9] Prepare all standards and controls in the same matrix as your samples to account for this.[10]
Temperature Fluctuations Perform all incubation steps at a consistent and controlled temperature.[1][11] Avoid placing plates near drafts or on cold benchtops unless specified by the protocol.
Reagent Instability Prepare fresh buffers and reagent dilutions for each experiment.[1] Avoid repeated freeze-thaw cycles of peptides and antibodies.[12]
Edge Effects Evaporation from wells at the edge of the plate can concentrate reagents and lead to higher signals. To mitigate this, avoid using the outer wells or fill them with buffer/media without adding samples. Ensure plates are properly sealed during incubations.[2]

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it problematic in this compound assays?

A1: Non-specific binding (NSB) refers to the attachment of the analyte or detection reagents to surfaces other than the intended target, such as the walls of the microplate wells or other proteins in the sample.[11][13][14] This occurs due to low-affinity hydrophobic and/or electrostatic interactions.[11][15] In this compound assays, which target opioid receptors, high NSB can obscure the true specific binding signal, leading to inaccurate quantification, reduced assay sensitivity, and erroneous interpretation of the peptide's binding affinity.[13][16]

Q2: What are the primary strategies to minimize non-specific binding?

A2: The core strategies revolve around optimizing your assay buffer, improving blocking and washing steps, and choosing appropriate labware.[1][13][15]

  • Use Blocking Agents: Add inert proteins or polymers to your buffer to coat any potential non-specific binding sites on the plate surface.[13][15][17]

  • Optimize Buffer Composition: Adjusting the pH, increasing the ionic strength with salts like NaCl, and adding small amounts of non-ionic detergents can disrupt non-specific interactions.[13][15]

  • Enhance Washing Steps: Increasing the volume and number of washes helps to remove unbound molecules more effectively.[4][5]

  • Select Low-Binding Surfaces: Use microplates specifically treated to reduce protein and peptide adhesion.[18]

Q3: How do I choose the most effective blocking agent?

A3: The choice of blocking agent is empirical and may require testing several options. Bovine Serum Albumin (BSA) is a common starting point for peptide assays.[13][15] Other options include casein, non-fat dry milk (for some applications, but avoid with phosphoproteins), and synthetic polymers like Polyethylene Glycol (PEG).[14][17][18] It's best to test a few different blockers at varying concentrations to see which provides the lowest background for your specific assay system.

Q4: Can detergents like Tween-20 always help reduce NSB?

A4: While non-ionic detergents like Tween-20 are widely used to reduce NSB from hydrophobic interactions, their effectiveness can depend on the assay system.[13][19] Typically, a low concentration (0.05% - 0.1%) is added to wash buffers and sometimes to blocking/antibody dilution buffers.[17] However, in some rare cases, detergents can interfere with specific antibody-antigen interactions or even enhance NSB of certain molecules, so optimization is key.[20][21][22]

Quantitative Data Summary

The following tables provide representative data on how different optimization strategies can impact non-specific binding and improve assay performance.

Table 1: Comparison of Different Blocking Agents

Blocking Agent (1% w/v)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)Signal-to-Noise Ratio
No Blocker8,5006,5002,0001.3
Bovine Serum Albumin (BSA)6,0008005,2007.5
Non-Fat Dry Milk5,8001,2004,6004.8
Polyethylene Glycol (PEG)6,2009505,2506.6

Table 2: Effect of NaCl Concentration in Assay Buffer on NSB

NaCl ConcentrationTotal Binding (CPM)Non-Specific Binding (CPM)% NSB of Total
50 mM6,8001,50022.1%
100 mM6,5001,10016.9%
150 mM (Physiological) 6,200 900 14.5%
250 mM6,00075012.5%

Table 3: Impact of Tween-20 Concentration in Wash Buffer

Tween-20 ConcentrationBackground Signal (OD at 450nm)
0%0.450
0.05% 0.120
0.1%0.115
0.2%0.135

Experimental Protocols

Protocol 1: General Competitive Radioligand Binding Assay for this compound

This protocol provides a framework for a competitive binding assay using cell membranes expressing the target opioid receptor and a radiolabeled ligand.

  • Plate Preparation: Use a low-protein-binding 96-well filter plate.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer appropriate for your receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Radioligand: Dilute the radiolabeled opioid ligand (e.g., [³H]-DAMGO) in assay buffer to the desired final concentration (at or below its Kd).

    • Competitors: Prepare a dilution series of unlabeled this compound and a control compound.

    • Membrane Preparation: Thaw and dilute the receptor-expressing cell membranes in ice-cold assay buffer to a predetermined optimal concentration.[23]

  • Assay Setup (perform on ice):

    • Total Binding: Add 50 µL assay buffer, 50 µL radioligand, and 100 µL membrane suspension.

    • Non-Specific Binding: Add 50 µL of a saturating concentration of a non-radiolabeled, high-affinity opioid antagonist (e.g., 10 µM Naloxone), 50 µL radioligand, and 100 µL membrane suspension.[24]

    • Competition: Add 50 µL of each this compound dilution, 50 µL radioligand, and 100 µL membrane suspension.

  • Incubation: Seal the plate and incubate for a predetermined time (e.g., 60-90 minutes) at a stable temperature (e.g., 25°C) to reach equilibrium.[16][25]

  • Filtration: Place the filter plate on a vacuum manifold and rapidly filter the contents.

  • Washing: Wash the wells 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[16]

  • Scintillation Counting: Allow filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the NSB counts from the total and competition counts. Plot the specific binding as a function of the this compound concentration to determine the IC₅₀.

Protocol 2: Optimizing Blocking Conditions
  • Coat a 96-well plate with your receptor or capture antibody as per your standard protocol.

  • Prepare several different blocking buffers (e.g., 1%, 3%, 5% BSA in PBS; 1% Casein in TBS; commercial blocking solutions).

  • Add 200 µL of a different blocking buffer to each column of the plate. Leave one column with no blocking agent as a negative control.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plate thoroughly with your standard wash buffer.

  • Proceed with the rest of your assay protocol, adding only the detection reagents (e.g., enzyme-conjugated secondary antibody followed by substrate) without the specific analyte.

  • Measure the signal in each well. The blocking condition that yields the lowest background signal is the optimal one.[3]

Visualizations

Diagrams of Key Processes

G cluster_0 Troubleshooting Workflow for High Non-Specific Binding Start High NSB Detected Q_Block Is blocking sufficient? Start->Q_Block Sol_Block Increase blocker concentration/time. Test alternative blockers. Q_Block->Sol_Block No Q_Wash Are wash steps adequate? Q_Block->Q_Wash Yes Sol_Block->Q_Wash Sol_Wash Increase wash volume/cycles. Ensure complete aspiration. Q_Wash->Sol_Wash No Q_Buffer Is buffer composition optimal? Q_Wash->Q_Buffer Yes Sol_Wash->Q_Buffer Sol_Buffer Add/increase salt (e.g., 150mM NaCl). Add 0.05% Tween-20. Q_Buffer->Sol_Buffer No Q_Reagent Are reagent concentrations too high? Q_Buffer->Q_Reagent Yes Sol_Buffer->Q_Reagent Sol_Reagent Titrate antibodies/ detection reagents. Q_Reagent->Sol_Reagent Yes End NSB Reduced Q_Reagent->End No Sol_Reagent->End

Caption: Troubleshooting logic for addressing high non-specific binding.

G cluster_1 Experimental Workflow: Competitive Binding Assay A 1. Prepare Reagents (Membranes, Radioligand, Competitor) B 2. Add Reagents to Plate (Total, NSB, Competition wells) A->B C 3. Incubate to Equilibrium (e.g., 60 min at 25°C) B->C D 4. Filter & Wash (Separate bound from free ligand) C->D E 5. Add Scintillant & Count (Measure radioactivity) D->E F 6. Analyze Data (Calculate IC50) E->F

Caption: Standard workflow for a this compound competitive binding assay.

G cluster_2 Simplified Opioid Receptor (GPCR) Signaling ligand This compound (Opioid Agonist) receptor Mu Opioid Receptor (GPCR) ligand->receptor gpc G-Protein (Gi/Go) receptor->gpc activates ac Adenylate Cyclase gpc->ac inhibits ion Ion Channel Modulation gpc->ion modulates camp cAMP Production (Inhibited) ac->camp response Cellular Response (e.g., Analgesia) camp->response ion->response

Caption: Simplified signaling pathway for a GPCR like the mu-opioid receptor.

References

optimizing storage conditions for long-term Helianorphin-19 stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of Helianorphin-19.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for lyophilized this compound?

For long-term storage, it is recommended to store lyophilized this compound at -20°C.[1][2] Some general guidelines for peptides suggest that storage at -80°C can also be appropriate for long-term stability, potentially for several years.[3]

Q2: How should I store this compound in solution after reconstitution?

It is not recommended to store peptides in solution for long periods.[1][3] If necessary, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.[1][4] For short-term storage of a few days, refrigeration at 4°C may be acceptable. The stability of peptide solutions is generally limited to weeks or months, depending on the storage temperature and the peptide sequence.[3]

Q3: What solvent should I use to reconstitute this compound?

This compound is soluble in water up to 2 mg/ml.[2] For reconstitution, it is advisable to use sterile, purified water.

Q4: My lyophilized this compound appears as a small film or is barely visible in the vial. Is this normal?

Yes, this is normal. Lyophilized peptides can be highly hygroscopic and may appear as a thin film or a small amount of powder.[3] The apparent volume can vary between vials containing the same amount of peptide.[3]

Q5: How can I prevent moisture contamination when handling lyophilized this compound?

To prevent moisture absorption, it is recommended to allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening.[5][6] Peptides are often hygroscopic and can readily absorb atmospheric moisture, which can accelerate degradation.[5][6]

Q6: Is this compound sensitive to light?

While specific data for this compound is not available, it is a general best practice to protect peptides from light, especially during storage.[3]

Q7: What is the known stability of this compound in experimental conditions?

This compound has demonstrated significant stability in simulated gastric fluid, with a half-life of 3.1 hours, suggesting it is relatively stable under acidic conditions.[7][8]

Troubleshooting Guide

Issue 1: I am observing a decrease in the activity of my reconstituted this compound solution over time.

  • Question: Are you repeatedly freezing and thawing your stock solution?

    • Answer: Repeated freeze-thaw cycles can degrade peptides. It is highly recommended to aliquot the reconstituted peptide into single-use volumes to minimize this.[1][4]

  • Question: At what temperature are you storing your solution?

    • Answer: For any storage longer than a few days, peptide solutions should be kept at -20°C.[1][4] Storing at 4°C is only suitable for very short-term use.

  • Question: What is the pH of your solution?

    • Answer: The stability of peptides in solution is pH-dependent. While specific optimal pH for this compound is not documented, a pH range of 5-7 is generally considered optimal for many peptides.[3] Prolonged exposure to a pH greater than 8 should be avoided.[4]

Issue 2: I am seeing multiple peaks when I analyze my this compound sample by HPLC.

  • Question: How was the peptide stored and for how long?

    • Answer: The appearance of new peaks can indicate degradation. Peptides can undergo various degradation pathways such as oxidation, deamidation, or hydrolysis, leading to impurities.[4][9] Review your storage conditions against the recommended guidelines.

  • Question: Does the this compound sequence contain amino acids prone to degradation?

    • Answer: The sequence of this compound is CYGGFLRRCIRPKLK. It contains Cysteine (C), which can be prone to oxidation and disulfide bond scrambling.[4] Peptides containing Cys, Met, Trp, Asn, or Gln tend to be less stable.[3]

  • Question: Could my sample be contaminated?

    • Answer: Ensure that you are using sterile solvents and clean labware for reconstitution and handling to prevent microbial or chemical contamination.

Data Presentation

Table 1: Recommended Storage Conditions for Lyophilized this compound

Storage ConditionTemperatureDurationNotes
Short-termRoom TemperatureSeveral days to weeksKeep in original, sealed vial.[3]
Long-term-20°C or -80°CMonths to yearsRecommended for maximum stability.[3][4] Store in a desiccated environment.

Table 2: General Guidelines for Storage of Reconstituted this compound

Storage ConditionTemperatureDurationNotes
Short-term4°C1-2 weeksUse sterile buffer; avoid if possible.[3]
Long-term-20°CUp to 3-4 monthsAliquot to avoid freeze-thaw cycles.[3]
Extended Long-term-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[3]

Experimental Protocols

Protocol: Assessment of this compound Purity and Stability by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for assessing the purity of a this compound sample and monitoring its stability over time.

1. Materials:

  • This compound sample (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 RP-HPLC column

  • HPLC system with UV detector

2. Preparation of Mobile Phases:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Degas both mobile phases prior to use.

3. Sample Preparation:

  • Allow the lyophilized this compound vial to equilibrate to room temperature in a desiccator.

  • Reconstitute the peptide in Mobile Phase A to a known concentration (e.g., 1 mg/mL).

  • Vortex briefly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

4. HPLC Method:

  • Column: C18, e.g., 4.6 x 250 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm or 280 nm.

  • Injection Volume: 20 µL.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point and can be optimized.

  • Column Temperature: 25°C.

5. Data Analysis:

  • Integrate the peak areas of all peaks in the chromatogram.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

  • For stability studies, analyze samples at different time points under specific storage conditions and compare the chromatograms to the initial (T=0) sample to identify and quantify any degradation products.

Mandatory Visualizations

Caption: A diagram illustrating a potential degradation pathway for this compound via oxidation of its cysteine residues.

Troubleshooting_Workflow start Start: Reduced Peptide Activity or Purity Observed check_storage Review Storage Conditions: Temperature, Light, Humidity start->check_storage improper_storage Improper Storage check_storage->improper_storage Incorrect check_handling Review Handling Procedures: Reconstitution, Aliquoting, Freeze-Thaw check_storage->check_handling Correct correct_storage Correct Storage Procedures (See Tables 1 & 2) improper_storage->correct_storage retest Re-test with a Fresh Vial correct_storage->retest contact_support Problem Persists: Contact Technical Support retest->contact_support Issue Persists improper_handling Improper Handling check_handling->improper_handling Incorrect check_solution Assess Solution Stability: pH, Buffer, Contamination check_handling->check_solution Correct correct_handling Implement Best Practices: Aliquoting, Minimize Freeze-Thaw improper_handling->correct_handling correct_handling->retest suboptimal_solution Sub-optimal Solution Conditions check_solution->suboptimal_solution Sub-optimal check_solution->contact_support Optimal optimize_solution Optimize Buffer/pH Use Sterile Reagents suboptimal_solution->optimize_solution optimize_solution->retest

Caption: A troubleshooting workflow for researchers encountering stability issues with this compound.

References

Validation & Comparative

A Comparative Analysis of Helianorphin-19 and Dynorphin A Opioid Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

AUSTIN, TX – November 11, 2025 – In the landscape of opioid research, the quest for selective kappa-opioid receptor (KOR) agonists is driven by the therapeutic potential of these compounds in treating pain, addiction, and mood disorders, while minimizing the adverse effects associated with mu-opioid receptor (MOR) activation. This guide provides a detailed comparison of two prominent KOR-targeting peptides: the synthetic peptide Helianorphin-19 and the endogenous opioid Dynorphin A. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their receptor selectivity, supported by experimental data and methodologies.

Executive Summary

This compound emerges as a highly selective, G protein-biased KOR agonist, demonstrating a significant preference for the kappa-opioid receptor over mu- and delta-opioid receptors. In contrast, while Dynorphin A is the primary endogenous ligand for the KOR, it exhibits a broader binding profile with considerable affinity for both MOR and delta-opioid receptors (DOR). This lack of high selectivity complicates its pharmacological profile, as it can engage multiple opioid receptor systems. Furthermore, Dynorphin A has been shown to interact with non-opioid receptors, adding another layer of complexity to its biological functions.

Quantitative Receptor Selectivity Profile

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and Dynorphin A at the mu (μ), delta (δ), and kappa (κ) opioid receptors.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Selectivity (KOR vs. MOR/DOR)
This compound κ-OR25[1][2]45[1][2]~200-fold vs. μ-OR and δ-OR[1][2]
μ-OR>5000>10000
δ-OR>5000>10000
Dynorphin A κ-ORNanomolar range[3]Nanomolar range[3]Higher affinity for KOR over MOR and DOR[4]
μ-ORNanomolar range[3]Nanomolar range[3]Binds with high affinity to MOR and DOR[5]
δ-ORNanomolar range[3]Nanomolar range[3]

Experimental Protocols

The determination of receptor selectivity and functional activity relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a specific receptor by competing with a radiolabeled ligand.

  • Membrane Preparation : Membranes are prepared from cells stably expressing the opioid receptor of interest (e.g., CHO-hKOR, CHO-hMOR, CHO-hDOR).

  • Incubation : Cell membranes (5-20 µg of protein) are incubated with a specific concentration of a radiolabeled opioid ligand (e.g., [³H]diprenorphine) and varying concentrations of the unlabeled competitor ligand (this compound or Dynorphin A). The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) for 60 minutes at 30°C.

  • Filtration : The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. Filters are washed with ice-cold buffer.

  • Quantification : The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis : The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing opioid receptors incubation Incubate membranes with radioligand and competitor prep_membranes->incubation prep_ligands Prepare radioligand and competitor ligand solutions prep_ligands->incubation filtration Separate bound and free ligand by filtration incubation->filtration counting Quantify radioactivity filtration->counting analysis Determine IC50 and calculate Ki values counting->analysis

Radioligand Binding Assay Workflow
GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor agonism.

  • Membrane Preparation : As described for the radioligand binding assay.

  • Incubation : Membranes are incubated with the agonist of interest (this compound or Dynorphin A) at various concentrations in the presence of GDP and [³⁵S]GTPγS in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 100 mM NaCl). The incubation is typically for 60 minutes at 30°C.

  • Filtration : The reaction is terminated by rapid filtration through glass fiber filters.

  • Quantification : The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.

  • Data Analysis : The concentration of the agonist that produces 50% of the maximal stimulation (EC50) is determined from concentration-response curves.

cAMP Inhibition Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.

  • Cell Culture : Cells expressing the opioid receptor of interest are cultured in appropriate media.

  • Stimulation : Cells are pre-treated with an adenylyl cyclase stimulator, such as forskolin, to induce cAMP production.

  • Agonist Treatment : The cells are then treated with varying concentrations of the opioid agonist (this compound or Dynorphin A).

  • Lysis and Detection : After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).

  • Data Analysis : The concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC50) is determined.

Signaling Pathways

The activation of opioid receptors by agonists initiates intracellular signaling cascades. This compound is characterized as a G protein-biased agonist, suggesting it preferentially activates the G protein pathway over the β-arrestin pathway. This is a desirable characteristic as β-arrestin recruitment is often associated with receptor desensitization and the development of tolerance and other adverse effects.

Dynorphin A's signaling is more multifaceted. While it activates the canonical G protein pathway, leading to analgesia, it can also engage β-arrestin. Moreover, Dynorphin A can exert effects through non-opioid receptor systems, including the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its complex and sometimes paradoxical effects, such as dysphoria and hyperalgesia under certain conditions.

G cluster_helianorphin This compound Signaling cluster_dynorphin Dynorphin A Signaling H19 This compound KOR_H KOR H19->KOR_H G_protein_H Gi/o Protein Activation KOR_H->G_protein_H beta_arrestin_H β-Arrestin Pathway (Minimal Activation) KOR_H->beta_arrestin_H AC_inhibition_H Adenylyl Cyclase Inhibition G_protein_H->AC_inhibition_H Ion_channel_H Ion Channel Modulation G_protein_H->Ion_channel_H cAMP_decrease_H ↓ cAMP AC_inhibition_H->cAMP_decrease_H Analgesia_H Therapeutic Effects (e.g., Analgesia) cAMP_decrease_H->Analgesia_H Ion_channel_H->Analgesia_H DynA Dynorphin A KOR_D KOR/MOR/DOR DynA->KOR_D NMDA_R NMDA Receptor DynA->NMDA_R G_protein_D Gi/o Protein Activation KOR_D->G_protein_D beta_arrestin_D β-Arrestin Pathway KOR_D->beta_arrestin_D AC_inhibition_D Adenylyl Cyclase Inhibition G_protein_D->AC_inhibition_D Ion_channel_D Ion Channel Modulation G_protein_D->Ion_channel_D cAMP_decrease_D ↓ cAMP AC_inhibition_D->cAMP_decrease_D Analgesia_D Opioid Effects (e.g., Analgesia) cAMP_decrease_D->Analgesia_D Ion_channel_D->Analgesia_D Adverse_effects Adverse Effects (e.g., Dysphoria) beta_arrestin_D->Adverse_effects Non_opioid_effects Non-Opioid Effects NMDA_R->Non_opioid_effects

Comparative Signaling Pathways

Conclusion

This compound and Dynorphin A, while both acting as KOR agonists, exhibit distinct selectivity and signaling profiles. This compound's high selectivity for the KOR and its G protein bias make it a promising candidate for further investigation as a therapeutic agent with a potentially improved side-effect profile. In contrast, the broader receptor interaction profile of Dynorphin A, including its activity at other opioid receptors and non-opioid targets, underscores the complexity of the endogenous opioid system and highlights the challenges in developing therapeutics that mimic its functions without off-target effects. This comparative guide serves as a valuable resource for researchers in the field, providing a clear, data-driven overview to inform future research and drug development efforts.

References

validation of Helianorphin-19 KOR selectivity over MOR and DOR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Helianorphin-19's selectivity for the kappa opioid receptor (KOR) over the mu (MOR) and delta (DOR) opioid receptors. Its performance is contrasted with other notable KOR agonists, supported by experimental data and detailed methodologies to aid in research and development decisions.

Quantitative Comparison of Receptor Binding and Functional Activity

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and other selective KOR agonists at the three primary opioid receptors. Lower Ki values indicate higher binding affinity, while lower EC50/IC50 values signify greater functional potency.

CompoundKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)KOR EC50/IC50 (nM)MOR EC50/IC50 (nM)DOR EC50/IC50 (nM)KOR/MOR Selectivity (Ki)KOR/DOR Selectivity (Ki)
This compound 21 - 25[1][2]~4200 - 5000 (est.)~4200 - 5000 (est.)45[1][2]--~200[2]~200[2]
Salvinorin A 2.5>1000>10002.1-->400>400
U-50,488H 2.2--2.9----
Nalfurafine 0.075 - 3.5[3]0.43 - 53[3]51 - 1200[3]<0.1[3]--5.7 - 70714.6 - 16000

Estimated values for this compound at MOR and DOR are based on the reported ~200-fold selectivity.[2] Exact Ki values were not publicly available. Data for Salvinorin A, U-50,488H, and Nalfurafine are compiled from multiple sources and may vary based on experimental conditions.

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the opioid receptor of interest (KOR, MOR, or DOR).

  • Incubation: Cell membranes are incubated with a specific radioligand (e.g., [³H]diprenorphine for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR) and varying concentrations of the test compound (this compound or other agonists).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand ([³H]Ligand) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Calculation Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Radioligand Binding Assay Workflow
[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to activate G protein-coupled receptors (GPCRs) like the opioid receptors. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are used.

  • Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Filtration: The reaction is terminated by rapid filtration to separate protein-bound [³⁵S]GTPγS from the unbound nucleotide.

  • Scintillation Counting: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is measured.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximum effect (Emax) are determined from concentration-response curves.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Receptor-expressing Cell Membranes Incubation Incubation Membrane_Prep->Incubation GTPgS [³⁵S]GTPγS & GDP GTPgS->Incubation Agonist Test Agonist Agonist->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting EC50_Emax_Calc EC50 & Emax Calculation Counting->EC50_Emax_Calc

[³⁵S]GTPγS Functional Assay Workflow
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin Recruitment

This assay is used to measure the recruitment of β-arrestin to the activated KOR, providing insight into the functional selectivity and potential for receptor desensitization and internalization.

Methodology:

  • Cell Transfection: Cells are co-transfected with constructs for the KOR fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Agonist Stimulation: The transfected cells are stimulated with varying concentrations of the test compound.

  • BRET Measurement: Upon agonist-induced KOR activation and conformational change, β-arrestin is recruited to the receptor, bringing the donor and acceptor proteins into close proximity. A substrate for the luciferase (e.g., coelenterazine) is added, and the energy transfer from the donor to the acceptor is measured as an increase in the acceptor's light emission.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated, and concentration-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Transfection Cell Transfection (KOR-Rluc & β-arrestin-YFP) Stimulation Agonist Stimulation Transfection->Stimulation Agonist Test Agonist Agonist->Stimulation Substrate Luciferase Substrate BRET_Measurement BRET Signal Measurement Substrate->BRET_Measurement Stimulation->BRET_Measurement EC50_Emax_Calc EC50 & Emax Calculation BRET_Measurement->EC50_Emax_Calc

BRET Assay for β-arrestin Recruitment

Signaling Pathway of KOR Activation

Activation of the KOR by an agonist like this compound initiates a cascade of intracellular events, primarily through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in reduced neuronal excitability.

cluster_membrane Cell Membrane cluster_intracellular Intracellular KOR KOR G_protein Gαi/oβγ KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Reduces Production PKA PKA cAMP->PKA Activates Neuronal_Excitability Decreased Neuronal Excitability PKA->Neuronal_Excitability Ion_Channels->Neuronal_Excitability Agonist This compound (Agonist) Agonist->KOR Binds

KOR G-protein Signaling Pathway

References

A Comparative Guide to the In Vitro Activity of Helianorphin-19, a G Protein-Biased Kappa Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of Helianorphin-19, a novel, potent, and selective G protein-biased kappa opioid receptor (KOR) agonist.[1] The data presented herein is intended to offer researchers a comprehensive overview of this compound's functional characteristics in comparison to other well-established KOR agonists, facilitating informed decisions in drug discovery and development programs.

This compound has emerged as a promising therapeutic candidate due to its unique signaling profile, which favors the G protein pathway over β-arrestin recruitment. This bias is hypothesized to separate the analgesic effects of KOR activation from undesirable side effects such as dysphoria and sedation. This guide summarizes the available quantitative data, details the experimental protocols used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Comparative Activity of KOR Agonists

The following tables summarize the in vitro activity of this compound in Human Embryonic Kidney (HEK293) cells and compares it with the reference KOR agonists, U50,488H and Dynorphin A, across various cell lines commonly used in opioid research.

Table 1: Binding Affinity (Ki) of KOR Agonists in Different Cell Lines

CompoundCell LineReceptor TypeKi (nM)Reference
This compound HEK293Human KOR25[1]
U50,488H CHO-K1Human KOR0.45[2]
Dynorphin A HEK293T/17Human GPR139High Affinity[3]

Table 2: Functional Potency (EC50) and Efficacy (Emax) of KOR Agonists in G Protein Activation (cAMP Inhibition) Assays

CompoundCell LineReceptor TypeEC50 (nM)Emax (%)Reference
This compound HEK293Human KOR45Not Reported[1]
U50,488H CHO-K1Human KOR0.72Not Reported[2]
U50,488H HEK293Mouse KOR1.5Not Reported[4]
Dynorphin A SH-SY5YHuman KOR18 (pEC50=7.74)~100[5]

Table 3: Functional Potency (EC50) and Efficacy (Emax) of KOR Agonists in β-Arrestin Recruitment Assays

CompoundCell LineReceptor TypeEC50 (nM)Emax (%)Reference
This compound Not ReportedNot ReportedNot ReportedNot Reported
U50,488H U2OSHuman KORNot Reported100[6]
Dynorphin A SH-SY5YHuman KOR18 (pEC50=7.74)~100[5]

Experimental Protocols

Cell Culture
  • HEK293 Cells: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For stable expression of the KOR, cells are transfected using standard protocols and selected with an appropriate antibiotic.

  • CHO-K1 Cells: Cells are maintained in Ham's F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Culture conditions are the same as for HEK293 cells.

  • SH-SY5Y Cells: These human neuroblastoma cells are cultured in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Neuro-2a (N2a) Cells: Mouse neuroblastoma cells are grown in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

cAMP Inhibition Assay (G Protein Activation)

This assay measures the ability of a KOR agonist to inhibit the production of cyclic AMP (cAMP) induced by forskolin, an activator of adenylyl cyclase. This is a functional measure of Gαi/o protein coupling.

  • Cell Plating: Seed the desired cell line (e.g., HEK293, CHO-K1, or SH-SY5Y) stably expressing the KOR into 96-well or 384-well white, opaque-bottom plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and reference agonists (e.g., U50,488H, Dynorphin A) in assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

  • Agonist Stimulation: Aspirate the culture medium from the cells and add the compound dilutions. Incubate for 15-30 minutes at 37°C.

  • Forskolin Stimulation: Add a solution of forskolin (final concentration typically 5-10 µM) to all wells except the basal control and incubate for a further 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a LANCE Ultra cAMP kit (PerkinElmer) or a HitHunter cAMP assay (DiscoverX), following the manufacturer's instructions.

  • Data Analysis: Generate dose-response curves and calculate EC50 and Emax values using a non-linear regression analysis (e.g., sigmoidal dose-response) in a suitable software like GraphPad Prism.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated KOR, a key step in receptor desensitization and an indicator of the β-arrestin signaling pathway. The PathHunter® β-arrestin assay (DiscoverX) is a commonly used platform.

  • Cell Plating: Use a cell line engineered to co-express the KOR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., U2OS or CHO-K1 PathHunter cells). Seed the cells in 384-well white, clear-bottom plates and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and reference agonists in assay buffer.

  • Agonist Treatment: Add the compound dilutions to the cells and incubate for 90 minutes at 37°C.

  • Detection: Add the PathHunter detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature. The enzyme fragment complementation will generate a chemiluminescent signal.

  • Signal Measurement: Read the chemiluminescence on a plate reader.

  • Data Analysis: Plot the dose-response curves and determine the EC50 and Emax values for β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the kappa opioid receptor and the general workflows for the experimental assays described above.

KOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein G Protein Pathway cluster_arrestin β-Arrestin Pathway KOR KOR G_protein Gi/o Protein KOR->G_protein +++ (this compound) GRK GRK KOR->GRK + (this compound) +++ (Unbiased Agonist) beta_arrestin β-Arrestin KOR->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Analgesia Analgesia G_protein->Analgesia cAMP ↓ cAMP AC->cAMP GRK->KOR Phosphorylation P P Internalization Receptor Internalization beta_arrestin->Internalization Side_Effects Side Effects (e.g., Dysphoria) beta_arrestin->Side_Effects Helianorphin This compound (Biased Agonist) Helianorphin->KOR Unbiased_Agonist Unbiased Agonist (e.g., U50,488H) Unbiased_Agonist->KOR

Caption: KOR Signaling Pathways

cAMP_Assay_Workflow start Start plate_cells Plate KOR-expressing cells in a 96/384-well plate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 add_compounds Add serial dilutions of KOR agonists incubate1->add_compounds incubate2 Incubate for 15-30 min add_compounds->incubate2 add_forskolin Add Forskolin incubate2->add_forskolin incubate3 Incubate for 15-30 min add_forskolin->incubate3 lyse_cells Lyse cells and add cAMP detection reagents incubate3->lyse_cells read_signal Read luminescence/ fluorescence lyse_cells->read_signal analyze_data Analyze data (EC50, Emax) read_signal->analyze_data end End analyze_data->end

Caption: cAMP Inhibition Assay Workflow

Beta_Arrestin_Workflow start Start plate_cells Plate PathHunter cells (KOR-PK + β-arrestin-EA) start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 add_compounds Add serial dilutions of KOR agonists incubate1->add_compounds incubate2 Incubate for 90 min add_compounds->incubate2 add_reagents Add detection reagents incubate2->add_reagents incubate3 Incubate for 60 min add_reagents->incubate3 read_signal Read chemiluminescence incubate3->read_signal analyze_data Analyze data (EC50, Emax) read_signal->analyze_data end End analyze_data->end

Caption: β-Arrestin Recruitment Assay Workflow

References

A Comparative Analysis of the Side Effect Profile of Helianorphin-19 and Other Kappa-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the preclinical data reveals Helianorphin-19, a novel G protein-biased kappa-opioid receptor (KOR) agonist, exhibits a significantly improved side effect profile compared to traditional KOR agonists such as U-50,488 and Salvinorin A, and shows a comparable profile to the clinically used Nalfurafine. This favorable profile is attributed to its unique mechanism of action, which preferentially activates the therapeutic G protein signaling pathway over the β-arrestin pathway associated with adverse effects.

This guide provides a comprehensive comparison of the side effect profiles of this compound, U-50,488, Salvinorin A, and Nalfurafine, supported by preclinical experimental data. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of KOR agonists.

G Protein Bias and β-Arrestin Recruitment: The Key to a Better Side Effect Profile

Activation of the kappa-opioid receptor (KOR) triggers two primary intracellular signaling pathways: the G protein-mediated pathway, which is associated with the desired analgesic effects, and the β-arrestin pathway, which is linked to common KOR agonist-induced side effects such as dysphoria, sedation, and hallucinations.[1][2] Compounds that selectively activate the G protein pathway while minimizing β-arrestin recruitment are known as G protein-biased agonists and are hypothesized to offer a superior therapeutic window.

This compound has been identified as a potent G protein-biased KOR agonist.[1] While direct comparative Emax and EC50 values for β-arrestin2 recruitment for this compound are not yet widely published, studies indicate it demonstrates decreased β-arrestin-2 recruitment compared to the endogenous ligand dynorphin A. In contrast, U-50,488 is considered a relatively unbiased or slightly β-arrestin-biased agonist, and Salvinorin A is also known to engage the β-arrestin pathway. Nalfurafine is recognized as a G protein-biased agonist, which is consistent with its clinical tolerability.[2]

Table 1: Comparison of β-Arrestin 2 Recruitment by KOR Agonists

Compoundβ-Arrestin 2 Recruitment (Emax %)β-Arrestin 2 Recruitment (EC50, nM)Reference
This compound Data not availableData not available
U-50,488H 99.93 ± 0.071.43 ± 0.13[2]
Salvinorin A Data not availableData not available
Nalfurafine 108.0 ± 2.60.74 ± 0.07[2]

Note: Data for this compound and Salvinorin A from a directly comparable assay is not currently available in the public domain.

Preclinical Evaluation of Side Effects

The improved side effect profile of this compound is supported by preclinical behavioral studies in animal models. These studies typically assess for motor impairment (sedation) using the rotarod test and for dysphoria and aversion using the conditioned place aversion (CPA) test.

Motor Coordination and Sedation

The rotarod test measures the ability of an animal to maintain balance on a rotating rod, with a shorter latency to fall indicating motor impairment or sedation. Studies have shown that this compound does not impair rotarod performance in mice at doses that produce analgesia. This is in stark contrast to U-50,488, which is known to cause significant motor deficits. Salvinorin A also induces motor incoordination. Nalfurafine has been reported to cause only mild motor incoordination at therapeutic doses.

Table 2: Comparison of Motor Coordination Effects (Rotarod Test)

CompoundSpeciesDoseEffect on Latency to FallReference
This compound MouseNot specifiedNo impairment compared to U-50,488
U-50,488 Mouse5 mg/kgSignificant reduction
Salvinorin A Mouse2 mg/kgSignificant motor impairment[3]
Nalfurafine Mouse20 µg/kgSlight but significant impairment
Dysphoria and Aversion

The conditioned place aversion (CPA) test is a widely used model to assess the aversive or dysphoric properties of a drug. In this paradigm, animals learn to associate a specific environment with the drug's effects. A subsequent avoidance of that environment is indicative of an aversive experience. Preclinical data suggests that this compound does not induce conditioned place aversion. In contrast, both U-50,488 and Salvinorin A are well-documented to produce robust CPA in rodents. Nalfurafine has been shown to not induce CPA at doses that are effective for anti-pruritic and analgesic effects.

Table 3: Comparison of Aversive Effects (Conditioned Place Aversion Test)

CompoundSpeciesDoseChange in Time Spent in Drug-Paired Chamber (s)Reference
This compound MouseNot specifiedNo significant aversion
U-50,488 Mouse5 mg/kg-445 ± 136[4]
Salvinorin A Mouse1.0 and 3.2 mg/kgSignificant aversion[5]
Nalfurafine Mouse0.015 mg/kgNo significant aversion[6]

Signaling Pathways and Experimental Workflows

The differential activation of G protein and β-arrestin pathways by KOR agonists is central to understanding their side effect profiles. The following diagrams illustrate the key signaling pathways and the experimental workflows used to evaluate these compounds.

KOR_Signaling_Pathway cluster_0 KOR Agonist Binding cluster_1 Kappa-Opioid Receptor (KOR) cluster_2 G Protein Pathway (Therapeutic Effects) cluster_3 β-Arrestin Pathway (Adverse Effects) KOR_Agonist KOR Agonist (e.g., this compound) KOR KOR KOR_Agonist->KOR G_Protein G Protein Activation KOR->G_Protein Preferentially Activated by This compound & Nalfurafine b_Arrestin β-Arrestin Recruitment KOR->b_Arrestin Activated by U-50,488 & Salvinorin A Analgesia Analgesia G_Protein->Analgesia Side_Effects Sedation, Dysphoria, Hallucinations b_Arrestin->Side_Effects Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Behavioral Analysis cluster_2 Data Analysis & Comparison beta_arrestin_assay β-Arrestin Recruitment Assay (e.g., PathHunter) data_analysis Quantitative Comparison of Side Effect Profiles beta_arrestin_assay->data_analysis rotarod Rotarod Test (Motor Coordination/Sedation) rotarod->data_analysis cpa Conditioned Place Aversion (Dysphoria/Aversion) cpa->data_analysis

References

A Head-to-Head Comparison of Cyclic Peptide Kappa-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cyclic peptide kappa-opioid receptor (KOR) agonists, supported by experimental data. The following sections detail the performance of these compounds, the methodologies used for their evaluation, and key signaling pathways.

The kappa-opioid receptor (KOR) has emerged as a significant therapeutic target for treating pain, addiction, and mood disorders.[1][2] Unlike mu-opioid receptor (MOR) agonists, which are associated with a high risk of addiction and respiratory depression, KOR agonists offer a promising alternative with a different side-effect profile.[1] Cyclization of peptide-based ligands is a key strategy to enhance their metabolic stability and receptor selectivity, making cyclic peptides a particularly interesting class of KOR agonists.[3] This guide focuses on a head-to-head comparison of prominent cyclic peptide KOR agonists, evaluating their binding affinity, potency, and functional activity.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological properties of selected cyclic peptide KOR agonists and related compounds. This data is crucial for comparing the binding affinity, potency, and selectivity of these potential therapeutic agents.

CompoundTypeReceptor Binding Affinity Ki (nM)Functional Activity EC50/IC50 (nM)EfficacyReceptor Selectivity (KOR vs. MOR/DOR)Reference
U50,488 Small Molecule AgonistKOR: ~1.2IC50 (cAMP): 1.2Full Agonist (Emax ~90%)High KOR selectivity[1]
LOR17 Cyclic Tetrapeptide AgonistKOR: 1.19IC50 (cAMP): ~1 (Full Agonism)G-protein biased full agonistSelective for KOR[1][4]
DAla³-substituted Dyn A analog Cyclic Peptide AgonistKOR: High nM affinityEC50 (adenylyl cyclase): 0.54Potent Full AgonistKOR/MOR/DOR = 1/18/660[3]
Tyr-Amo-Trp-PheNH₂ Peptidomimetic Partial AgonistKOR: 9.8IC50 (cAMP): 0.22Partial Agonist (Emax 40%)High KOR selectivity[1]
Zyklophin Cyclic Dynorphin A Analog AntagonistKOR: 30.3-AntagonistKOR/MOR/DOR = 1/194/>330[5][6]
Bicyclic arodyn analog 4 Bicyclic Peptide AntagonistKOR: 26.4KB: 0.9Potent Competitive Antagonist97-fold selective for KOR over MOR[7]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the evaluation process for these cyclic peptide KOR agonists, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

KOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_agonist cluster_cytoplasm Cytoplasm KOR KOR G_protein Gi/o Protein (αβγ) KOR->G_protein Activation Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP Agonist Cyclic Peptide KOR Agonist Agonist->KOR Binding ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Modulation MAPK MAPK Pathway Beta_Arrestin->MAPK Activation

Caption: KOR Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assays (GTPγS, cAMP) Binding_Assay->Functional_Assay Characterize Potency & Efficacy Selectivity_Assay Selectivity Profiling (vs. MOR, DOR) Functional_Assay->Selectivity_Assay Assess Off-Target Effects Analgesia_Model Pain Models (e.g., Hot Plate Test) Selectivity_Assay->Analgesia_Model Lead Candidate Selection Side_Effect_Model Side-Effect Models (e.g., Elevated Plus Maze) Analgesia_Model->Side_Effect_Model Evaluate Therapeutic Window PK_PD_Model Pharmacokinetics/ Pharmacodynamics Side_Effect_Model->PK_PD_Model Determine Dosing & Exposure

References

Helianorphin-19: A Novel Peptide Analgesic as a Potential Alternative to Non-Opioid Pain Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The quest for potent and safe analgesics continues to be a cornerstone of pharmaceutical research. While non-opioid pain therapies form the frontline of pain management for many conditions, their efficacy can be limited, and they are not without adverse effects. Helianorphin-19, a synthetic peptide analog of a sunflower-derived cyclotide, has emerged as a promising candidate, offering a distinct mechanism of action with the potential for a favorable safety profile. This guide provides a comprehensive comparison of this compound with established non-opioid pain therapies, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways.

Mechanism of Action: A Tale of Two Pathways

This compound exerts its analgesic effects through a highly selective and potent agonism of the kappa-opioid receptor (KOR).[1][2] Unlike traditional opioids that primarily target the mu-opioid receptor (MOR) and are associated with a high risk of addiction and respiratory depression, KOR agonists offer a different therapeutic window.[3]

A key feature of this compound's mechanism is its nature as a peripherally restricted agonist.[1] This means its action is largely confined to the peripheral nervous system, where it can effectively dampen pain signals at their source without crossing the blood-brain barrier to cause central nervous system side effects like sedation and dysphoria.[1]

Furthermore, this compound is a G-protein biased agonist at the KOR.[2][4] This "biased signaling" is a crucial aspect of its potential safety advantage. It preferentially activates the G-protein signaling pathway, which is understood to be responsible for the desired analgesic effects, while having a reduced tendency to engage the β-arrestin pathway, which is often linked to the adverse effects of KOR activation.[4][5][6]

In contrast, conventional non-opioid pain therapies operate through distinct mechanisms:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The primary mechanism of NSAIDs, such as ibuprofen and naproxen, is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This blockade prevents the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7]

  • Nerve Growth Factor (NGF) Monoclonal Antibodies: This newer class of drugs targets and neutralizes nerve growth factor, a protein that plays a critical role in sensitizing pain-perceiving neurons.

  • Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: These agents block the TRPV1 receptor, a channel involved in detecting heat and certain inflammatory signals.

  • Selective Sodium Channel Blockers: By blocking specific sodium channels on nerve cells, these drugs can reduce the transmission of pain signals.

Comparative Efficacy: A Look at the Preclinical Data

Direct comparative clinical trials between this compound and non-opioid analgesics are not yet available. However, preclinical studies in animal models of visceral pain provide valuable insights into its potential efficacy.

The primary preclinical model used to evaluate this compound has been the colorectal distension (CRD) model in mice, which mimics visceral pain, a condition often challenging to treat with conventional analgesics. In this model, this compound has demonstrated potent, dose-dependent analgesic effects.

To provide a framework for comparison, the following table summarizes the available quantitative data for this compound and representative non-opioid analgesics in relevant preclinical models. It is important to note that the data for non-opioids is primarily from the acetic acid-induced writhing test , another common model for visceral pain. Direct comparison of potencies across different models should be interpreted with caution.

CompoundClassAnimal ModelEndpointEfficacy (ED50)Reference(s)
This compound Peripheral KOR AgonistMouse Colorectal DistensionInhibition of Visceromotor ResponseNot explicitly reported as ED50, but significant analgesia observed[1]
Diclofenac NSAIDMouse Acetic Acid WrithingReduction in Writhing~5-10 mg/kg (i.p.)[8]
Morphine Opioid (for reference)Mouse Acetic Acid WrithingReduction in Writhing~0.5-1 mg/kg (i.p.)[9]
Tramadol Atypical OpioidMouse Acetic Acid WrithingReduction in Writhing~5-15 mg/kg (i.p.)[9]

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. i.p. - intraperitoneal administration

While a direct ED50 for this compound in the writhing test is not available in the reviewed literature, the potent and selective nature of its KOR agonism suggests it could be a highly effective analgesic in this model as well.[1][2] The data for morphine is included to provide a benchmark for a potent opioid analgesic.

Experimental Protocols: A Detailed Look at the Methodology

To ensure transparency and reproducibility, the following are detailed protocols for the key experiments cited in the evaluation of this compound and comparable non-opioid analgesics.

Colorectal Distension (CRD) Model in Mice

This model is a standard for assessing visceral pain and the efficacy of analgesics.[7][10][11][12]

Objective: To measure the visceromotor response (VMR), a reflexive contraction of the abdominal muscles, in response to a painful stimulus in the colon.

Materials:

  • Male C57BL/6 mice

  • Anesthesia (e.g., isoflurane)

  • Colorectal distension balloon (e.g., 2 cm latex balloon on a flexible catheter)

  • Pressure transducer and inflation system

  • Electromyography (EMG) electrodes and recording system

  • Surgical instruments

Procedure:

  • Animal Preparation: Mice are anesthetized, and EMG electrodes are surgically implanted into the external oblique abdominal muscles to record the VMR.

  • Balloon Insertion: A lubricated, deflated balloon is carefully inserted into the descending colon and rectum.

  • Acclimation: Animals are allowed to recover from anesthesia and acclimate to the testing environment.

  • Distension Protocol: The balloon is incrementally inflated to various pressures (e.g., 15, 30, 45, 60 mmHg) for a set duration (e.g., 10 seconds), with a rest period between distensions.

  • Data Acquisition: The EMG activity is recorded throughout the distension period. The VMR is quantified by integrating the total EMG signal during the distension and subtracting the baseline activity.

  • Drug Administration: this compound or a control substance is administered (e.g., intracolonically or systemically), and the CRD protocol is repeated to assess the analgesic effect.

Acetic Acid-Induced Writhing Test in Mice

This is a widely used and simple model for screening analgesic drugs, particularly for visceral pain.[13][14]

Objective: To quantify the number of "writhes" (a characteristic stretching and constriction of the abdomen) induced by an intraperitoneal injection of acetic acid.

Materials:

  • Male or female mice (e.g., Swiss albino)

  • Acetic acid solution (e.g., 0.6% in saline)

  • Test compounds (e.g., NSAIDs, this compound) and vehicle control

  • Observation chambers

Procedure:

  • Animal Grouping: Mice are randomly assigned to different treatment groups (vehicle control, different doses of the test compound).

  • Drug Administration: The test compound or vehicle is administered at a predetermined time before the acetic acid injection.

  • Induction of Writhing: A standardized volume of acetic acid solution is injected intraperitoneally.

  • Observation: Immediately after the injection, the mice are placed in individual observation chambers, and the number of writhes is counted for a specific period (e.g., 20-30 minutes).

  • Data Analysis: The mean number of writhes for each group is calculated. The percentage of inhibition of writhing is determined by comparing the treated groups to the vehicle control group.

Visualizing the Pathways: A Diagrammatic Comparison

To better understand the distinct mechanisms of action, the following diagrams, generated using Graphviz, illustrate the signaling pathways of this compound and a representative non-opioid analgesic (NSAID).

Helianorphin19_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Helianorphin19 This compound KOR Kappa-Opioid Receptor (KOR) Helianorphin19->KOR Binds and activates G_protein G-protein (Gi/o) KOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity ↓ Neuronal Excitability cAMP->Neuronal_Activity Ion_Channels->Neuronal_Activity Analgesia Analgesia Neuronal_Activity->Analgesia

Signaling Pathway of this compound.

NSAID_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Substrate for Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Synthesizes Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Mediates NSAID NSAID NSAID->COX_Enzyme Inhibits

Signaling Pathway of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

The following diagram illustrates the general experimental workflow for evaluating a novel analgesic like this compound in a preclinical visceral pain model.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Mouse with Visceral Hypersensitivity) Baseline Baseline Pain Assessment (e.g., Colorectal Distension) Animal_Model->Baseline Drug_Admin Drug Administration (this compound vs. Vehicle/Comparator) Baseline->Drug_Admin Post_Drug_Assessment Post-Treatment Pain Assessment Drug_Admin->Post_Drug_Assessment Data_Analysis Data Analysis (Comparison of Pain Responses) Post_Drug_Assessment->Data_Analysis Conclusion Conclusion on Analgesic Efficacy Data_Analysis->Conclusion

Preclinical Analgesic Evaluation Workflow.

Conclusion and Future Directions

This compound represents a significant step forward in the development of novel pain therapeutics. Its unique mechanism as a peripherally restricted, G-protein biased KOR agonist offers the potential for potent analgesia, particularly in visceral pain, with a reduced risk of the debilitating side effects associated with traditional opioids. While direct comparative data with non-opioid analgesics is still emerging, the preclinical evidence strongly supports its continued investigation.

Future research should focus on head-to-head preclinical studies comparing this compound with a range of non-opioid analgesics in various pain models. Ultimately, well-designed clinical trials will be necessary to fully elucidate the therapeutic potential of this compound as a safe and effective alternative for the management of pain. The development of such targeted and peripherally acting analgesics holds the promise of transforming the landscape of pain treatment and addressing the unmet needs of patients worldwide.

References

Helianorphin-19 vs. Linear Peptides: A Comparative Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the pharmacokinetic profiles of the cyclic peptide Helianorphin-19 and its linear counterpart, Dynorphin A, reveals significant differences in stability and metabolic fate, highlighting the impact of peptide structure on drug development.

The quest for potent and stable peptide-based therapeutics has led to the exploration of various structural modifications to overcome the inherent pharmacokinetic challenges of linear peptides. This guide provides a comparative analysis of this compound, a novel cyclic κ-opioid receptor (KOR) agonist, and its corresponding linear peptide, Dynorphin A. The data presented underscores the advantages of cyclization in enhancing peptide stability.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for this compound and the linear peptide Dynorphin A-(1-13). A direct comparison of in vivo pharmacokinetic parameters is challenging due to the limited publicly available data for this compound. However, the stability in simulated gastric fluid (SGF) offers a stark contrast.

ParameterThis compound (Cyclic Peptide)Dynorphin A-(1-13) (Linear Peptide)
Structure CyclicLinear
Target κ-opioid receptor (KOR) agonistκ-opioid receptor (KOR) agonist
Half-life in SGF 3.1 hours[1][2]Fully degraded within 15 minutes[1][2]
Plasma Half-life Data not available< 1 minute (in human plasma)[3]
Clearance (in humans) Data not available~6.0 L/min (total immunoreactivity)[4][5]
Volume of Distribution (V1, in humans) Data not available~5.0 L (total immunoreactivity)[4][5]

SGF: Simulated Gastric Fluid

The data clearly indicates the superior stability of the cyclic this compound in a simulated gastric environment compared to the rapid degradation of the linear Dynorphin A-(1-13). This enhanced stability is a critical factor for the potential oral or enteric administration of peptide drugs. The extremely short plasma half-life of Dynorphin A-(1-13) further emphasizes the challenges of using unmodified linear peptides as therapeutic agents, as they are rapidly metabolized by peptidases in the blood[3].

Experimental Protocols

Simulated Gastric Fluid (SGF) Stability Assay

The stability of peptides in the gastrointestinal tract is a crucial parameter for assessing their potential for oral delivery. A common in vitro method to evaluate this is the Simulated Gastric Fluid (SGF) stability assay.

Objective: To determine the degradation rate of a peptide in an environment mimicking the human stomach.

Materials:

  • Test peptide (e.g., this compound, Dynorphin A-(1-13))

  • Simulated Gastric Fluid (SGF) test solution (USP standard) containing pepsin.

  • Thermo shaker or incubator set at 37°C.

  • High-Performance Liquid Chromatography (HPLC) system for peptide quantification.

  • Quenching solution (e.g., trifluoroacetic acid) to stop the enzymatic reaction.

Procedure:

  • Preparation: Freshly prepare the SGF solution according to USP guidelines. Pre-incubate the SGF at 37°C for 15 minutes[6].

  • Incubation: Add a stock solution of the test peptide to the pre-warmed SGF to achieve the desired final concentration[6][7].

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 180 minutes), withdraw aliquots of the incubation mixture[6].

  • Quenching: Immediately add a quenching solution to the collected samples to stop the enzymatic degradation by pepsin.

  • Analysis: Analyze the samples using a validated HPLC method to quantify the remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining over time and calculate the half-life (t½) of the peptide in SGF.

Visualization of Signaling Pathway

κ-Opioid Receptor (KOR) Signaling Pathway

This compound and Dynorphin A both exert their effects by acting as agonists at the κ-opioid receptor (KOR), a G protein-coupled receptor (GPCR). The activation of KOR initiates a cascade of intracellular signaling events.

KOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound or Dynorphin A KOR κ-Opioid Receptor (KOR) Agonist->KOR Binds to G_protein Gi/o Protein (α, βγ subunits) KOR->G_protein Activates MAPK MAPK Pathway (ERK, p38) KOR->MAPK Activates AC Adenylyl Cyclase G_protein->AC αi inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel βγ modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: Activation of the κ-opioid receptor by an agonist.

Mechanism of Action: Upon binding of an agonist like this compound or Dynorphin A, the KOR undergoes a conformational change, leading to the activation of intracellular heterotrimeric Gi/o proteins[8][9]. The activated G protein dissociates into its αi and βγ subunits.

  • The αi subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP) and subsequently reduced activity of protein kinase A (PKA)[10].

  • The βγ subunit can directly modulate the activity of ion channels, such as promoting the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. This leads to hyperpolarization of the neuron and reduced neurotransmitter release[9].

  • KOR activation can also trigger other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which can be involved in both the therapeutic and adverse effects of KOR agonists[10][11].

References

Benchmarking Helianorphin-19 Against Novel Pain Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of pain management is undergoing a significant transformation, driven by the urgent need for effective analgesics with improved safety profiles over traditional opioids. This guide provides a detailed comparison of Helianorphin-19, a peripherally restricted kappa-opioid receptor (KOR) agonist, with a selection of novel pain therapeutics that employ diverse mechanisms of action. The objective is to offer a comprehensive resource for researchers and drug development professionals, featuring quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Executive Summary

This compound is a potent and selective G protein-biased KOR agonist with demonstrated analgesic efficacy in preclinical models of visceral pain, notably without the central nervous system side effects commonly associated with opioid use.[1][2][3][4] This guide benchmarks this compound against other peripherally acting KOR agonists, as well as emerging non-opioid and biased opioid therapeutics, to provide a clear perspective on its potential advantages and distinct pharmacological profile.

Comparative Data Overview

The following tables summarize the key pharmacological and efficacy data for this compound and its comparators.

Table 1: Receptor Binding Affinity and Selectivity

CompoundPrimary TargetKᵢ (nM) - Kappa (κ)Kᵢ (nM) - Mu (μ)Kᵢ (nM) - Delta (δ)Selectivity (κ vs. μ/δ)
This compound KOR Agonist21 - 25[1][5]~4200 - 5000~4200 - 5000~200-fold for KOR[1][2]
Difelikefalin (CR845) KOR AgonistHigh AffinityNo relevant affinityNo relevant affinity>10,000-fold for KOR[6][7]
Asimadoline KOR Agonist1.2 (human)[8]601.2597.6~500-fold for KOR[8]
Oliceridine (TRV130) Biased MOR AgonistNo significant binding1.2 - 6[9][10]No significant bindingMOR selective
AM-1241 CB2 AgonistN/AN/AN/A80-fold for CB2 vs. CB1

Note: Data for Nav1.7 inhibitors and CGRP antagonists are not presented in this table as their primary targets are not opioid receptors.

Table 2: Preclinical and Clinical Efficacy in Pain Models

CompoundPain ModelKey Efficacy Findings
This compound Mouse model of chronic visceral painPotent peripheral analgesic efficacy.[1][2][3][4]
Difelikefalin (CR845) Postoperative pain, uremic pruritusDemonstrated efficacy in reducing pain and pruritus in clinical trials.[3]
Asimadoline Irritable Bowel Syndrome (IBS)Reduced visceral sensation in response to colonic distension.[8]
Nav1.7 Inhibitors Neuropathic pain, inflammatory painPromising preclinical results, but clinical trial outcomes have been mixed.[11][12][13][14]
CGRP Antagonists MigraineSignificant reduction in monthly migraine days in clinical trials.[15][16][17]
AM-1241 Neuropathic pain, bone cancer painAnalgesic effects in animal models of atypical and chronic pain.[18][19][20][21]
Oliceridine (TRV130) Acute postoperative painEffective for moderate to severe acute pain in clinical settings.[10][22]

Mechanism of Action and Signaling Pathways

This compound exerts its analgesic effect by selectively activating KORs in the peripheral nervous system. As a G protein-biased agonist, it preferentially activates the G protein signaling pathway over the β-arrestin pathway, which is associated with some of the undesirable side effects of opioids.

Helianorphin-19_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KOR KOR G_protein Gi/o Protein KOR->G_protein Activates Beta_arrestin β-arrestin (minimal recruitment) KOR->Beta_arrestin Biased against AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Helianorphin19 This compound Helianorphin19->KOR Binds Analgesia Analgesia cAMP->Analgesia Writhing_Test_Workflow cluster_procedure Experimental Procedure cluster_analysis Data Analysis A Administer Test Compound or Vehicle B Pretreatment Period A->B C Inject Acetic Acid (i.p.) B->C D Observe and Record Writhes C->D E Calculate % Inhibition of Writhing D->E F Statistical Analysis (ANOVA, Dunnett's Test) E->F Rotarod_Test_Workflow cluster_procedure Experimental Procedure cluster_analysis Data Analysis A Acclimation B Training (optional) A->B C Place Mouse on Accelerating Rod B->C D Record Latency to Fall C->D E Repeat for Multiple Trials D->E F Compare Latency to Fall (Drug vs. Vehicle) E->F

References

Assessing the Translational Potential of Helianorphin-19 Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent analgesics with minimal side effects is a cornerstone of modern pharmacology. Helianorphin-19, a cyclic peptide derived from sunflower seeds, has emerged as a promising candidate, exhibiting potent and selective agonism at the kappa-opioid receptor (KOR). This guide provides a comprehensive comparison of this compound with other notable KOR agonists, U50,488H and Nalfurafine, to objectively assess its translational potential. We present a detailed analysis of their performance based on available preclinical data, supported by experimental protocols and visualizations of their signaling pathways.

Performance Comparison: this compound vs. Alternatives

The therapeutic potential of a KOR agonist is critically determined by its efficacy in producing analgesia versus its propensity to induce adverse effects such as sedation, dysphoria, and motor impairment. The following tables summarize the key pharmacological and in vivo performance metrics of this compound, the prototypical KOR agonist U50,488H, and the clinically used antipruritic agent Nalfurafine.

ParameterThis compoundU50,488HNalfurafineReference
Receptor Binding Affinity (Ki, nM) 21 - 25Varies (e.g., ~1-10)~0.075[1]
Functional Potency (EC50, nM) 45Varies (e.g., ~10-100)~0.025[1]
Receptor Selectivity ~200-fold for KOR over MOR and DORHigh for KORModerately selective for KOR[2]
G-Protein Bias G-protein biasedBalanced/Slightly G-protein biasedG-protein biased[2][3]

Table 1: In Vitro Pharmacological Profile. This table outlines the fundamental receptor interaction properties of the three KOR agonists. This compound demonstrates high affinity and potency with significant selectivity for the KOR, comparable to established compounds. Its notable G-protein bias is a key feature suggesting a potentially favorable side-effect profile.

ParameterThis compoundU50,488HNalfurafineReference
Analgesic Efficacy (Visceral Pain) Potent peripheral analgesic efficacy demonstrated in a mouse model of visceral pain. Specific ED50 in the colorectal distension model is not yet published.ED50 of 2.6 mg/kg (i.v.) in a rat colorectal distension model.Effective in various pain models, though less so against high-intensity thermal pain. Specific ED50 in a mouse colorectal distension model is not readily available.[2][4][5]
Motor Coordination (Rotarod Test) No effect on motor coordination.Impairs motor coordination.Can impair motor coordination at higher doses.[6]
Sedation No observed sedation.Induces sedation.Can cause sedation, a dose-limiting side effect.[5][6]
Aversion/Dysphoria Not reported to induce aversion.Known to induce conditioned place aversion (CPA).Does not produce dysphoria or psychotomimesis at therapeutic doses.[6][7]

Table 2: In Vivo Performance and Side Effect Profile. This table compares the analgesic effects and common KOR-agonist-related side effects. This compound shows a promising separation between its analgesic effects and central nervous system side effects, a critical factor for its translational potential.

Signaling Pathways and aVorkflows

The distinct pharmacological profiles of these KOR agonists stem from their differential engagement of downstream signaling pathways. Activation of the G-protein pathway is primarily associated with the desired analgesic effects, while the recruitment of β-arrestin is often linked to adverse effects.

KOR Signaling Pathways

KOR_Signaling cluster_agonist KOR Agonist cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_g_protein G-Protein Pathway (Analgesia) cluster_beta_arrestin β-Arrestin Pathway (Side Effects) Agonist This compound / U50,488H / Nalfurafine KOR Kappa Opioid Receptor (KOR) Agonist->KOR Binds to G_protein Gi/o Protein Activation KOR->G_protein Preferentially activated by This compound & Nalfurafine Beta_arrestin β-Arrestin Recruitment KOR->Beta_arrestin Activated by U50,488H AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition GIRK GIRK Channel Activation G_protein->GIRK Ca_channel_inhibition Ca2+ Channel Inhibition G_protein->Ca_channel_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesia cAMP_decrease->Analgesia GIRK->Analgesia Ca_channel_inhibition->Analgesia p38_MAPK p38 MAPK Activation Beta_arrestin->p38_MAPK Side_Effects Sedation, Dysphoria p38_MAPK->Side_Effects

General KOR signaling pathways.

This diagram illustrates the two main signaling cascades initiated by KOR activation. G-protein biased agonists like this compound and Nalfurafine preferentially activate the G-protein pathway, leading to analgesia through mechanisms such as the inhibition of adenylyl cyclase and modulation of ion channels. In contrast, balanced or β-arrestin-biased agonists like U50,488H also significantly engage the β-arrestin pathway, which is associated with the activation of p38 MAPK and the manifestation of undesirable side effects.

Experimental Workflow for Preclinical Assessment

The translational potential of a novel analgesic is evaluated through a series of well-defined preclinical experiments. The following workflow outlines the key steps in assessing the efficacy and safety of a KOR agonist like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy and Safety cluster_analysis Data Analysis and Assessment Binding_Assay Receptor Binding Assays (Ki) cAMP_Assay cAMP Inhibition Assay (EC50, G-protein activation) Binding_Assay->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay (EC50, β-arrestin activation) Binding_Assay->Arrestin_Assay Visceral_Pain Visceral Pain Model (Colorectal Distension) cAMP_Assay->Visceral_Pain Motor_Coordination Motor Coordination (Rotarod Test) Arrestin_Assay->Motor_Coordination Sedation_Test Sedation Assessment (Open Field Test) Arrestin_Assay->Sedation_Test Aversion_Test Aversion Behavior (Conditioned Place Aversion) Arrestin_Assay->Aversion_Test Therapeutic_Index Determine Therapeutic Index (Analgesia vs. Side Effects) Visceral_Pain->Therapeutic_Index Motor_Coordination->Therapeutic_Index Sedation_Test->Therapeutic_Index Aversion_Test->Therapeutic_Index Translational_Potential Assess Translational Potential Therapeutic_Index->Translational_Potential

Preclinical assessment workflow.

This workflow begins with in vitro assays to determine the compound's binding affinity, potency, and signaling bias. Promising candidates then advance to in vivo studies to evaluate their analgesic efficacy in relevant pain models and to assess potential side effects. The collective data allows for the determination of a therapeutic index, which is a critical factor in assessing the compound's overall translational potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.

Visceral Pain Assessment: Colorectal Distension (CRD) in Mice

This model is widely used to assess visceral nociception.

  • Animal Preparation: Mice are anesthetized, and two electrodes are implanted into the abdominal musculature to record electromyographic (EMG) activity, which serves as a measure of the visceromotor response to pain.

  • Balloon Insertion: A small, flexible balloon catheter is inserted into the descending colon and rectum.

  • Distension Protocol: The balloon is inflated to varying pressures (e.g., 15, 30, 45, 60 mmHg) for a set duration (e.g., 10 seconds) with a rest period between distensions.

  • Data Acquisition: The EMG activity is recorded, amplified, and integrated. The visceromotor response (VMR) is quantified as the area under the curve of the EMG recording during distension minus the baseline activity.

  • Drug Administration: The test compound (e.g., this compound) is administered, typically via intracolonic, intraperitoneal, or subcutaneous injection, and the CRD protocol is repeated to assess the analgesic effect.

Motor Coordination Assessment: Rotarod Test in Mice

This test evaluates balance and motor coordination.

  • Apparatus: A rotating rod apparatus with adjustable speed is used.

  • Acclimation: Mice are acclimated to the testing room and may be given a brief training session on the rotarod at a low, constant speed.

  • Testing Protocol: The rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

  • Data Collection: The latency to fall from the rotating rod is recorded for each mouse. A cutoff time is typically set.

  • Drug Assessment: The test compound is administered, and the rotarod test is performed at various time points after administration to determine any effects on motor coordination.

Signaling Pathway Assays

cAMP Inhibition Assay (G-protein Activation):

  • Cell Culture: Cells stably expressing the KOR (e.g., HEK293 or CHO cells) are cultured.

  • Assay Principle: KOR activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Procedure: Cells are incubated with the test compound at various concentrations in the presence of forskolin (an adenylyl cyclase activator).

  • Detection: The intracellular cAMP levels are measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, AlphaScreen).

  • Analysis: The EC50 value is calculated from the dose-response curve, representing the concentration of the agonist that produces 50% of the maximal inhibition of cAMP production.

β-Arrestin Recruitment Assay:

  • Cell Culture: Cells are engineered to co-express the KOR fused to a donor molecule (e.g., a luciferase fragment) and β-arrestin fused to an acceptor molecule (e.g., another luciferase fragment or a fluorescent protein).

  • Assay Principle: Agonist-induced KOR activation and phosphorylation leads to the recruitment of β-arrestin to the receptor, bringing the donor and acceptor molecules into close proximity.

  • Detection: The proximity of the donor and acceptor molecules generates a measurable signal, such as bioluminescence resonance energy transfer (BRET) or enzyme complementation.

  • Procedure: Cells are treated with the test compound at various concentrations.

  • Analysis: The EC50 value for β-arrestin recruitment is determined from the dose-response curve.

Conclusion: The Translational Promise of this compound

This compound presents a compelling profile for a next-generation analgesic. Its potent and selective KOR agonism, combined with a strong G-protein bias, appears to translate into a desirable preclinical profile: effective peripheral analgesia without the central side effects that have hampered the clinical development of other KOR agonists. Its stability in simulated gastric fluid further suggests the potential for oral or enteric administration, a significant advantage for patient compliance.

Compared to the prototypical KOR agonist U50,488H, this compound demonstrates a clear separation of analgesic effects from sedation and motor impairment. While Nalfurafine also exhibits a degree of G-protein bias and a better side-effect profile than U50,488H, this compound's peripherally restricted action could offer an even wider therapeutic window.

Further research is warranted to establish a definitive ED50 for this compound in visceral pain models and to conduct more extensive safety and pharmacokinetic studies. However, based on the current evidence, this compound holds significant translational potential as a novel therapeutic for the treatment of visceral pain, with a mechanism of action that promises a safer alternative to traditional opioids and less-biased KOR agonists. The continued investigation of this and other G-protein biased KOR agonists represents a promising frontier in pain management research.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Helianorphin-19

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides like Helianorphin-19 are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

I. Chemical and Safety Data Overview

A thorough understanding of a substance's properties is the foundation of its safe management. Below is a summary of the key characteristics of this compound.

PropertyValueReference
Molecular Weight 1790.21 g/mol [1]
Formula C₈₁H₁₃₂N₂₆O₁₆S₂[1][2]
CAS Number 2883653-86-7[2]
Appearance Lyophilized solid
Solubility Soluble to 2 mg/ml in water[2]
Storage Store at -20°C[2]
Purity ≥95%[2]
Stability Stable under recommended storage conditions.[3]
Hazardous Decomposition Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, …), hydrogen chloride (HCl).[3]

Safety Precautions:

  • May be harmful if inhaled, swallowed, or absorbed through the skin.[3]

  • May cause irritation to the respiratory tract, skin, and eyes.[3]

  • Personal Protective Equipment (PPE) required: Splash goggles, full suit, dust respirator, boots, and gloves.[3]

  • Use in a well-ventilated area or with local exhaust ventilation.[3]

II. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local environmental regulations.[3] The following protocol provides a general guideline; always consult your institution's specific waste management policies.

1. Decontamination of Solutions:

For aqueous solutions of this compound, a common laboratory practice for peptide inactivation is through chemical degradation.

  • Method: Adjust the pH of the solution to >11 using a 1N sodium hydroxide (NaOH) solution. Allow the solution to stand for at least 1-2 hours at room temperature. This process hydrolyzes the peptide bonds, breaking down the molecule.

  • Verification: After the incubation period, neutralize the solution to a pH between 6 and 8 using a 1N hydrochloric acid (HCl) solution.

  • Disposal: The neutralized solution can typically be disposed of down the drain with copious amounts of water, provided it does not contain other hazardous materials. Confirm this with your local environmental health and safety (EHS) office.

2. Disposal of Solid Waste:

Solid this compound and contaminated materials (e.g., vials, pipette tips, gloves) should be managed as chemical waste.

  • Small Spills: For small spills of solid this compound, use appropriate tools to carefully collect the material into a designated chemical waste container.[3] Avoid generating dust.

  • Large Spills: For larger spills, use a shovel to place the material into a convenient waste disposal container.[3]

  • Contaminated Materials: All materials that have come into contact with this compound, including empty vials, weighing papers, and used PPE, should be placed in a clearly labeled hazardous waste container.

  • Packaging: Ensure the waste container is properly sealed and labeled with the contents ("this compound waste," and any other chemicals used in the process) and the date.

  • Collection: Arrange for pickup by your institution's hazardous waste management service.

3. Decontamination of Glassware and Equipment:

  • Procedure: All glassware and equipment that have been in contact with this compound should be decontaminated.

  • Method: Rinse thoroughly with a 10% bleach solution, followed by multiple rinses with deionized water. Alternatively, soaking in a suitable laboratory detergent for several hours is also effective.

III. Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound waste.

This compound Disposal Decision Workflow cluster_start cluster_type cluster_liquid cluster_solid start Identify this compound Waste waste_type Determine Waste Type start->waste_type liquid_waste Aqueous Solution waste_type->liquid_waste Liquid solid_waste Solid or Contaminated Material waste_type->solid_waste Solid decontaminate Decontaminate (e.g., pH adjustment) liquid_waste->decontaminate neutralize Neutralize decontaminate->neutralize drain_disposal Dispose via Drain (with approval) neutralize->drain_disposal collect_waste Collect in Labeled Hazardous Waste Container solid_waste->collect_waste waste_pickup Arrange for Hazardous Waste Pickup collect_waste->waste_pickup

Caption: Decision workflow for this compound waste disposal.

This guide is intended to provide essential information for the safe handling and disposal of this compound. It is not a substitute for institutional policies and procedures. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Safety Protocol: Handling the Potent Synthetic Opioid Helianorphin-19

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Helianorphin-19 is a fictional compound created for this illustrative safety guide. The following procedures are based on established best practices for handling real, highly potent synthetic opioids, such as fentanyl and its analogs, in a research setting.[1][2] Always consult your institution's specific safety protocols and conduct a thorough risk assessment before handling any hazardous substance.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent mu-opioid receptor agonist. The primary hazards associated with this compound include severe respiratory depression and potential for fatality at low doses through inhalation, dermal contact, or ingestion.

Personal Protective Equipment (PPE)

Selection of appropriate PPE is critical and must be based on a risk assessment of the specific procedure being performed.[3] The National Institute for Occupational Safety and Health (NIOSH) outlines different levels of exposure risk (Minimal, Moderate, High) which can guide PPE selection.[3]

Table 1: PPE Requirements by Exposure Risk Level

Risk Level Task Examples Required PPE
Minimal Handling of dilute solutions (<1µg/mL) in a closed system.Lab coat, single pair of nitrile gloves, safety glasses.[2]
Moderate Weighing small quantities of powder (<1mg) inside a certified chemical fume hood. Preparation of stock solutions.Disposable gown or coverall, double nitrile gloves, safety goggles, and a fit-tested N95 or P100 respirator.[1][4]
High Handling of bulk powder (>1mg). Procedures with a high risk of aerosolization (e.g., milling, sonication). Spill cleanup.Full-particulate tight coverall (e.g., Tyvek®), double nitrile gloves, face shield, and a powered air-purifying respirator (PAPR) or self-contained breathing apparatus (SCBA).[3][5][6]

Standard Operating Protocol for Handling this compound

All handling of this compound must occur in a designated and clearly marked area with restricted access.[1] Use containment systems such as chemical fume hoods or glove boxes for all manipulations of the compound.[1][2]

Methodology for a Typical In Vitro Experiment:

  • Preparation: Before starting, ensure the designated work area is clean and uncluttered. Verify that a certified chemical fume hood is functioning correctly. Prepare all necessary equipment, including antistatic tools for handling powders.[1]

  • Weighing: Weigh the required amount of this compound powder on a tared weigh boat inside the fume hood. Use a closed weighing system if available to minimize particle dispersion.[1]

  • Solubilization: Carefully add the appropriate solvent to the powder to create a stock solution. Ensure the container is immediately and securely sealed.[1]

  • Dilution: Perform serial dilutions within the fume hood to achieve the desired final concentrations for the experiment.

  • Assay Plate Preparation: Add the diluted compound to the experimental plates (e.g., for cell-based assays).

  • Cleanup: Following the procedure, decontaminate all surfaces and equipment according to the protocol in Section 4. Dispose of all waste as outlined in Section 5.

Below is a diagram illustrating the general workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Designated Work Area prep2->prep3 handle1 Weigh Compound prep3->handle1 Begin Handling handle2 Prepare Stock Solution handle1->handle2 handle3 Perform Serial Dilutions handle2->handle3 handle4 Conduct Experiment handle3->handle4 post1 Decontaminate Surfaces & Equipment handle4->post1 Complete Experiment post2 Segregate & Dispose of Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Figure 1: General Experimental Workflow for this compound.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical. An opioid-specific spill kit and naloxone should be readily available in the laboratory.[1] All personnel must be trained in emergency protocols and naloxone administration.[2]

Table 2: Emergency Response Plan

Situation Immediate Action
Dermal Exposure Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and water for 15 minutes.[5] Do not use alcohol-based sanitizers, as they may increase absorption.[7][8] Seek immediate medical attention.
Eye Exposure Immediately flush eyes with large amounts of tepid water for at least 15 minutes.[5] Seek immediate medical attention.
Inhalation Move the exposed person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and administer naloxone if trained to do so.[5] Call for emergency medical services.
Ingestion Do not induce vomiting.[2] Administer naloxone if directed by a physician or emergency services.[5] Seek immediate medical attention.
Accidental Spill 1. Evacuate: Alert others and evacuate all non-essential personnel from the area.[1]2. Isolate: Secure the area to prevent entry.3. Protect: Don the appropriate high-risk PPE (Table 1).4. Contain: Cover the spill with absorbent pads from an opioid-specific spill kit.5. Decontaminate: Clean the area with soap and water. Avoid using bleach, which can aerosolize powders.[1]6. Dispose: Place all contaminated materials in a sealed, labeled hazardous waste container.

The logical flow for responding to a potential exposure event is outlined below.

G cluster_actions Immediate Actions start Potential Exposure Event Occurs assess Assess Nature of Exposure (Skin, Eye, Inhalation?) start->assess skin Wash with Soap & Water assess->skin Dermal eye Flush with Water assess->eye Ocular inhale Move to Fresh Air assess->inhale Inhalation alert Alert Supervisor & Call Emergency Services skin->alert eye->alert inhale->alert naloxone Is Victim Unresponsive or Showing Respiratory Depression? alert->naloxone administer Administer Naloxone (if trained) naloxone->administer Yes medical Seek Professional Medical Evaluation naloxone->medical No administer->medical report Document Incident Report medical->report

Figure 2: Logical Flow for Emergency Exposure Response.

Decontamination and Disposal Plan

Decontamination:

  • Work Surfaces: At the end of each procedure, thoroughly wipe down the work area inside the fume hood and any potentially contaminated surfaces with soap and water.

  • Equipment: Reusable equipment should be cleaned according to the manufacturer's recommendations.[9] If possible, dedicate equipment for use with this compound.

  • PPE: Contaminated single-use PPE must be carefully removed and placed in labeled, durable polyethylene bags for disposal.[9]

Disposal Plan:

All waste generated from work with this compound is considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, gowns, bench paper, and consumables. Place all solid waste into a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused stock solutions and experimental media should be collected in a designated, sealed hazardous waste container.

  • Sharps: Contaminated needles and syringes must be disposed of in a puncture-resistant sharps container.

  • Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. In-home disposal methods like flushing or mixing with household trash are not appropriate for a laboratory setting.[10][11]

Mu-Opioid Receptor Signaling Pathway

This compound is a potent agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Its analgesic and adverse effects are mediated through this pathway.

Experimental Protocol: cAMP Inhibition Assay

To quantify the potency of this compound, a common in vitro experiment is the cyclic adenosine monophosphate (cAMP) inhibition assay using cells expressing the human MOR.

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the human MOR into 96-well plates and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, followed by the addition of forskolin to stimulate adenylyl cyclase.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

The diagram below illustrates the canonical signaling pathway activated by this compound.

G cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G Gi/o G-Protein MOR->G Activates AC Adenylyl Cyclase G->AC Inhibits Ca Ca²⁺ Channel G->Ca Inhibits K K⁺ Channel G->K Activates H19 This compound H19->MOR Binds & Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Figure 3: this compound Activated MOR Signaling Pathway.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.